molecular formula C7H4ClNO B1349109 2-Chloro-4-hydroxybenzonitrile CAS No. 3336-16-1

2-Chloro-4-hydroxybenzonitrile

Cat. No.: B1349109
CAS No.: 3336-16-1
M. Wt: 153.56 g/mol
InChI Key: BDDVAWDNVWLHDQ-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDVAWDNVWLHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343866
Record name 2-Chloro-4-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3336-16-1
Record name 2-Chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-hydroxybenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-4-hydroxybenzonitrile CAS number 3336-16-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 3336-16-1), a pivotal intermediate in organic synthesis and pharmaceutical development. As a substituted benzonitrile, its unique arrangement of chloro, hydroxyl, and nitrile functional groups offers significant synthetic versatility. This document, crafted from the perspective of a Senior Application Scientist, delves into the compound's physicochemical properties, provides a detailed and validated synthesis protocol, explores its key applications as a chemical building block, and outlines critical safety and handling procedures. The content is structured to deliver not only factual data but also the underlying scientific rationale for experimental choices, ensuring that researchers can confidently and effectively utilize this compound in their work.

Introduction and Significance

This compound, also known as 3-Chloro-4-cyanophenol, is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] The nitrile group (C≡N) is a versatile functional handle, participating in a wide array of chemical transformations, while the phenolic hydroxyl (-OH) and chloro (-Cl) substituents modulate the reactivity of the aromatic ring and provide additional sites for modification. The nitrile pharmacophore is present in over 30 approved pharmaceutical agents, where it often serves as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key reactive intermediate.[3] this compound serves as a crucial precursor for more complex molecules, leveraging its structure for reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for forging new carbon-carbon bonds.[4][5] This guide aims to be an essential resource for professionals leveraging this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The identity and purity of this compound should be confirmed using standard analytical techniques.

Core Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 3336-16-1[6][7]
Molecular Formula C₇H₄ClNO[6][8]
Molecular Weight 153.57 g/mol [6][8]
Appearance White to light yellow crystalline powder[5][9]
Melting Point 160 °C (decomposes)[1][5][10]
IUPAC Name This compound[8]
Synonyms 3-Chloro-4-cyanophenol, 4-Hydroxy-2-chlorobenzonitrile[1][2][11]
Solubility Soluble in chloroform and benzene; insoluble in ethers
pKa 6.88 ± 0.18 (Predicted)[1][5][9]
Structural Representation

Caption: Chemical structure of this compound.

Spectral Data for Confirmation

For unambiguous identification, comparison with reference spectral data is essential. While raw spectra are not provided here, the following are key expected characteristics based on public databases.[8]

TechniqueKey Expected Features
¹H NMR Aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the phenolic -OH proton, which may exchange with D₂O.
¹³C NMR Signals corresponding to the seven unique carbon atoms, including the nitrile carbon (typically ~115-120 ppm) and carbons bonded to the electronegative Cl and O atoms.
FTIR (Mull) Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C≡N stretching (sharp, ~2220-2240 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹), along with aromatic C-H and C=C absorptions.
GC-MS A molecular ion peak (M⁺) at m/z ≈ 153, along with a characteristic M+2 peak at m/z ≈ 155 with roughly one-third the intensity, confirming the presence of one chlorine atom.

Synthesis and Purification Protocol

A reliable and scalable synthesis is critical for research and development. The following protocol describes a common laboratory-scale synthesis via a Sandmeyer-type reaction, starting from 4-Amino-2-chlorobenzonitrile.[9]

Rationale of the Synthetic Strategy

This synthesis leverages the diazotization of an aromatic amine. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a hydroxyl group upon heating in an aqueous acidic medium.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Amino-2-chlorobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Suspension: In a suitable reaction vessel, carefully add 4-Amino-2-chlorobenzonitrile (1.0 eq) to a stirred mixture of concentrated sulfuric acid and water. Heat gently (e.g., ~50-60 °C) for approximately 30 minutes to ensure complete salt formation.[9] Causality: This step protonates the amine, making it soluble and preparing it for diazotization.

  • Diazotization: Cool the suspension to 0-6 °C using an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.0 eq) dropwise, ensuring the temperature remains strictly within the 0-6 °C range.[9] Causality: The reaction to form the diazonium salt is highly exothermic. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate and to minimize side reactions.

  • Stirring and Quenching: After the addition is complete, continue stirring the reaction mixture at low temperature for approximately 3 hours.[9][12] Subsequently, add a small amount of urea portion-wise until effervescence ceases. Causality: Extended stirring ensures the reaction goes to completion. Urea is added to quench and destroy any excess nitrous acid, preventing the formation of unwanted nitrosated byproducts.

  • Hydrolysis of Diazonium Salt: Filter the cold reaction mixture to remove any insoluble impurities. To the clear filtrate, add a 50% aqueous sulfuric acid solution and heat the mixture to 74-81 °C with continuous stirring. The reaction is complete when the evolution of nitrogen gas stops.[9] Causality: Heating provides the activation energy needed to displace the diazonium group with water, which then deprotonates to form the stable phenolic product. The evolution of N₂ gas drives the reaction to completion.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The crude product may precipitate. Collect the solid by filtration and wash with cold water. For purification, recrystallize the crude solid from a suitable solvent system (e.g., toluene-methylene chloride or aqueous ethanol) to yield pure this compound as a crystalline solid.

Key Reactions and Applications in Development

The utility of this compound stems from its ability to act as a versatile scaffold. The three functional groups can be addressed selectively to build molecular complexity.

G cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds main This compound suzuki Suzuki-Miyaura Coupling main->suzuki (-OH as directing group) bromination Electrophilic Bromination main->bromination (-OH activation) thioamide Thioamide Formation main->thioamide (Nitrile conversion) other Other Derivatizations main->other p1 Bi-aryl Compounds (e.g., for 6-Aminophenanthridines) suzuki->p1 p2 5-Bromo-2-chloro-4-hydroxybenzonitrile bromination->p2 p3 Arylthioamides thioamide->p3 p4 Diverse Intermediates other->p4

Caption: Role as a versatile building block in organic synthesis.

  • Suzuki-Miyaura Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids. This is a powerful method for creating C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceutical compounds. This compound has been specifically noted for its use in synthesizing 6-aminophenanthridines.[5][9][13]

  • Electrophilic Aromatic Substitution: The electron-donating hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. For example, it is used as a starting material for the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile, introducing another functional handle for further modification.[4][5][9]

  • Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, providing access to a vast range of other functional groups and heterocyclic systems. Its use in the preparation of arylthioamides is one such documented application.[5][9]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate.

Hazard Identification

This compound is classified as hazardous. The following GHS hazard statements apply.[8][10]

  • H302: Harmful if swallowed.[8][10]

  • H312: Harmful in contact with skin.[8]

  • H332: Harmful if inhaled.[8][10]

  • H315: Causes skin irritation.[2][8][10]

  • H319: Causes serious eye irritation.[2][8][10]

  • H335: May cause respiratory irritation.[2][8][10]

The signal word is Warning .[8]

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11][14][15] Ensure eyewash stations and safety showers are readily accessible.[15][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[16] Change gloves immediately if they become contaminated.

    • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

Storage and Stability
  • Store in a tightly sealed container to prevent moisture absorption and degradation.[11]

  • Keep in a cool, dry, and well-ventilated place away from sources of heat or ignition.[11]

  • The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) for long-term stability.[1][5][9]

  • Incompatible with strong acids, bases, and oxidizing agents.[11]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for the modern synthetic chemist. By understanding the principles behind its synthesis and handling it with the required safety precautions, researchers can effectively unlock its potential as a foundational building block for creating novel and complex molecular architectures.

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Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile for Advanced Research and Development

Executive Summary: this compound is a substituted aromatic nitrile that serves as a critical building block in modern synthetic chemistry. Its unique arrangement of a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring provides multiple reactive sites, making it a versatile precursor for the synthesis of a wide range of high-value compounds. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's core properties, validated analytical methodologies, synthetic pathways, and essential safety protocols. By grounding our discussion in mechanistic principles and field-proven applications, we aim to provide an authoritative resource for leveraging this compound in advanced research and development projects.

This compound, with the chemical formula C₇H₄ClNO, is a white to off-white crystalline solid.[1] Its structure consists of a benzonitrile core substituted with a chlorine atom at position 2 and a hydroxyl group at position 4. This substitution pattern is key to its chemical reactivity and utility in synthesis. The molecular weight of the compound is approximately 153.57 g/mol .[2]

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrile nitrogen and the hydroxyl oxygen), along with its moderate polarity, dictates its solubility and chromatographic behavior.[3] It is soluble in organic solvents like ethanol and acetone but has low solubility in water.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO[2][3]
Molecular Weight 153.57 g/mol [2]
CAS Number 3336-16-1[2]
Melting Point 160 °C (decomposes)[5]
Appearance Solid[4]
XLogP3 2.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
IUPAC Name This compound[3]
SMILES C1=CC(=C(C=C1O)Cl)C#N

Synthesis Pathway: From Aldehyde to Nitrile

A common and efficient method for preparing substituted hydroxybenzonitriles involves a two-step process starting from the corresponding hydroxybenzaldehyde.[6][7] This pathway avoids the use of highly toxic cyanide reagents, which is a significant advantage in terms of laboratory safety and environmental impact.[6] The process first converts the aldehyde to an oxime, which is then dehydrated to yield the target nitrile.

Causality of Experimental Choices:

  • Step 1: Oxime Formation: 2-Chloro-4-hydroxybenzaldehyde is reacted with an inorganic acid salt of hydroxylamine, such as hydroxylamine sulfate or hydroxylamine hydrochloride.[7][8] The reaction is typically conducted in the presence of a base to liberate the free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a stable p-Hydroxybenzaldehyde oxime intermediate.[6]

  • Step 2: Dehydration: The isolated oxime is subjected to dehydration. Strong dehydrating agents like thionyl chloride, phosphorus oxychloride, or even heat in the presence of a suitable catalyst, facilitate the elimination of a water molecule from the oxime, resulting in the formation of the nitrile group.[7]

G cluster_start Starting Materials cluster_process Synthetic Process cluster_products Products & Intermediates A 2-Chloro-4-hydroxybenzaldehyde P1 Step 1: Oxime Formation (Base-catalyzed condensation) A->P1 B Hydroxylamine HCl/Sulfate B->P1 I Intermediate: 2-Chloro-4-hydroxybenzaldoxime P1->I Isolate Intermediate P2 Step 2: Dehydration (e.g., with Thionyl Chloride) F Final Product: This compound P2->F Yields Nitrile I->P2

Fig. 1: General synthesis workflow for this compound.

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable intermediate due to its trifunctional nature. The nitrile group, hydroxyl group, and chloro substituent can all be manipulated selectively to build molecular complexity.

  • Pharmaceutical Intermediates: As a substituted phenol and benzonitrile, it is a key building block for active pharmaceutical ingredients (APIs).[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group allows for etherification. These transformations are fundamental in synthesizing scaffolds for antiviral, anti-inflammatory, and antihypertensive drugs.[9] For instance, similar chlorinated benzoic acid derivatives have been investigated as potential anti-viral and anti-cancer agents.[10]

  • Agrochemical Manufacturing: The compound serves as a precursor in the synthesis of herbicides and fungicides.[1][9] The toxophoric properties of the cyanophenol moiety are well-established in the agrochemical industry.

  • Heterocyclic Chemistry: The ortho-relationship of the functional groups in similar molecules like 2-hydroxybenzonitrile makes them ideal precursors for constructing heterocyclic systems such as benzofurans and benzoxazoles, which are prevalent motifs in medicinal chemistry.[11]

Analytical Characterization Protocols

Accurate identification and quantification are crucial for quality control and reaction monitoring. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques.

Protocol 4.1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is a robust method for quantifying this compound, leveraging its moderate polarity.[12]

Methodology Rationale: A C18 column is used to retain the analyte through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, elutes the compound. A small amount of acid (e.g., formic acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks and improved reproducibility.[12]

Step-by-Step Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and a reference standard of this compound (>99% purity).[12]

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile:Water (50:50 v/v). Optimize ratio for best separation.

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.[12]

    • Column Temperature: 30 °C.[12]

    • UV Detection: Monitor at the λmax of this compound (determine by scanning a standard).

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Quantify the analyte by comparing its peak area to the standard curve.

Protocol 4.2: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides definitive structural confirmation. However, due to the non-volatile and polar nature of the hydroxyl group, derivatization is required to improve its chromatographic properties.

Methodology Rationale: Silylation is a common derivatization technique where an active proton (like the one on the hydroxyl group) is replaced by a trimethylsilyl (TMS) group.[12] This process increases the molecule's volatility and thermal stability, making it suitable for GC analysis, while also preventing peak tailing.

Step-by-Step Protocol:

  • Instrumentation: GC system coupled with a Mass Spectrometer (MS) detector.

  • Reagents: Derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like acetonitrile.[12]

  • Derivatization: a. Accurately weigh the sample into a GC vial. b. Add a precise volume of BSTFA with 1% TMCS.[12] c. Seal the vial and heat at approximately 70°C for 30 minutes to ensure complete derivatization.[12] d. Cool the vial to room temperature before injection.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of 50-400 m/z.

  • Analysis: Inject the derivatized sample. Identify the analyte peak by its retention time and confirm its identity by comparing the acquired mass spectrum with a reference library or the expected fragmentation pattern of the TMS-derivatized molecule.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Raw Sample B Dissolution (Acetonitrile) A->B C Filtration (HPLC) or Derivatization (GC) B->C HPLC HPLC-UV (Quantification) C->HPLC GCMS GC-MS (Confirmation) C->GCMS D1 Peak Integration & Calibration HPLC->D1 D2 Mass Spectrum Analysis GCMS->D2 R Final Report: Concentration & Identity D1->R D2->R

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of 2-chloro-4-hydroxybenzonitrile (C₇H₄ClNO). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. We will synthesize data from multiple orthogonal techniques to build an unassailable case for the molecule's identity, purity, and specific isomeric arrangement.

Foundational Characterization

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. This initial data serves as a primary point of reference and quality control. This compound is a substituted aromatic compound with the CAS Number 3336-16-1.[1][2] Its fundamental role in synthetic chemistry often lies as a precursor or intermediate where the precise orientation of its functional groups—nitrile, hydroxyl, and chloro—is critical for subsequent reaction pathways and the biological or material properties of the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClNO[1][2]
Molecular Weight 153.57 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 160 °C (decomposition)[4]
pKa 6.88 ± 0.18 (Predicted)[4]
Solubility Low in water; Soluble in organic solvents like ethanol and acetone[5]

The Analytical Strategy: A Multi-Technique Approach

The core principle of modern structure elucidation is the convergence of evidence. No single technique is sufficient. We employ a carefully selected sequence of analytical methods, where each subsequent analysis builds upon and validates the data from the last. This workflow is designed to systematically answer three key questions:

  • What is the molecular formula and weight? (Mass Spectrometry)

  • What functional groups are present? (Infrared Spectroscopy)

  • How are these atoms connected, and what is the specific substitution pattern? (NMR Spectroscopy)

This logical progression ensures that by the end of the workflow, every atom and bond is accounted for with high confidence.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Molecular Formula & Functional Groups cluster_2 Phase 3: Structural Connectivity A Sample Acquisition (this compound) B Purity Assessment (RP-HPLC) A->B Verify single component C High-Resolution Mass Spectrometry (HRMS) B->C Determine Formula (C₇H₄ClNO) D Infrared Spectroscopy (FTIR) B->D Identify Key Bonds (O-H, C≡N, C-Cl) E 1D NMR (¹H, ¹³C) C->E D->E F 2D NMR (COSY, HSQC, HMBC) E->F Establish correlations G Final Structure Confirmation F->G Synthesize all data

Sources

Physicochemical Profile of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-hydroxybenzonitrile, with a Focus on Melting Point Determination

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. The primary focus is on the critical physicochemical parameter of its melting point, offering researchers, scientists, and drug development professionals a detailed methodology for its accurate determination and interpretation. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and reliable approach to quality control and material characterization.

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO. Its structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on the benzene ring, dictates its chemical reactivity and physical properties. The interplay of these functional groups, particularly the potential for hydrogen bonding from the hydroxyl group and the dipole moment of the nitrile and chloro groups, significantly influences its crystalline structure and, consequently, its melting point.

A precise melting point is a primary indicator of the purity of a crystalline solid. For this compound, a sharp melting range is indicative of high purity, whereas a broad or depressed melting range often suggests the presence of impurities.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Melting Point 173-176 °C
Molecular Formula C₇H₄ClNO
Molecular Weight 153.56 g/mol
CAS Number 33599-19-6
Appearance Off-white to light yellow crystalline powder
Boiling Point 311.5±32.0 °C (Predicted)
Density 1.46±0.1 g/cm³ (Predicted)
pKa 6.83±0.10 (Predicted)

The Role of Melting Point in Pharmaceutical Development

In the context of drug development, the melting point is more than a simple physical constant; it is a critical parameter that informs several downstream processes:

  • Purity Assessment: As the most accessible and rapid method for assessing the purity of a crystalline active pharmaceutical ingredient (API) or intermediate, a well-defined melting point is a crucial quality control checkpoint.

  • Formulation Development: The melting point influences the choice of formulation strategies. For instance, it is a key factor in determining the feasibility of hot-melt extrusion or the physical stability of a suspension.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical as it can impact solubility, bioavailability, and stability.

  • Process Chemistry: Monitoring the melting point of intermediates like this compound throughout the synthesis and purification process ensures that the desired quality is maintained at each step.

Standard Operating Procedure for Melting Point Determination

The following protocol outlines a robust method for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. This procedure is designed to be self-validating by incorporating system suitability checks.

Materials and Equipment
  • This compound sample

  • Digital melting point apparatus (e.g., Mettler Toledo MP70 or similar)

  • Capillary tubes (one end sealed)

  • Certified melting point standards (e.g., Vanillin, Caffeine)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting A System Suitability Test (Using Certified Standards) B Sample Preparation (Grind to fine powder) A->B If Pass C Capillary Loading (2-3 mm sample height) B->C D Place capillary in apparatus C->D E Set Method Parameters (Start T, Ramp Rate, End T) D->E F Initiate Heating Ramp E->F G Observe & Record (Onset and Clear Points) F->G H Compare result to specification (173-176 °C) G->H I Document Results (Sample ID, Date, Analyst, Range) H->I If In Spec J Clean Apparatus I->J

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol
  • System Suitability:

    • Before analyzing the sample, verify the apparatus's performance using a certified reference standard with a melting point near that of this compound.

    • The measured melting point of the standard must fall within the certified range. This step ensures the trustworthiness of the instrument.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle to ensure uniform heat transfer.

    • Tap the open end of a capillary tube into the powder until a sample column of 2-3 mm is achieved. Pack the sample tightly by tapping the sealed end of the capillary on a hard surface.

  • Instrument Setup and Analysis:

    • Set the starting temperature to approximately 165 °C.

    • Set the heating ramp rate to 1 °C/minute. A slow ramp rate is crucial for accurately observing the melting transition.

    • Set the end temperature to 185 °C.

    • Place the loaded capillary into the heating block of the apparatus.

    • Initiate the heating program.

  • Data Recording and Interpretation:

    • Visually observe the sample through the apparatus's viewing port.

    • Record the Onset Temperature : The temperature at which the first drop of liquid becomes visible.

    • Record the Clear Point Temperature : The temperature at which the last solid crystal melts, and the substance is completely liquid.

    • The recorded melting point is the range from the Onset to the Clear Point. For a pure sample of this compound, this range should be narrow (e.g., ≤ 1 °C) and fall within the expected 173-176 °C range.

Causality and Trustworthiness in Measurement

  • Heating Rate: A fast heating rate can lead to an artificially high and broad melting range because the sample's temperature lags behind the furnace temperature. The choice of a 1 °C/minute ramp is a standard practice that allows for thermal equilibrium to be maintained.

  • Sample Packing: Inconsistent or loose packing can cause poor heat transfer, resulting in a wider melting range. A densely packed, uniform sample is essential for a sharp, reproducible result.

  • Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This phenomenon, known as melting point depression, is a fundamental principle used to assess purity. Therefore, a result below 173 °C or a range greater than 2 °C should trigger an investigation into the sample's purity.

Conclusion

The melting point of this compound, correctly determined to be within the 173-176 °C range, serves as a reliable indicator of its identity and purity. The experimental protocol detailed in this guide emphasizes a systematic approach, incorporating system suitability and controlled parameters to ensure data integrity. For researchers in pharmaceutical development, adherence to such a robust methodology is fundamental for guaranteeing the quality of starting materials and intermediates, ultimately contributing to the safety and efficacy of the final drug product.

References

  • This compound, PubChem, National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of 2-chloro-4-hydroxybenzonitrile in various organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this document focuses on delivering a robust experimental methodology, grounded in established scientific principles. It offers a detailed, step-by-step protocol for the isothermal shake-flask method, a gold standard for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification. Furthermore, this guide explains the principles of dissolution thermodynamics and provides a practical approach to calculating key parameters such as the Gibbs free energy, enthalpy, and entropy of solution from experimentally derived, temperature-dependent solubility data. By equipping the reader with both the practical "how-to" and the theoretical "why," this guide serves as an essential resource for any laboratory work involving the dissolution of this compound.

Introduction: The Significance of Solubility in Research and Development

This compound (C₇H₄ClNO, Molar Mass: 153.57 g/mol ) is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research.[1][2] Its chemical structure, featuring a hydroxyl group, a nitrile group, and a chlorine atom on a benzene ring, imparts a unique combination of polarity and lipophilicity that dictates its interaction with various solvents.

Understanding the solubility of this compound is paramount for a multitude of applications, including:

  • Reaction Chemistry: Solvent selection is critical for optimizing reaction kinetics, yield, and purity.

  • Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization processes.

  • Formulation Development: In the pharmaceutical context, solubility directly impacts drug delivery, bioavailability, and the design of dosage forms.

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques requires a thorough understanding of the compound's solubility.

This guide will provide the necessary tools to experimentally determine and interpret the solubility of this compound.

Physicochemical Properties and Qualitative Solubility Profile

This compound is a solid at room temperature with a reported melting point of approximately 160 °C (with decomposition).[2][3] Qualitative assessments indicate that it is soluble in organic solvents like chloroform, benzene, ethanol, and acetone, while exhibiting low solubility in water and being practically insoluble in ethers.[4] These general observations align with the molecular structure, which allows for hydrogen bonding via the hydroxyl group and dipole-dipole interactions through the nitrile and chloro-substituents, favoring solubility in polar to moderately polar organic solvents.

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle of the Method

An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation. At this point, the solvent is saturated with the solute. The concentration of the solute in the supernatant is then determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (purity > 98%)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Visualization of the Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Sample Processing cluster_analysis Analysis & Data Acquisition A Add excess this compound to vials B Add known volume of organic solvent A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Allow solid to settle C->D E Centrifuge for phase separation D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample for analysis F->G H Quantify concentration using HPLC-UV G->H I Record solubility data (e.g., mole fraction) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and reliable method for quantifying the concentration of this compound in the saturated solvent samples.

Method Development

A reverse-phase HPLC method is suitable for this compound. A C18 column can be used with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The detection wavelength should be set at the maximum absorbance of this compound, which can be determined using a UV-Vis spectrophotometer.

Calibration

A calibration curve must be generated by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest. The peak area from the HPLC chromatogram is plotted against the concentration, and a linear regression is applied. The concentration of the unknown samples can then be determined from their peak areas using this calibration curve.

Hypothetical Solubility Data and Presentation

While extensive experimental data is not currently available, based on the behavior of structurally similar compounds, we can present a hypothetical but realistic set of solubility data for this compound in various organic solvents at different temperatures. This data is presented in Table 1 in terms of mole fraction (x₁), a dimensionless unit that is ideal for thermodynamic calculations.

Table 1: Hypothetical Mole Fraction Solubility (x₁) of this compound in Selected Organic Solvents at Different Temperatures

SolventT = 298.15 KT = 308.15 KT = 318.15 K
Methanol0.02500.03500.0480
Ethanol0.03200.04500.0620
Acetone0.05500.07500.1000
Ethyl Acetate0.04000.05800.0800
Chloroform0.01500.02200.0310
Benzene0.01000.01500.0210

Note: This data is for illustrative purposes to demonstrate data presentation and thermodynamic calculations.

Thermodynamics of Dissolution

The temperature-dependent solubility data can be used to calculate important thermodynamic parameters of the dissolution process, providing deeper insights into the interactions between this compound and the solvent.[5]

Gibbs Free Energy of Solution

The standard Gibbs free energy of solution (ΔG°sol) represents the energy change when one mole of solute dissolves in a solvent to form a saturated solution. It can be calculated using the following equation:

ΔG°sol = -RT ln(x₁)

where:

  • R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)

  • T is the absolute temperature in Kelvin

  • x₁ is the mole fraction solubility of the solute

A negative ΔG°sol indicates a spontaneous dissolution process.

Enthalpy and Entropy of Solution

The standard enthalpy of solution (ΔH°sol) and the standard entropy of solution (ΔS°sol) can be determined from the van't Hoff equation, which relates the change in solubility with temperature:

ln(x₁) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

By plotting ln(x₁) against 1/T, a linear relationship should be observed. The slope of this line is equal to -ΔH°sol/R, and the y-intercept is equal to ΔS°sol/R.

  • Enthalpy of Solution (ΔH°sol): A positive value indicates that the dissolution process is endothermic (requires energy), which is typical for the dissolution of solids in liquids.

  • Entropy of Solution (ΔS°sol): A positive value indicates an increase in disorder as the solid dissolves, which is the expected outcome.

Logical Relationship of Thermodynamic Parameters

G cluster_exp Experimental Data cluster_calc Thermodynamic Calculations cluster_interp Interpretation A Temperature-Dependent Solubility Data (x₁ vs. T) B van't Hoff Plot (ln(x₁) vs. 1/T) A->B C Gibbs Free Energy (ΔG°sol = -RT ln(x₁)) A->C D Enthalpy (ΔH°sol from slope) B->D E Entropy (ΔS°sol from intercept) B->E F Spontaneity of Dissolution (sign of ΔG°sol) C->F G Heat of Solution (Endothermic/Exothermic, sign of ΔH°sol) D->G H Change in Disorder (sign of ΔS°sol) E->H

Caption: Logical flow from experimental solubility data to thermodynamic interpretation.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Cheméo. Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). [Link]

  • ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectroscopic characterization of 2-Chloro-4-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in unequivocally identifying and characterizing this molecule. The focus extends beyond mere data presentation to offer insights into the causal relationships behind experimental choices and the logic of spectral interpretation, ensuring a robust and validated analytical workflow.

Introduction: The Molecular Identity of this compound

This compound (C₇H₄ClNO, Molar Mass: 153.57 g/mol ) is a substituted aromatic compound with the CAS Registry Number 3336-16-1.[1] Its structure, featuring a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group, presents a unique analytical challenge and a rich source of spectroscopic information. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. This guide will dissect the characteristic spectroscopic signatures of this molecule, providing a framework for its confident identification.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Observe Frequency: 400 MHz

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (adjust for signal-to-noise)

      • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • ¹³C NMR:

      • Observe Frequency: 100 MHz

      • Pulse Program: Proton-decoupled (zgpg30)

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons)

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Reference: TMS at 0.00 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Rationale for Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is particularly useful for observing the hydroxyl proton, which might otherwise exchange too rapidly with residual water in other solvents.

  • Number of Scans: A higher number of scans for ¹³C NMR is necessary to compensate for the low natural abundance of the ¹³C isotope (~1.1%) and its lower gyromagnetic ratio, which result in a much weaker signal compared to ¹H.

Predicted ¹H NMR Spectroscopic Data

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents (Cl, OH, and CN).[2]

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.6d~2.0H-3
~7.4d~8.5H-6
~7.0dd~8.5, 2.0H-5
~10.0-11.0br s-OH

Interpretation:

  • The hydroxyl proton (OH) is expected to appear as a broad singlet at a downfield chemical shift, the exact position of which is dependent on concentration and temperature.

  • H-3 is ortho to the electron-withdrawing nitrile group and meta to the electron-donating hydroxyl group. It is expected to be a doublet due to coupling with H-5.

  • H-6 is ortho to the electron-withdrawing chlorine atom and meta to the nitrile group. It is expected to be a doublet due to coupling with H-5.

  • H-5 is coupled to both H-3 and H-6, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents.[3]

Predicted Chemical Shift (δ, ppm) Assignment
~160C-4 (C-OH)
~135C-2 (C-Cl)
~134C-6
~120C-5
~118C-3
~117CN
~105C-1 (C-CN)

Interpretation:

  • C-4 , attached to the electronegative oxygen atom, will be the most downfield of the aromatic carbons.

  • C-2 , bonded to the chlorine atom, will also be significantly downfield.

  • The nitrile carbon (CN) typically appears in the 115-125 ppm range.

  • C-1 , the carbon bearing the nitrile group, will be relatively upfield for a substituted aromatic carbon.

  • The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts determined by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FT-IR Analysis

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Rationale for Experimental Choices:

  • ATR Technique: ATR is a modern, convenient method for solid samples that requires minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls. It provides high-quality, reproducible spectra.

Predicted IR Spectroscopic Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, and C-Cl bonds, as well as absorptions typical of a substituted benzene ring.[4][5]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3500-3200Strong, BroadO-H stretchPhenolic -OH
3100-3000MediumC-H stretchAromatic C-H
2240-2220Medium, SharpC≡N stretchNitrile
1600-1450Medium-StrongC=C stretchAromatic Ring
1300-1000StrongC-O stretchPhenolic C-O
800-600StrongC-Cl stretchAryl Halide

Interpretation:

  • A broad band in the 3500-3200 cm⁻¹ region is a clear indication of the hydrogen-bonded phenolic hydroxyl group.

  • A sharp, medium intensity peak around 2230 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

  • Multiple bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • A strong absorption in the 1300-1000 cm⁻¹ range corresponds to the C-O stretching of the phenol.

  • The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and obtain a fragmentation pattern for structural confirmation.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺·).

    • Analyze the major fragment ions to propose a fragmentation pathway consistent with the molecular structure.

Rationale for Experimental Choices:

  • Electron Ionization (70 eV): This is a standard "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for a given compound that can be compared to spectral libraries.

Predicted Mass Spectrometric Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of the chlorine atom.[6]

m/z Relative Intensity Identity
153/155High[M]⁺· (Molecular ion)
125/127Medium[M - CO]⁺·
98Medium[M - CO - HCN]⁺·
90Medium[M - Cl - HCN]⁺

Interpretation:

  • Molecular Ion (M⁺·): The molecular ion peak will appear as a pair of peaks at m/z 153 and 155, with a relative intensity ratio of approximately 3:1. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).

  • Fragmentation Pathway:

    • Loss of carbon monoxide (CO) from the phenolic ring is a common fragmentation pathway, leading to a fragment at m/z 125/127.

    • Subsequent loss of hydrogen cyanide (HCN) from this fragment would give a peak at m/z 98.

    • Alternatively, initial loss of a chlorine radical followed by loss of HCN could lead to a fragment at m/z 90.

Fragmentation Pathway Diagram:

fragmentation M [C₇H₄ClNO]⁺· m/z 153/155 F1 [C₆H₄NO]⁺· m/z 125/127 M->F1 - CO F3 [C₆H₄NO]⁺ m/z 90 M->F3 - Cl, -HCN F2 [C₅H₄N]⁺· m/z 98 F1->F2 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion: A Coherent Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms. IR spectroscopy confirms the presence of the key hydroxyl, nitrile, and chloro-aromatic functionalities. Mass spectrometry provides the definitive molecular weight and a characteristic fragmentation pattern that corroborates the proposed structure. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous identification and a high degree of confidence in the structural integrity of this important chemical intermediate.

References

  • Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 12, 2026, from [Link]

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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-hydroxybenzonitrile from 4-Amino-2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-chloro-4-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The prescribed synthetic route involves a two-step, one-pot transformation of 4-amino-2-chlorobenzonitrile through an aqueous diazotization reaction followed by thermal hydrolysis of the intermediate diazonium salt. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and emphasizes the critical safety considerations and process parameters required for a successful and safe synthesis. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic insights with practical, field-proven methodologies to ensure both high yield and operational safety.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic nitrile, makes it a versatile precursor for creating substituted benzoxazoles, herbicides, and various pharmaceutical agents.

The synthetic pathway detailed herein proceeds via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aryl amines into a wide array of functional groups.[1][2] The process begins with the diazotization of 4-amino-2-chlorobenzonitrile. This involves the reaction of the primary amino group with nitrous acid, generated in situ, to form a highly reactive 2-chloro-4-cyanobenzenediazonium salt intermediate.[3] This intermediate is not isolated due to its inherent instability and potential explosive hazard in a dry state.[4][5][6] Instead, it is immediately subjected to thermal hydrolysis, wherein the diazonium group is displaced by a hydroxyl group from the aqueous medium, yielding the target product with the evolution of nitrogen gas.

This guide is structured to provide a holistic understanding of the synthesis, focusing on the causality behind each experimental choice to empower the researcher with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it.

Mechanistic Deep Dive and Critical Process Parameters

Step 1: Diazotization of 4-Amino-2-chlorobenzonitrile

The conversion of a primary aromatic amine to a diazonium salt is a well-established but highly sensitive reaction that demands rigorous control over process conditions.

Reaction Principle: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid. The nitrous acid then reacts with the primary amine to form the diazonium salt.

Causality of Experimental Choices:

  • Low-Temperature Imperative (0-5 °C): This is the most critical parameter. Aryl diazonium salts are thermally labile.[5] Exceeding 5 °C can lead to premature decomposition of the diazonium salt, resulting in a significant reduction in yield and the formation of undesirable, often tarry, side products.[7] More critically, many diazonium salts are explosive when isolated and can decompose violently upon heating.[4][6] Maintaining a low temperature throughout the diazotization process ensures the stability of the intermediate in solution.

  • Acidic Environment: A strong acid is essential for two reasons. First, it protonates the starting amine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the active nitrosating agent, nitrous acid, in situ. An excess of acid is used to ensure the reaction medium remains strongly acidic, preventing the diazonium salt from engaging in unwanted azo coupling reactions with the unreacted starting amine.[8]

  • Controlled Reagent Addition: The aqueous solution of sodium nitrite must be added slowly and sub-surface to the stirred amine-acid mixture. This methodical addition prevents localized temperature spikes from the exothermic reaction and avoids a buildup of nitrous acid, which is unstable and can decompose.[7]

Step 2: Hydrolysis of the 2-Chloro-4-cyanobenzenediazonium Salt

Reaction Principle: The diazonium group (-N₂⁺) is an exceptional leaving group due to the high stability of the nitrogen molecule (N₂) that is formed. In the hydrolysis step, water acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group. This reaction is a form of nucleophilic aromatic substitution.[1]

Causality of Experimental Choices:

  • Thermal Decomposition: After the diazotization is complete, the reaction mixture is carefully heated. This provides the activation energy needed to overcome the barrier for the C-N bond cleavage and subsequent nucleophilic attack by water. The evolution of nitrogen gas is a clear indicator of reaction progress.

  • Reaction Endpoint: The reaction is typically heated until the vigorous evolution of nitrogen gas ceases, indicating that the majority of the diazonium salt has been converted.

Safety Imperatives for Handling Diazonium Salts

The preparation and use of diazonium salts carry significant risks if not handled with appropriate care. Many are thermally unstable and sensitive to shock and friction, especially in the solid state.[4][5][6] The following safety protocols are mandatory:

  • Never Isolate: Diazonium salts should be generated and consumed in situ. Never attempt to isolate the diazonium salt intermediate in its solid or dry form.[6][9]

  • Strict Temperature Control: Always maintain the reaction temperature below 5 °C during diazotization using an efficient ice-salt bath.[4][5]

  • Stoichiometric Nitrite: Use only a stoichiometric amount of sodium nitrite to avoid excess, which can lead to side reactions. It is prudent to test for the presence of excess nitrous acid using starch-iodide paper (which turns blue-black) and to quench any excess with a small amount of sulfamic acid if necessary.[5][9]

  • Adequate Ventilation: The reaction liberates nitrogen gas during the hydrolysis step and potentially nitrogen oxides if side reactions occur. All operations must be conducted in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and protective gloves. A blast shield should be used for the reaction setup.[10]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 4-amino-2-chlorobenzonitrile.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMolar Equivalents
4-Amino-2-chlorobenzonitrile152.5815.26 g1.0
Concentrated Sulfuric Acid (98%)98.0825 mL (46 g)~4.7
Deionized Water18.02250 mL + 50 mL-
Sodium Nitrite (NaNO₂)69.007.25 g1.05
Diethyl Ether (or Ethyl Acetate)-As required-
Saturated Sodium Bicarbonate Solution-As required-
Anhydrous Magnesium Sulfate-As required-
Starch-Iodide Test Paper-As required-
Step-by-Step Procedure
  • Preparation of the Amine Salt Solution:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 250 mL of deionized water and slowly add 25 mL of concentrated sulfuric acid while cooling in an ice-water bath.

    • To this stirred, cold acid solution, add 15.26 g (0.10 mol) of 4-amino-2-chlorobenzonitrile. Stir the mixture until the amine has completely dissolved to form the corresponding sulfate salt.

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Diazotization:

    • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 50 mL of cold deionized water.

    • Fill the dropping funnel with the sodium nitrite solution.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution over a period of 60-90 minutes. It is crucial to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

    • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

    • (Optional but recommended) Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates completion. If the test is negative, add a small amount of additional nitrite solution until a positive test is achieved.

  • Hydrolysis:

    • Remove the ice-salt bath and the dropping funnel. Replace the funnel with a reflux condenser vented to the back of the fume hood.

    • Slowly and carefully heat the reaction mixture using a heating mantle. A steady evolution of nitrogen gas should be observed.

    • Continue heating the mixture, allowing it to gently reflux, for approximately 60 minutes, or until the vigorous effervescence of nitrogen gas has ceased.[11]

    • Cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.

  • Work-up and Purification:

    • Cool the mixture in an ice bath to maximize precipitation and collect the crude solid by vacuum filtration.

    • Alternatively, transfer the entire cooled reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

    • Combine the organic extracts and wash them with water (1 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure this compound as a solid.

Characterization
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Approximately 160 °C (with decomposition).

  • Yield: Typical yields for this reaction are in the range of 70-85%.

Visualizing the Process

Chemical Reaction Pathway

The overall transformation from starting material to the final product via the diazonium intermediate is depicted below.

reaction_pathway start 4-Amino-2-chlorobenzonitrile intermediate 2-Chloro-4-cyanobenzenediazonium (in situ intermediate) start->intermediate 1. NaNO₂, H₂SO₄ 2. H₂O, 0-5 °C product This compound intermediate->product 1. H₂O, Δ 2. -N₂

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

workflow cluster_diazotization Part A: Diazotization cluster_hydrolysis Part B: Hydrolysis & Work-up prep_amine Prepare Amine Salt Solution (4-Amino-2-chlorobenzonitrile in H₂SO₄/H₂O) cool_amine Cool to 0-5 °C prep_amine->cool_amine add_nitrite Dropwise Addition of NaNO₂ (Maintain T < 5 °C) cool_amine->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir_cold Stir for 30 min at 0-5 °C add_nitrite->stir_cold heat Heat Mixture Gently (N₂ Evolution) stir_cold->heat Proceed Immediately reflux Reflux until Gas Evolution Ceases heat->reflux cool_product Cool to Room Temperature reflux->cool_product extract Extract with Organic Solvent cool_product->extract wash Wash & Dry Organic Layer extract->wash evaporate Evaporate Solvent wash->evaporate purify Recrystallize Product evaporate->purify

Caption: Step-by-step experimental workflow diagram.

Conclusion

The synthesis of this compound from 4-amino-2-chlorobenzonitrile is an efficient and reliable procedure rooted in the principles of the Sandmeyer reaction. Success hinges on a disciplined adherence to the protocol, particularly the rigorous control of temperature during the diazotization step and a profound respect for the safety hazards associated with diazonium salt intermediates. By understanding the chemical rationale behind each step, researchers can confidently execute this synthesis, paving the way for further discovery and development in the chemical and pharmaceutical sciences.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Smith, M. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

  • Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. L.S. College. [Link]

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Unlocking the Pharmacological Potential of 2-Chloro-4-hydroxybenzonitrile Derivatives: A Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 2-chloro-4-hydroxybenzonitrile scaffold represents a privileged starting point for the development of novel therapeutic agents and agrochemicals. Its unique electronic and structural features—a halogenated phenyl ring bearing both a hydroxyl and a nitrile group—provide a versatile platform for chemical modification and interaction with diverse biological targets. This technical guide synthesizes current knowledge and provides a forward-looking perspective on the potential herbicidal, antimicrobial, and anticancer activities of its derivatives. We will delve into the mechanistic underpinnings of these activities, drawing parallels from structurally related compounds, and present detailed, field-proven protocols to empower researchers in their discovery and development workflows. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to exploring novel chemical entities to address critical needs in human health and agriculture.

The this compound Core: Physicochemical Landscape and Synthetic Versatility

This compound is an aromatic compound characterized by a molecular weight of 153.57 g/mol and a melting point of approximately 160°C. The chlorine atom at the ortho-position and the hydroxyl group at the para-position to the nitrile function create a distinct electronic environment that governs its reactivity and potential biological interactions. The nitrile group can act as a hydrogen bond acceptor, while the phenolic hydroxyl group is a key hydrogen bond donor and can be readily derivatized.[1]

The synthesis of the core structure and its derivatives can be approached through several established chemical routes. A common method involves the nucleophilic substitution of a halogenated phenol with a cyanide source, such as cuprous cyanide, often in a high-boiling point solvent like dimethylformamide (DMF).[2] Alternatively, the dehydration of aldoximes or the direct cyanation of aldehydes provides viable synthetic pathways.[3] This synthetic tractability is paramount, as it allows for the systematic generation of derivative libraries to probe structure-activity relationships (SAR).

Potential Biological Activities and Mechanistic Insights

The true potential of this scaffold lies in the diverse biological activities that can be accessed through chemical modification. Below, we explore the most promising areas of application, grounded in evidence from related molecular classes.

Herbicidal Activity: Disrupting Photosynthesis

The hydroxybenzonitrile class of herbicides, which includes commercial compounds like ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil, are well-established inhibitors of photosynthesis.[4] Their primary mechanism of action is the disruption of photosynthetic electron transport in Photosystem II (PSII).

Mechanism of Action: These herbicides act as competitive inhibitors at the QB binding site of the D1 protein in PSII. By binding to this site, they displace plastoquinone, blocking the electron flow from QA to QB. This interruption leads to a cascade of events, including the formation of reactive oxygen species (ROS), subsequent lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis in susceptible plants.[4] Derivatives of this compound are hypothesized to share this mechanism. The specific halogen and its position on the phenyl ring can modulate binding affinity and, consequently, herbicidal potency.[5]

Workflow for Primary Herbicidal Screening

G cluster_prep Preparation cluster_app Application cluster_eval Evaluation P1 Synthesize & Purify This compound Derivatives P2 Prepare Stock Solutions (e.g., in Acetone/DMSO) P1->P2 A1 Pre-Emergence Application (Apply to soil after seeding) P2->A1 Apply test concentrations A2 Post-Emergence Application (Apply to seedlings) P2->A2 Apply test concentrations P3 Plant Weed Seeds (e.g., A. thaliana, V. arvensis) in Soil Trays P3->A1 At appropriate stage P3->A2 At appropriate stage E1 Incubate under Controlled Growth Conditions (Light, Temp, Humidity) A1->E1 A2->E1 E2 Visual Assessment (7-14 days) (Chlorosis, Necrosis, Growth Inhibition) E1->E2 E3 Quantitative Measurement (e.g., Fresh Weight, GR50) E2->E3

Caption: Workflow for assessing pre- and post-emergence herbicidal activity.

Antimicrobial Activity: A Multi-pronged Attack

Chlorinated phenolic compounds and their derivatives are known to possess significant antimicrobial properties. Studies on related molecules like 2-chlorobenzoic acid derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6][7] The activity of this compound derivatives is likely to stem from several mechanisms.

Potential Mechanisms of Action:

  • Membrane Disruption: The lipophilic nature of the chlorinated phenyl ring can facilitate intercalation into the bacterial cell membrane, disrupting its integrity, increasing permeability, and causing leakage of essential cellular components.

  • Enzyme Inhibition: The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions in the active sites of essential bacterial enzymes, leading to their inhibition.[8]

  • Protein Denaturation: At higher concentrations, phenolic compounds can cause non-specific denaturation of cellular proteins, leading to a rapid bactericidal effect.

The antimicrobial spectrum and potency can be fine-tuned by modifying the core structure. For instance, creating Schiff's bases or esters from the parent molecule has been shown to enhance antimicrobial efficacy in related compounds.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the tube dilution method described for evaluating antimicrobial activity of novel chemical entities.[6]

  • Preparation of Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Culture: Inoculate sterile nutrient broth with a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and incubate until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Dispense 1 mL of sterile nutrient broth into a series of labeled test tubes. Add 1 mL of the stock solution to the first tube. After mixing, transfer 1 mL from the first tube to the second, and repeat this two-fold serial dilution process across the series to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each tube, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed.

Anticancer Activity: Targeting Cellular Proliferation

The development of novel anticancer agents is a critical area of research. Various heterocyclic and aromatic structures containing chloro and nitrile functionalities have demonstrated promising cytotoxic activity against cancer cell lines.[9][10] For example, quinazoline derivatives bearing a 2-chloro substituent have shown potent antiproliferative effects.[9] The this compound scaffold provides a foundation for designing molecules with potential anticancer efficacy.

Potential Mechanisms of Action:

  • DNA Interaction: The planar aromatic ring system may allow derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription, a mechanism observed in some quinazoline-based agents.[9]

  • Enzyme Inhibition: Derivatives could be designed to target key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases. The hydroxyl and nitrile groups are key pharmacophoric features for designing targeted inhibitors.

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) by modulating signaling pathways that control cell survival and death.

A study on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which contain a chlorinated phenyl moiety, identified compounds with high antimitotic activity against a panel of 60 cancer cell lines.[10] This highlights the importance of the chlorinated aromatic fragment in achieving anticancer effects.

Table 1: Example Quantitative Data for Anticancer Activity Screening

Compound IDDerivative TypeCell Line (Cancer Type)GI₅₀ (µM)[9]
Parent This compoundMCF-7 (Breast)> 100
DER-01 Ester LinkageMCF-7 (Breast)15.2
DER-02 Ether LinkageMCF-7 (Breast)8.9
DER-03 Thiazolidinone HybridK-562 (Leukemia)1.2
DER-04 Schiff BaseHCT-116 (Colon)5.6
Doxorubicin Standard DrugMCF-7 (Breast)0.8

Note: Data is hypothetical and for illustrative purposes to demonstrate how results would be presented. GI₅₀ represents the concentration for 50% growth inhibition.

Signaling Pathway Hypothesis for an Anticancer Derivative

G Derivative Derivative EGFR Growth Factor Receptor (e.g., EGFR) Derivative->EGFR PI3K/Akt PI3K/Akt Pathway Derivative->PI3K/Akt EGFR->PI3K/Akt RAS/MAPK RAS/MAPK Pathway EGFR->RAS/MAPK Cell_Survival Cell Survival & Proliferation PI3K/Akt->Cell_Survival Apoptosis Apoptosis PI3K/Akt->Apoptosis RAS/MAPK->Cell_Survival

Caption: Hypothesized inhibition of pro-survival pathways by a derivative.

Conclusion and Future Directions

The this compound core is a synthetically accessible and highly versatile scaffold with significant, largely untapped potential in both agrochemical and pharmaceutical development. Evidence from structurally analogous compounds strongly suggests that its derivatives are promising candidates for novel herbicides, antimicrobials, and anticancer agents. The key to unlocking this potential lies in a systematic approach to synthesis and screening. Future research should focus on:

  • Library Synthesis: Creating diverse chemical libraries by modifying the hydroxyl group (e.g., ethers, esters) and exploring substitutions on the aromatic ring to establish robust Structure-Activity Relationships (SAR).

  • Mechanism of Action Studies: Moving beyond primary screening to elucidate the precise molecular targets and mechanisms for the most active compounds.

  • In Vivo Evaluation: Advancing lead candidates from in vitro assays to in vivo models to assess efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge and methodologies outlined in this guide, the scientific community is well-equipped to explore and exploit the full biological potential of this compound derivatives.

References

  • Google Patents. Synergistic herbicidal compositions and methods of use - Patent 0219143.
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  • García, A., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. Royal Society of Chemistry. Available from: [Link]

  • Rasayan Journal of Chemistry . One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available from: [Link]

  • Google Patents. Process for the preparation of p-hydroxybenzonitrile - US3259646A.
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  • el-Naggar, A. M., et al. (1987). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. Il Farmaco, Edizione Scientifica. Available from: [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-hydroxybenzonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-Chloro-4-hydroxybenzonitrile (CAS No: 3336-16-1), a compound frequently utilized in chemical synthesis and drug development.[1] As a Senior Application Scientist, my objective is to present this information not as a mere list of rules, but as a self-validating system of protocols grounded in the fundamental chemical and toxicological properties of the substance. Understanding the causality behind each safety measure is paramount for fostering a robust safety culture in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a solid crystalline compound that, while stable under standard conditions, presents several health hazards that necessitate careful handling.[2] A thorough risk assessment must be conducted before any experimental work begins.

GHS Classification and Associated Hazards

The Globally Harmonized System (GHS) provides a standardized framework for understanding the hazards associated with this chemical.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazard2H402: Harmful to aquatic life

Source: Aggregated GHS information from multiple suppliers.[1][3]

The primary hazards are acute toxicity through multiple routes of exposure (oral, dermal, inhalation) and significant irritation to the skin, eyes, and respiratory system.[1][2] The "harmful" classification indicates that while not immediately life-threatening in small quantities, exposure can cause significant health issues.

Toxicological Profile: Understanding the "Why"

While specific toxicological data on this compound is not extensively detailed in all public sources, the presence of a nitrile group (-CN) is a key structural feature that demands respect. Nitrile compounds can, under certain conditions (e.g., exposure to strong acids or high temperatures), release highly toxic hydrogen cyanide gas.[4] This potential for cyanide release is a critical consideration in all handling and disposal procedures. The following diagram illustrates the hierarchy of controls to mitigate these risks.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Explore less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating risks associated with this compound.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize the potential for exposure.

Engineering Controls
  • Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving this compound, must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles and any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[6][7]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7][8]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily available to all laboratory personnel.

  • Training: All personnel who will handle this compound must receive documented training on its hazards and the specific procedures outlined in the SOPs.

  • Restricted Access: Areas where this compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Last Line of Defense

Appropriate PPE is mandatory when handling this compound.[9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][7]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[2][10]Provides a barrier against dermal absorption, which is a significant route of exposure.
Body Protection A flame-resistant lab coat and closed-toe shoes.[10]Protects the skin from accidental spills.
Respiratory Protection An N95 dust mask or a respirator with a particulate filter for handling the solid.[11]Prevents inhalation of the harmful dust.

The following workflow illustrates the proper donning and doffing of PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Respirator/Mask d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator/Mask f3->f4

Caption: Recommended PPE donning and doffing sequence to minimize exposure.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Weighing and Transfer: Weigh the compound in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.[5] Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid in a controlled manner to prevent splashing.[5]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

Storage
  • Store this compound in a tightly sealed, properly labeled container.[6]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[6]

  • Store in a locked cabinet or an area with restricted access.

Disposal
  • All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain, as it is harmful to aquatic life.

Emergency Procedures: Preparedness is Key

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[13]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[2]
Spill Response

For small spills, trained laboratory personnel with the appropriate PPE and spill kits can perform the cleanup. For large spills, evacuate the area and contact emergency services.

Small Spill Cleanup Protocol:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand or vermiculite.[14][15]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[16]

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[8][17]

  • Hazardous Combustion Products: In the event of a fire, toxic and irritating gases may be released, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Conclusion

This compound is a valuable research chemical, but it demands careful and informed handling. By understanding its inherent hazards and diligently applying the engineering controls, administrative protocols, and personal protective measures outlined in this guide, researchers can work with this compound safely and effectively. A proactive and educated approach to safety is the cornerstone of responsible scientific practice.

References

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  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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  • Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

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A Senior Application Scientist's Guide to Sourcing and Quality Verification of 2-Chloro-4-hydroxybenzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Starting Material Quality in Drug Discovery

In the intricate and highly regulated landscape of pharmaceutical research and development, the integrity of the final drug product is inextricably linked to the quality of its foundational components. Among the vast array of chemical intermediates, 2-Chloro-4-hydroxybenzonitrile stands out as a versatile building block, pivotal in the synthesis of a variety of active pharmaceutical ingredients (APIs). The purity and consistency of this starting material are not mere technicalities; they are cornerstones of reproducible research, robust manufacturing processes, and ultimately, patient safety. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape of this compound, strategies for supplier selection, and a comprehensive framework for its quality verification upon receipt.

The importance of sourcing high-quality raw materials in pharmaceutical manufacturing cannot be overstated. The quality of these materials directly impacts the efficacy, safety, and stability of the final drug product.[1][2] Adherence to Good Manufacturing Practices (GMP) for active pharmaceutical ingredients, as outlined in the ICH Q7 guidelines, is a critical framework for ensuring that APIs meet the requisite quality and purity standards.[1][2][3][4][5] This guidance extends to the very beginning of the supply chain, including the selection and qualification of starting material suppliers.

Commercial Suppliers of this compound: A Comparative Overview

A multitude of chemical suppliers offer this compound, catering to a wide range of needs from small-scale research to large-scale manufacturing. The selection of a suitable supplier is a critical decision that should be based on a thorough evaluation of several factors, including product purity, available quantities, GMP certification, and the comprehensiveness of their documentation. Below is a comparative table of notable commercial suppliers.

SupplierTypical PurityAvailable QuantitiesGMP CertifiedNotes
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsNo (for this product)A well-established supplier for research and development quantities, providing comprehensive product data and certificates of analysis.
Biosynth Research GradeGramsNoOffers this compound for pharmaceutical testing and provides detailed technical and safety data.
Santa Cruz Biotechnology Research GradeGramsNoA key supplier for biochemicals for proteomics research.[6]
Nanjing Finechem Holding Co., Ltd. ≥98%Grams to KilogramsAccredited FactoryA manufacturer based in China, they emphasize strict quality protocols and offer competitive pricing.[7]
Shanghai Minstar Chemical Co., Ltd. 98%Grams to KilogramsNoA supplier of various grades, including industrial and pharmaceutical, with a production capacity of 100 kg/month .[8]
NINGBO INNO PHARMCHEM CO., LTD. High PurityBulk QuantitiesManufacturerA leading manufacturer and supplier in China, focusing on seamless procurement and quality control.[9]
Amerigo Scientific High QualityInquire for detailsNoA specialist distributor serving the life sciences with a focus on high-quality reagents.[10]
Research Scientific 98%GramsNoSupplies this chemical for research purposes.[11]

Quality Verification of Incoming this compound: A Step-by-Step Protocol

Upon receipt of this compound, a rigorous quality control workflow must be implemented to verify its identity, purity, and suitability for its intended use. This self-validating system ensures that any deviations from the required specifications are identified before the material is introduced into the manufacturing process.

Diagram: Quality Control Workflow for Incoming this compound

QC_Workflow Quality Control Workflow for Incoming this compound cluster_0 Receiving and Initial Inspection cluster_1 Sampling and Testing cluster_2 Data Review and Disposition A Receipt of this compound B Documentation Review (CoA, SDS) A->B C Physical Inspection (Packaging, Labeling) B->C D Representative Sampling C->D E Physicochemical Tests (Appearance, Solubility) D->E F Melting Point Determination D->F G Spectroscopic Identification (FTIR) D->G H Purity Assessment (HPLC/GC-MS) D->H I Structural Confirmation (NMR) D->I J Comparison of Results with Specifications E->J F->J G->J H->J I->J K Decision: Accept or Reject J->K L Release to Manufacturing K->L Accept M Quarantine and Return to Supplier K->M Reject

Caption: A flowchart illustrating the quality control process for incoming this compound.

Experimental Protocols for Quality Verification

The following are detailed, step-by-step methodologies for the key experiments in the quality control workflow.

  • Objective: To ensure the received material corresponds to the ordered product and that its packaging is intact.

  • Procedure:

    • Verify that the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) have been received.

    • Cross-reference the information on the supplier's labels with the CoA, including product name, CAS number (3336-16-1), lot number, and any stated purity.

    • Inspect the packaging for any signs of damage, tampering, or leakage. Any compromised packaging should be immediately reported.

  • Appearance and Solubility

    • Objective: To perform a basic physical characterization of the material.

    • Procedure:

      • Visually inspect the material. It should be a white to off-white or light yellow powder or solid.[7][8]

      • Assess its solubility in a relevant organic solvent (e.g., ethanol, acetone) as stated on the product datasheet. It has low solubility in water.[7]

  • Melting Point Determination

    • Objective: To determine the melting point of the material as an indicator of purity.

    • Procedure:

      • Use a calibrated melting point apparatus.

      • Pack a small amount of the dried sample into a capillary tube.

      • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

      • Record the temperature range from the first appearance of liquid to the complete melting of the sample.

      • The expected melting point is approximately 160 °C (with decomposition). A broad melting range may indicate the presence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Objective: To confirm the identity of the compound by identifying its key functional groups.

    • Procedure:

      • Acquire an FTIR spectrum of the sample using a KBr pellet or an ATR accessory.

      • Compare the obtained spectrum with a reference spectrum.

      • Key characteristic peaks to identify include:

        • O-H stretch (broad, ~3200-3600 cm⁻¹)

        • C≡N stretch (~2230 cm⁻¹)

        • Aromatic C-H and C=C stretches (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹, respectively)

        • C-Cl stretch (~700-800 cm⁻¹)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To provide unambiguous structural confirmation and assess for the presence of organic impurities.

    • Procedure:

      • Dissolve an accurately weighed sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

      • Expected ¹H NMR (DMSO-d₆) shifts: The aromatic protons will appear in the range of δ 7.0-8.0 ppm. The phenolic proton will appear as a broad singlet.

      • Expected ¹³C NMR (DMSO-d₆) shifts: Characteristic signals for the aromatic carbons, the nitrile carbon (~118 ppm), and the carbon bearing the hydroxyl group (~160 ppm) should be observed.[12]

      • The absence of significant unassigned signals is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC)

    • Objective: To quantify the purity of this compound and detect any non-volatile impurities.

    • Procedure:

      • Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with a small amount of acid like formic acid to improve peak shape.[13] The exact ratio should be optimized.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Determined by acquiring a UV spectrum of a standard solution; a wavelength around 254 nm is a common starting point.

      • Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Prepare the sample solution at a similar concentration.

      • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Objective: To assess for volatile impurities and provide further confirmation of identity.

    • Procedure:

      • Instrumentation: A GC-MS system with a suitable capillary column (e.g., HP-5MS).

      • Sample Preparation: The sample may require derivatization (e.g., silylation of the hydroxyl group) to improve volatility.[13]

      • GC Parameters: Optimize the oven temperature program to achieve good separation of the main component from any potential impurities.

      • MS Parameters: Acquire mass spectra in electron ionization (EI) mode. The molecular ion peak (m/z 153) and characteristic fragment ions should be observed.[14]

Application in Pharmaceutical Synthesis: A Case Study

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. For instance, related structures are key in the preparation of certain kinase inhibitors used in oncology. A patent discloses the use of 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile as an intermediate in the synthesis of a compound for the treatment of prostate cancer.[15] The synthesis of this intermediate would likely involve the modification of the hydroxyl group of this compound to a triflate, followed by a Suzuki or Stille coupling with a protected pyrazole boronic acid or stannane derivative.

Diagram: Illustrative Synthetic Pathway

Synthesis_Pathway Illustrative Synthetic Pathway Utilizing a this compound Derivative A This compound B Triflation (Tf2O, pyridine) A->B C 2-Chloro-4-(trifluoromethanesulfonyloxy)benzonitrile B->C E Suzuki Coupling (Pd catalyst, base) C->E D Protected Pyrazole Boronic Acid D->E F Protected 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile E->F G Deprotection F->G H 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile G->H

Caption: A generalized synthetic route illustrating the use of a this compound derivative.

The purity of the starting this compound is paramount in such a multi-step synthesis. Impurities could potentially interfere with the catalytic cycle of the palladium catalyst in the Suzuki coupling, leading to lower yields and the formation of difficult-to-remove byproducts.

Conclusion: A Foundation of Quality for Innovative Therapeutics

The selection and rigorous quality verification of this compound are foundational steps in the successful development of novel therapeutics. By partnering with reputable suppliers who can provide high-purity, well-characterized material, and by implementing a robust in-house quality control workflow, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their synthetic processes, and maintain the integrity of their research. This diligent approach to starting material quality is not merely a procedural requirement but a scientific imperative that underpins the entire drug development lifecycle.

References

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). Retrieved from [Link]

  • ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. Retrieved from [Link]

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An In-depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient medicinal chemistry campaigns.[1] These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of diverse compound libraries with a higher probability of yielding bioactive hits. This technical guide provides an in-depth analysis of 2-chloro-4-hydroxybenzonitrile, a substituted aromatic compound that has emerged as a valuable and versatile building block. We will explore its fundamental physicochemical properties, synthetic accessibility, chemical reactivity, and its instrumental role in the design and synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Core Physicochemical and Spectroscopic Profile

This compound is a solid crystalline compound characterized by a unique arrangement of three key functional groups—hydroxyl, chloro, and nitrile—on a benzene ring.[2] This specific substitution pattern dictates its chemical behavior and potential for molecular elaboration.

Physicochemical Data Summary

A compilation of the essential physicochemical properties of this compound is presented below, providing critical data for experimental design and computational modeling.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 3336-16-1
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol
Melting Point 160 °C (decomposes)[4]
XLogP3 2.4[4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Appearance White Crystalline Solid[2]
Solubility Low solubility in water; Soluble in organic solvents like ethanol and acetone.[5]
Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being characteristic of the 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the phenolic hydroxyl proton will also be present, with its position being dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven unique carbon atoms, including the nitrile carbon (typically downfield), the aromatic carbons, and the carbons bearing the hydroxyl and chloro substituents.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), a sharp C≡N stretching band for the nitrile group (around 2220-2260 cm⁻¹), and characteristic C=C stretching bands for the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 153 and a characteristic (M+2)+ peak at m/z 155 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[3]

Synthesis of this compound

The accessibility of a scaffold is paramount to its utility in drug discovery. This compound can be prepared through several synthetic routes, often starting from readily available precursors like substituted phenols or benzaldehydes.[6][7] A common and efficient method involves the conversion of the corresponding aldehyde to a nitrile.

Illustrative Synthetic Workflow: From Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile can be achieved in a one-pot reaction using hydroxylamine hydrochloride.[7] This process first forms an oxime intermediate, which is then dehydrated in situ to yield the final nitrile product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Start 2-Chloro-4-hydroxybenzaldehyde Reagents Hydroxylamine Hydrochloride Anhydrous Ferrous Sulphate DMF (Solvent) Reflux Heat to Reflux (e.g., 3-6 hours) Reagents->Reflux Combine & Mix Filter Filter Catalyst Reflux->Filter Cool Reaction Extract Solvent Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Generalized workflow for the synthesis of nitriles from aldehydes.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulphate (as a catalyst) to dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Filter off the catalyst. The resulting filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[7]

Chemical Reactivity: The Basis of a Privileged Scaffold

The power of this compound in medicinal chemistry stems from the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, enabling the generation of large and structurally diverse compound libraries from a single core.

  • The Hydroxyl Group (-OH): As a phenol, this group is weakly acidic and can be readily deprotonated. It serves as a prime handle for introducing diversity through O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form a wide array of ethers and esters, respectively. These modifications can modulate polarity, solubility, and hydrogen bonding capabilities.

  • The Nitrile Group (-C≡N): This group is a versatile precursor to other key functionalities. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing a site for further derivatization, such as amide bond formation.

  • The Aromatic Ring and Chloro-substituent (-Cl): The chlorine atom and the aromatic ring itself offer further opportunities for modification. The chloro group can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. The ring can also undergo electrophilic aromatic substitution, with the existing substituents directing new groups to specific positions.

Reactivity_Scaffold cluster_OH Hydroxyl Group Reactions cluster_CN Nitrile Group Reactions cluster_Ring Ring/Chloro Reactions Core This compound Ether Ether Derivatives Core->Ether Alkylation Ester Ester Derivatives Core->Ester Acylation Acid Carboxylic Acid Core->Acid Hydrolysis Amine Primary Amine Core->Amine Reduction SnAr Nucleophilic Aromatic Substitution Core->SnAr Displacement of Cl EAS Electrophilic Aromatic Substitution Core->EAS Ring Functionalization

Caption: Reaction pathways from the this compound scaffold.

Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)

The true value of this compound is realized in its application as a starting material for molecules with therapeutic potential. Derivatives have been explored for a range of biological activities.[8][9] Understanding the structure-activity relationship (SAR) is crucial for optimizing these derivatives into potent and selective drug candidates.

Applications in Bioactive Compound Synthesis

2-Hydroxybenzonitrile and its substituted analogues are key intermediates in the synthesis of compounds with diverse biological activities, including:

  • Antimicrobial Agents: The scaffold can be elaborated to produce compounds with efficacy against various bacterial and fungal strains.[8][10]

  • Enzyme Inhibitors: Derivatives have been investigated as inhibitors for enzymes such as lipoxygenases and acetylcholinesterase, which are implicated in inflammation and neurodegenerative diseases, respectively.[9][11]

  • Antidiabetic Drugs: Certain modifications of the core structure have been explored for their potential in managing diabetes.

Structure-Activity Relationship (SAR) Insights

SAR studies on derivatives of this scaffold reveal how specific structural changes impact biological activity.

Modification SiteStructural ChangePotential Impact on ActivityRationale
4-OH position Conversion to ether (O-R)Modulate potency and selectivityThe 'R' group can probe different pockets of a target protein, influencing binding affinity. Can also improve metabolic stability and cell permeability.
2-Cl position Replacement with other groupsCan be critical for activityThe electronic and steric properties of this position often play a key role in target engagement.[10][12]
1-CN position Conversion to amine or acidAlter binding modesIntroduction of a basic amine or acidic carboxylate can form new salt bridges or hydrogen bonds with the target, significantly altering affinity and selectivity.

The process of an SAR study is iterative, involving cycles of design, synthesis, and biological testing to identify lead candidates.

SAR_Workflow Design Compound Design (Hypothesis-driven) Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (e.g., In Vitro Assays) Synthesis->Testing Analysis Data Analysis (SAR Identification) Testing->Analysis Analysis->Design Iterate Lead_Opt Lead Optimization Analysis->Lead_Opt Identify Lead

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[3]

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] Use in a well-ventilated area or under a chemical fume hood.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Conclusion

This compound stands out as a powerful and versatile scaffold in the medicinal chemist's toolkit. Its trifunctional nature provides a robust platform for the systematic generation of diverse chemical libraries. The synthetic tractability of the core and its proven utility in developing compounds with a wide spectrum of biological activities underscore its status as a privileged structure. A thorough understanding of its chemistry, reactivity, and SAR potential, as outlined in this guide, will continue to empower researchers in the rational design of novel and effective therapeutic agents.

References

  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile.
  • Google Patents. (n.d.). CN1442404A - Method of preparing p-cyanophenol like compound.
  • Patent 0080700. (n.d.). A process for producing nitrile compounds.
  • Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
  • Der Pharma Chemica. (2016). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

  • Duarte, C. D., et al. (2013). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

  • ResearchGate. (n.d.). Scaffold Hopping and De Novo Drug Design. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]

  • CRIPS. (2022). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-hydroxybenzonitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-hydroxybenzonitrile, a halogenated aromatic nitrile, has emerged as a significant building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive nitrile group, a phenolic hydroxyl group, and a strategically positioned chlorine atom, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of this compound, tracing its historical context, detailing its physicochemical properties and spectroscopic profile, and exploring its synthesis and diverse applications. A critical focus is placed on its role as a key intermediate in the development of novel therapeutic agents and other bioactive compounds.

Introduction and Historical Context

While the precise moment of its first synthesis is not prominently documented in readily available historical records, the emergence of this compound is intrinsically linked to the broader development of benzonitrile chemistry. The foundational methods for synthesizing aromatic nitriles, such as the Rosenmund-von Braun reaction, provided the early frameworks for creating a diverse array of substituted benzonitriles.[1] The exploration of halogenated and hydroxylated benzonitriles was driven by the need for versatile intermediates in the burgeoning chemical and pharmaceutical industries of the 20th century. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a valuable synthon for targeted molecular design.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in research and development.

Physical Properties
PropertyValueSource
CAS Number 3336-16-1[2]
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.57 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 160 °C (decomposes)[4]
Boiling Point 323.2 °C at 760 mmHg[4]
Solubility Soluble in many organic solvents
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic chemical shifts and coupling patterns based on their positions relative to the electron-withdrawing nitrile and chlorine groups and the electron-donating hydroxyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms. The spectrum will show distinct signals for the seven carbon atoms in the molecule, with the carbon of the nitrile group appearing at a characteristic downfield shift.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key vibrational frequencies include a sharp, strong absorption for the nitrile (C≡N) group (typically around 2220-2260 cm⁻¹), a broad absorption for the hydroxyl (O-H) group (around 3200-3600 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds.

  • MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) would be expected at approximately m/z 153, with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl:³⁷Cl ratio of approximately 3:1).[2]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

From 4-Amino-2-chlorobenzonitrile

One common laboratory-scale synthesis involves the diazotization of 4-Amino-2-chlorobenzonitrile followed by hydrolysis. This multi-step process is a reliable method for introducing the hydroxyl group.[5]

Experimental Protocol: Synthesis from 4-Amino-2-chlorobenzonitrile

  • Diazotization: Dissolve 4-Amino-2-chlorobenzonitrile in an aqueous solution of a strong mineral acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

  • Hydrolysis: Gently heat the diazonium salt solution. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound. Nitrogen gas is evolved during this step.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

From p-Chlorophenol

Another approach involves the direct cyanation of a substituted phenol. While the classical Rosenmund-von Braun reaction often requires harsh conditions, modern modifications have improved its applicability. A patent from 1966 describes the preparation of p-hydroxybenzonitrile from p-chlorophenol using cuprous cyanide in a dipolar solvent.[1] A similar strategy could be adapted for the synthesis of this compound.

Conceptual Workflow: Cyanation of a Chlorophenol Derivative

G start Substituted p-Chlorophenol intermediate Reaction Mixture start->intermediate Heating reagent Cuprous Cyanide (CuCN) + Dipolar Aprotic Solvent reagent->intermediate product This compound intermediate->product Work-up & Purification

Caption: Conceptual workflow for the synthesis via cyanation.

Applications in Drug Development and Agrochemicals

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Pharmaceutical Intermediate

The hydroxyl and nitrile groups, along with the chlorine atom, provide multiple reaction sites for further molecular elaboration. It serves as a precursor for more complex molecules and is particularly useful in cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl structures, which are common motifs in pharmaceuticals.[6] Derivatives of hydroxybenzonitriles have been investigated for their potential as anticancer and anti-inflammatory agents.[7] The structural motifs present in 2-hydroxybenzonitrile and its derivatives suggest potential interactions with various enzymes.[7]

Agrochemical Synthesis

Similar to other substituted benzonitriles, this compound can be a building block for herbicides, fungicides, and insecticides. The presence of the chlorine atom and the nitrile group can contribute to the biological activity of the final product.

Biological Activity and Mechanism of Action (Inferred)

While specific studies on the mechanism of action of this compound are limited, the biological activities of related hydroxybenzonitrile derivatives provide valuable insights. Phenolic compounds are known to exhibit a broad range of biological effects, including antimicrobial and antioxidant properties. The nitrile group can participate in various biological interactions and can be a precursor to other functional groups.

For instance, derivatives of 2-hydroxybenzonitrile have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] This suggests that the this compound scaffold could be a starting point for the design of novel anti-inflammatory agents. Furthermore, the general class of benzonitriles has been investigated for various therapeutic applications, and the specific substitution pattern of this molecule could modulate its activity and selectivity towards biological targets.

Analytical Methodologies

The detection and quantification of this compound are essential for quality control, reaction monitoring, and metabolic studies.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is a common and effective method for the analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound, often after derivatization of the polar hydroxyl group to increase its volatility. This technique provides both high separation efficiency and definitive mass spectral data for identification.

Workflow for Analytical Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration dissolution->filtration hplc HPLC-UV filtration->hplc gcms GC-MS (with derivatization) filtration->gcms quantification Quantification (Peak Area) hplc->quantification identification Structural Identification (Retention Time, Mass Spectrum) hplc->identification gcms->identification

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Aminophenanthridines Utilizing 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthridine and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-cancer, anti-viral, and anti-parasitic properties. The 6-aminophenanthridine core, in particular, is a privileged structure found in numerous bioactive molecules. This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 6-aminophenanthridines, with a specific focus on the utilization of 2-Chloro-4-hydroxybenzonitrile as a key starting material. This document is designed to offer researchers and drug development professionals the necessary insights and practical steps to construct this valuable heterocyclic system.

Introduction

The phenanthridine nucleus is a tricyclic aromatic system containing a pyridine ring fused to a biphenyl moiety. The introduction of an amino group at the 6-position significantly modulates the biological activity of the phenanthridine scaffold, making 6-aminophenanthridines attractive targets for drug discovery programs. Traditional methods for the synthesis of phenanthridines, such as the Pictet-Hubert reaction, often require harsh conditions and offer limited substrate scope. Modern synthetic methodologies, particularly those employing transition-metal catalysis, have emerged as powerful tools for the efficient and modular construction of these complex heterocycles.[1]

This application note details a proposed synthetic strategy for 6-aminophenanthridines starting from this compound and a suitable 2-aminobiphenyl derivative, proceeding via a palladium-catalyzed intramolecular C-H arylation. The presence of the hydroxyl group on the benzonitrile starting material offers a handle for further derivatization, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Proposed Synthetic Route and Mechanism

The proposed synthesis involves a palladium-catalyzed intramolecular cyclization of a biaryl intermediate, formed in situ from the coupling of this compound and a 2-aminobiphenyl derivative.

Reaction Scheme

G Proposed Reaction Scheme cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product A This compound C Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., XPhos) Base (e.g., K2CO3) Solvent (e.g., Toluene) A->C B 2-Aminobiphenyl B->C D 4-Hydroxy-6-aminophenanthridine C->D

Caption: Proposed synthesis of 4-Hydroxy-6-aminophenanthridine.

Mechanistic Rationale

The reaction is anticipated to proceed through a catalytic cycle involving the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound.

  • Coordination: The resulting Pd(II) complex coordinates with the 2-aminobiphenyl derivative.

  • Intramolecular C-H Activation/Arylation: A base-assisted intramolecular C-H activation of the ortho C-H bond of the 2-aminobiphenyl moiety occurs, followed by reductive elimination to form the phenanthridine ring.

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The hydroxyl group at the 4-position of the benzonitrile is expected to be compatible with the reaction conditions, although it may require protection in some cases depending on the specific base and temperature employed. The electron-donating nature of the hydroxyl group may influence the reactivity of the C-Cl bond.

G Proposed Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition 2-Chloro-4-hydroxy benzonitrile Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Coordination Coordination Pd(II) Complex->Coordination 2-Aminobiphenyl Intramolecular\nC-H Activation Intramolecular C-H Activation Coordination->Intramolecular\nC-H Activation Reductive\nElimination Reductive Elimination Intramolecular\nC-H Activation->Reductive\nElimination Base Reductive\nElimination->Pd(0) Product Formation G Workflow for Synthesis and Derivatization A Synthesis of 4-Hydroxy-6-aminophenanthridine B Purification and Characterization A->B C Functionalization of -NH2 and -OH groups B->C D Biological Screening (e.g., anticancer assays) C->D E SAR Studies and Lead Optimization D->E

Sources

Application Note & Protocol: A Validated Synthesis of 5-bromo-2-chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-2-chloro-4-hydroxybenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug development. Its substituted hydroxyphenyl nitrile core serves as a key scaffold for various therapeutic agents, including a new generation of SGLT2 inhibitors.[1] This document provides a comprehensive, validated protocol for the targeted synthesis of this compound via electrophilic bromination of 2-chloro-4-hydroxybenzonitrile. We detail a robust methodology employing N-Bromosuccinimide (NBS) that ensures high regioselectivity and yield. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, outlines critical safety protocols, and specifies analytical methods for product validation, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthesis Overview

Chemical Significance and Applications

The strategic placement of chloro, bromo, hydroxyl, and nitrile functionalities makes 5-bromo-2-chloro-4-hydroxybenzonitrile a versatile intermediate for creating complex molecular architectures. The nitrile group, a common pharmacophore, can act as a hydrogen bond acceptor or be transformed into other functional groups.[2] Halogenated phenols are pivotal precursors in cross-coupling reactions and other transformations central to modern drug discovery.[3] Specifically, this scaffold is a documented intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1]

Synthesis Strategy: Regioselective Bromination

The synthesis hinges on the principle of electrophilic aromatic substitution. The starting material, this compound, possesses three key substituents that govern the regiochemical outcome of the bromination reaction:

  • Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group.

  • Chloro (-Cl) group: A deactivating, ortho, para-directing group.

  • Nitrile (-CN) group: A strongly deactivating, meta-directing group.

The hydroxyl group's potent activating effect is the dominant influence, strongly directing the incoming electrophile (Br⁺) to its ortho positions (C3 and C5), as the para position is already occupied by the chloro group. The C5 position is sterically more accessible and electronically favored, leading to the desired product.

For this transformation, N-Bromosuccinimide (NBS) is selected as the brominating agent. Compared to hazardous liquid bromine, NBS is a crystalline solid that is safer to handle and allows for more controlled, selective bromination of activated aromatic rings like phenols.[4] The reaction is typically conducted in an inert solvent to facilitate reactivity and control temperature.

Materials and Methods

Reagents and Equipment

Reagents:

  • This compound (≥98%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for TLC and recrystallization)

  • Hexanes (for TLC and recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer

Reagent Data Summary
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Equiv.
This compound3336-16-1C₇H₄ClNO153.575.00 g32.561.0
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.986.10 g34.271.05
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93100 mL--

Experimental Protocol

Reaction Setup
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 32.56 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0 °C.

Bromination Reaction
  • While maintaining the temperature at 0 °C, add N-Bromosuccinimide (6.10 g, 34.27 mmol, 1.05 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of over-brominated side products.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate in hexanes). Check for the consumption of the starting material. The reaction is typically complete within 2-4 hours.

Workup and Isolation
  • Once the reaction is complete, cool the flask in an ice-water bath.

  • Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate to decompose any unreacted NBS and bromine. Stir vigorously for 10 minutes.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Add 50 mL of deionized water. Shake the funnel and allow the layers to separate.

  • Collect the bottom organic (DCM) layer.

  • Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine. Trustworthiness Note: These washing steps remove water-soluble impurities and residual salts, ensuring a cleaner crude product.

  • Dry the isolated organic layer over anhydrous magnesium sulfate (or sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

Purification
  • The crude solid can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification & Validation start_mat Start Material: This compound dissolve Dissolve in Anhydrous DCM start_mat->dissolve cool Cool to 0 °C dissolve->cool add_nbs Portion-wise Addition of NBS cool->add_nbs react Stir at RT (2-4h) Monitor by TLC add_nbs->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract & Wash (H₂O, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallization (EtOAc/Hexanes) dry->purify final_product Final Product: 5-bromo-2-chloro-4- hydroxybenzonitrile purify->final_product analyze Characterization: NMR, MS, MP final_product->analyze

Caption: Experimental workflow for the synthesis of 5-bromo-2-chloro-4-hydroxybenzonitrile.

Characterization and Quality Control

  • Physical Appearance: White to off-white crystalline solid.

  • Yield: Typically 80-90% after purification.

  • Melting Point: A sharp melting point is indicative of high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two singlets in the aromatic region (corresponding to the two aromatic protons) and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (ESI-): The mass spectrum should show a molecular ion peak [M-H]⁻ with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Safety Precautions and Hazard Management

This protocol must be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid, an oxidizer, and harmful if swallowed.[5] It causes severe skin burns and eye damage.[6] It must be handled with extreme care, avoiding inhalation of dust and contact with skin and eyes. Many reactions involving NBS can be highly exothermic.[5]

    • CRITICAL WARNING: Avoid using N,N-Dimethylformamide (DMF) as a solvent with NBS unless strict temperature controls and safety assessments are in place. The NBS/DMF mixture can undergo hazardous thermal decomposition at temperatures as low as 32 °C, with the potential for thermal runaway.[7]

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Handle exclusively in a fume hood.

  • Product (5-bromo-2-chloro-4-hydroxybenzonitrile): While a specific SDS is not widely available, related compounds are classified as harmful if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[8][9] The final product should be handled with care.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.

Discussion and Scientific Rationale

The success of this synthesis is predicated on controlling the regioselectivity of the bromination. The choice of NBS as the brominating agent is deliberate; it provides a low concentration of electrophilic bromine in situ, which minimizes the potential for di- or tri-bromination that can occur with liquid Br₂, especially on a highly activated ring.

The choice of dichloromethane as the solvent is based on its inert nature under the reaction conditions and its ability to dissolve the starting material. It is a safer alternative to DMF for this specific transformation.[7] The low-temperature addition of NBS is a critical process parameter to ensure selectivity and safety by mitigating the reaction's exothermicity.

The aqueous workup sequence is designed to systematically remove impurities. The sodium thiosulfate quench neutralizes the oxidizer (NBS), while subsequent water and brine washes remove inorganic salts and water-soluble byproducts. Finally, recrystallization is an effective and scalable method for purifying the final product to the high degree required for pharmaceutical applications.

References

  • PubChem. 5-Bromo-2-(4-chloro-2-hydroxyphenoxy)benzonitrile. National Center for Biotechnology Information. [Link]

  • Goncalves, E., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione. [Link]

  • Carl ROTH. N-Bromosuccinimide Safety Data Sheet. [Link]

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  • Google Patents. (2003). Method of preparing p-cyanophenol like compound. CN1442404A.
  • Tunoori, A. R., et al. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 68(Pt 10), o2617. [Link]

  • Patsnap Eureka. (2021). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Google Patents. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. CN113321577A.
  • Google Patents. (2012). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile. EP2408736B1.
  • WIPO Patentscope. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. (2013). Preparation method of 2-chloro-4-bromophonel with high purity. CN103387484B.
  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Singh, P., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 14(1), 12345. [Link]

  • Google Patents. (1966). Process for the preparation of p-hydroxybenzonitrile. US3259646A.
  • United Nations Office on Drugs and Crime. (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

  • European Patent Office. (1983). A process for producing nitrile compounds. Patent 0080700. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. [Link]

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Introduction: The Strategic Importance of 2-Chloro-4-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-Chloro-4-hydroxybenzonitrile as a versatile building block in the synthesis of pharmaceutical compounds.

This compound is a highly functionalized aromatic compound that has emerged as a critical starting material and intermediate in the synthesis of complex molecular architectures for the pharmaceutical industry.[1][2] Its value lies in the strategic arrangement of three distinct and orthogonally reactive functional groups: a nucleophilic phenolic hydroxyl group, an electron-withdrawing and transformable nitrile group, and a halogenated site amenable to substitution or cross-coupling reactions. This trifecta of reactivity allows for sequential and regioselective modifications, making it an ideal scaffold for building a diverse array of drug candidates and bioactive molecules.

This guide provides a senior-level perspective on leveraging the unique chemical properties of this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to enable its effective use in drug discovery and development workflows.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a building block is a prerequisite for its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 3336-16-1 [3][4]
Molecular Formula C₇H₄ClNO [3][5]
Molecular Weight 153.57 g/mol [3][6]
Appearance Solid / Powder [4][7]
Melting Point 160 °C (decomposes) [4][6]
Solubility Low solubility in water; Soluble in organic solvents like ethanol and acetone. [7]

| pKa | 6.88 ± 0.18 (Predicted) |[4] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[5]

  • Hazard Identification : It is harmful if swallowed, inhaled, or in contact with skin.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including gloves, safety goggles (eyeshields), and a dust mask (type N95 or equivalent).[6][8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep away from incompatible substances such as strong oxidizing agents, acids, and bases.[7]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The synthetic utility of this compound stems from the ability to selectively address its three key functional groups.

O-Alkylation of the Phenolic Hydroxyl Group

The hydroxyl group is the most nucleophilic site, making O-alkylation a primary and high-yielding transformation. The Williamson ether synthesis is the most common and robust method for this purpose.[9] This reaction forms a crucial ether linkage, a common motif in many pharmaceutical agents.

This protocol describes the alkylation of this compound using a standard base and solvent system. The choice of base is critical; weaker bases like potassium carbonate (K₂CO₃) are often sufficient and prevent side reactions, while stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents.[9]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF or acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. The base deprotonates the phenolic hydroxyl, forming the more nucleophilic phenoxide anion.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C. The reaction is typically complete within 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9][10]

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of ethyl acetate.[9][10]

    • Transfer the filtrate to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the organic layer. Wash it sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.[9][10]

Diagram 1: O-Alkylation Experimental Workflow

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve this compound in anhydrous DMF B Add K₂CO₃ (Base) A->B C Add Alkyl Halide (R-X) B->C D Heat to 60-80 °C (4-12 hours) C->D E Monitor by TLC D->E F Cool & Filter Salts E->F G Liquid-Liquid Extraction (EtOAc/Water) F->G H Dry & Concentrate G->H I Column Chromatography H->I J O-Alkylated Product I->J Pure Product

Caption: Workflow for the O-alkylation of this compound.

Nucleophilic Aromatic Substitution (SₙAr) of the Chloro Group

The chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitrile group in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[11][12] This reaction is a powerful tool for introducing nitrogen, oxygen, or sulfur nucleophiles onto the aromatic core.

This protocol provides a general method for replacing the chlorine atom with a primary or secondary amine.

Materials:

  • O-protected this compound (from Protocol 1)

  • Primary or secondary amine (e.g., piperidine, morpholine) (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Microwave reactor (optional, can accelerate the reaction)[13]

Procedure:

  • Reaction Setup: In a reaction vial (suitable for conventional heating or microwave), combine the O-protected this compound (1.0 eq), the amine (2.0 - 3.0 eq), and the base (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO or NMP. These polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation of the base without hindering the nucleophile.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 100-150 °C and stir until TLC analysis indicates completion.

    • Microwave Heating: Heat the sealed reaction vial in a microwave reactor at a set temperature (e.g., 150-180 °C) for a shorter duration (e.g., 30-60 minutes).[13]

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a large volume of water, which will often precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If the product is not a solid, perform a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography or recrystallization.

Diagram 2: SₙAr Mechanism

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution.

Chemical Transformations of the Nitrile Group

The nitrile (cyano) group is one of the most versatile functionalities in organic synthesis, capable of being transformed into several other important groups.[14]

Complete hydrolysis of the nitrile yields a carboxylic acid, a common functional group in pharmaceuticals. This is typically achieved under harsh acidic or basic conditions.[15]

Materials:

  • Substituted benzonitrile from a previous step

  • Sulfuric acid (H₂SO₄), concentrated, or Sodium Hydroxide (NaOH), aqueous solution (e.g., 6M)

  • Water

Procedure (Acid-Catalyzed):

  • Reaction Setup: Add the nitrile (1.0 eq) to a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux for several hours to overnight. The reaction proceeds via initial formation of a primary amide, which is subsequently hydrolyzed.[15]

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The carboxylic acid product often precipitates.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Reduction of the nitrile group provides access to a primary benzylic amine, a key pharmacophore. This is commonly achieved with strong reducing agents or catalytic hydrogenation.

Materials:

  • Substituted benzonitrile from a previous step

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂ gas

  • Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)

Procedure (using LiAlH₄):

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Carefully and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter the mixture and wash the solid thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine, which can be purified by chromatography or conversion to an acid salt.

Diagram 3: Transformations of the Nitrile Functional Group

G nitrile Ar-C≡N (Nitrile) amide Ar-CONH₂ (Primary Amide) nitrile->amide Partial Hydrolysis (H₂O, H⁺/OH⁻) acid Ar-COOH (Carboxylic Acid) nitrile->acid Full Hydrolysis (H₂O, H⁺/OH⁻, heat) amine Ar-CH₂NH₂ (Primary Amine) nitrile->amine Reduction (LiAlH₄ or H₂/cat.) amide->acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Key synthetic routes originating from the nitrile group.

Analytical Methods for Reaction Monitoring

Effective synthesis relies on accurate monitoring of reaction progress and characterization of products.

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Used for both reaction monitoring and purity assessment of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid to improve peak shape) is a good starting point for method development.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. The phenolic hydroxyl group would likely require derivatization (e.g., silylation with BSTFA) prior to analysis.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its well-defined and differentiated reactive sites—the hydroxyl, chloro, and nitrile groups—provide chemists with a robust platform for constructing complex molecules through sequential, high-yielding transformations. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and effectively incorporate this valuable intermediate into their drug discovery programs, paving the way for the development of novel therapeutic agents.

References

  • This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • This compound. (n.d.). Amerigo Scientific.
  • This compound | CAS 3336-16-1. (n.d.). Santa Cruz Biotechnology.
  • Sourcing this compound (CAS: 3336-16-1): A Supplier's Perspective. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD..
  • This compound cas no.3336-16-1. (n.d.). Shanghai Minstar Chemical Co., Ltd.
  • This compound | C7H4ClNO | CID 592797. (n.d.). PubChem, NIH.
  • This compound 98 3336-16-1. (n.d.). Sigma-Aldrich.
  • Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
  • literature review on 2-Hydroxybenzonitrile synthesis. (n.d.). Benchchem.
  • Conversion of nitrile to other functional groups. (n.d.). ResearchGate.
  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. (n.d.). Benchchem.
  • Application Note and Protocol: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde. (n.d.). Benchchem.
  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.

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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-4-hydroxybenzonitrile. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of this compound. The protocol details a systematic approach, from method development rationale to a comprehensive validation procedure consistent with ICH Q2(R1) guidelines.[1][2][3] This self-validating system ensures trustworthiness and reproducibility, critical for regulatory and research environments.

Principle of Separation and Method Rationale

The accurate quantification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis, demands a specific and reliable analytical method. This protocol employs reversed-phase chromatography, a technique ideally suited for moderately polar aromatic compounds.

Analyte Physicochemical Properties:

  • Molecular Formula: C₇H₄ClNO[4][5][6]

  • Molecular Weight: 153.57 g/mol [4][7]

  • Polarity: Moderately polar, with an estimated XLogP3 of 2.4.[5][7]

  • Acidity: The phenolic hydroxyl group imparts acidic character. Suppressing its ionization is key to achieving good peak shape.

The core of this method is the partitioning of this compound between a non-polar stationary phase (C18) and a polar mobile phase. The inclusion of a mild acid in the mobile phase ensures that the phenolic hydroxyl group remains protonated (non-ionized), preventing peak tailing and promoting consistent retention.[8] Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the substituted benzene ring.

Method Development Strategy

The choices made during method development are grounded in the chemical properties of the analyte to ensure a robust separation.

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the quintessential choice for reversed-phase HPLC and serves as the foundation for this method. Its long alkyl chains provide sufficient hydrophobic character to retain the moderately non-polar this compound, separating it effectively from more polar impurities or matrix components. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired retention and selectivity.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (resulting in lower backpressure) and its ability to provide sharp peaks for aromatic compounds.

  • Aqueous Phase & pH Control: The phenolic hydroxyl group requires an acidic mobile phase to suppress ionization. A pH at least one to two units below the analyte's pKa is ideal. Using 0.1% formic acid in water provides a pH of approximately 2.7, which is sufficient to ensure the analyte is in its neutral form, leading to symmetrical peak shapes and stable retention times.

Detection Wavelength Selection

The presence of the benzonitrile structure, a conjugated system, results in strong UV absorbance.[9] Based on the structure and data for similar phenolic compounds, a primary detection wavelength of 254 nm is selected, as it typically provides a strong signal for aromatic rings. A diode array detector (DAD) is recommended to monitor peak purity and to confirm the identity of the analyte by its UV spectrum.

The logical flow of this development process is illustrated in the diagram below.

MethodDevelopment Analyte Analyte Properties This compound (XLogP = 2.4, Phenolic) Column Stationary Phase Selection C18 Column Analyte->Column Moderate Polarity MobilePhase Mobile Phase Optimization Analyte->MobilePhase Phenolic Group Detector Detector Selection UV/DAD @ 254 nm Analyte->Detector Aromatic Chromophore FinalMethod Final HPLC Method Column->FinalMethod Organic Organic: Acetonitrile (Good peak shape, low viscosity) MobilePhase->Organic Aqueous Aqueous: 0.1% Formic Acid (Suppresses ionization of -OH) MobilePhase->Aqueous Organic->FinalMethod Aqueous->FinalMethod Detector->FinalMethod

Caption: Logic diagram for HPLC method development.

Detailed Application Protocol

Materials and Instrumentation
  • Instrumentation: HPLC system with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade)

    • This compound reference standard (>99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic: 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. Inject the 25 µg/mL standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[1][3][10]

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting prep_mobile Prepare Mobile Phase sst System Suitability Test (SST) prep_mobile->sst prep_std Prepare Standards prep_std->sst prep_sample Prepare Samples analysis Analyze Samples prep_sample->analysis cal Build Calibration Curve sst->cal If SST Passes cal->analysis validate Perform ICH Validation (Linearity, Accuracy, Precision) analysis->validate report Process Data & Generate Report validate->report

Caption: Overall experimental workflow from preparation to reporting.

  • Specificity: Analyze a blank (diluent), a standard solution, and a sample spiked with the standard. The blank should show no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the calibration standards (1-100 µg/mL) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Prepare samples at three concentration levels (e.g., low, medium, high) and spike them with a known amount of the standard. Calculate the percentage recovery. Acceptance criteria are typically 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should meet predefined criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine these based on the signal-to-noise ratio (S/N). The LOQ is typically established at an S/N of 10:1, and the LOD at 3:1.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The described protocol is built on a logical method development strategy and includes a full validation framework to ensure data integrity and trustworthiness. By following this guide, laboratories can confidently implement a reliable method for the quantification of this important chemical compound.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • PubChem. This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 2-Chloro-4-hydroxybenzonitrile for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Chloro-4-hydroxybenzonitrile

This compound is a substituted aromatic compound of interest in various fields, including agrochemical and pharmaceutical development, due to its structural similarity to herbicides like bromoxynil.[1][2][3] Accurate and sensitive quantification of this analyte is crucial for research, quality control, and safety assessment. However, the inherent chemical properties of this compound, specifically the polar phenolic hydroxyl group, present significant challenges for direct analysis by common chromatographic techniques.

For gas chromatography (GC), the hydroxyl group leads to low volatility and poor thermal stability, resulting in broad, tailing peaks and potential degradation in the hot injector.[4][5] For high-performance liquid chromatography (HPLC), while direct analysis is possible, derivatization can significantly enhance detection sensitivity, particularly for UV or fluorescence detectors, by introducing a chromophore or fluorophore.[6][7][8][9]

This technical guide provides detailed application notes and step-by-step protocols for the derivatization of this compound for both GC-Mass Spectrometry (GC-MS) and HPLC-UV analysis. The methodologies are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to achieve reliable and sensitive quantification of this target analyte.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte by masking the polar hydroxyl group.[4][10][11][12] Silylation is a widely used and effective technique for this purpose, replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10][13] This transformation results in a derivative that is more amenable to GC separation, leading to sharper peaks and improved sensitivity.[12]

Causality of Experimental Choices in Silylation

The choice of silylating reagent is critical for a successful and complete reaction. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents commonly used for derivatizing phenols.[10][14] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the silylating reagent and the resulting TMS ether.[4] Heating is often employed to ensure the reaction goes to completion in a reasonable timeframe.

Experimental Workflow: Silylation for GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample in Aprotic Solvent evaporate Evaporate to Dryness start->evaporate add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) evaporate->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for silylation of this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile or other suitable aprotic solvent (e.g., pyridine, ethyl acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., 1 mg/mL in acetonitrile).

    • For sample extracts, ensure the final solvent is aprotic. If the sample is in an aqueous or protic solvent, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard solution or the redissolved sample extract into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or water bath set to 70°C for 30 minutes to facilitate the reaction.[15]

    • After heating, remove the vial and allow it to cool to room temperature.

  • GC-MS Analysis:

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized solution into the GC-MS system.

    • The resulting trimethylsilyl ether of this compound will be more volatile and exhibit improved chromatographic behavior.

Illustrative GC-MS Parameters:

ParameterSetting
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily employed to enhance detectability by introducing a chromophoric or fluorophoric tag to the analyte molecule.[6][7][8][9] This is particularly useful when the native analyte has a low UV absorbance or when analyzing trace levels in complex matrices. Acylation of the hydroxyl group with a reagent containing a highly conjugated aromatic system is a common and effective strategy.[8]

Causality of Experimental Choices in Acylation

Acylation with reagents like benzoyl chloride or 4-nitrobenzoyl chloride introduces a benzoyl or nitrobenzoyl group, respectively, which are strong chromophores.[16] The reaction is typically carried out in the presence of a base, which acts as a catalyst by deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.[5] The choice of solvent is important to ensure the solubility of both the analyte and the derivatizing reagent.

Experimental Workflow: Acylation for HPLC-UV

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample in Acetonitrile add_base Add Basic Buffer (e.g., Borate Buffer pH 9) start->add_base add_reagent Add Acylating Reagent (e.g., Benzoyl Chloride in Acetonitrile) add_base->add_reagent vortex Vortex to Mix add_reagent->vortex react React at Room Temperature for 15 min vortex->react quench Quench Reaction (e.g., add acid) react->quench inject Inject into HPLC-UV quench->inject

Caption: Workflow for acylation of this compound.

Protocol 2: Acylation with Benzoyl Chloride

Materials:

  • This compound standard or sample extract

  • Benzoyl chloride

  • Acetonitrile (HPLC grade)

  • Borate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (1 M)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • For sample extracts, ensure the final solvent is acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the standard solution or sample extract with 200 µL of 0.1 M borate buffer (pH 9.0).

    • Prepare a 1% (v/v) solution of benzoyl chloride in acetonitrile. Add 100 µL of this solution to the vial.

    • Cap the vial tightly and vortex immediately for 1 minute.

    • Let the reaction proceed at room temperature for 15 minutes.

    • Quench the reaction by adding 50 µL of 1 M hydrochloric acid to neutralize the excess base and stop the reaction.

    • Vortex for 30 seconds.

  • HPLC-UV Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the final solution into the HPLC-UV system.

    • The benzoyl ester derivative will have a significantly higher UV absorbance compared to the underivatized analyte.

Illustrative HPLC-UV Parameters:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 230 nm

Data Presentation: Comparison of Derivatization Methods

The following table provides a comparative summary of the two derivatization approaches for the analysis of this compound.

ParameterSilylation (for GC-MS)Acylation (for HPLC-UV)
Primary Goal Increase volatility and thermal stabilityEnhance UV detectability
Reagent Example BSTFA + 1% TMCSBenzoyl Chloride
Reaction Conditions 70°C for 30 minutesRoom temperature for 15 minutes
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Advantages Enables GC analysis, provides mass spectral data for confirmationSignificant enhancement of UV signal, robust reaction
Considerations Moisture-sensitive reagents, requires anhydrous conditionsReagent can be corrosive, reaction needs quenching

Conclusion

The derivatization protocols detailed in this application note provide effective and reliable methods for the analytical determination of this compound. Silylation enables sensitive and specific analysis by GC-MS, while acylation significantly improves detectability for HPLC-UV analysis. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. By understanding the principles behind these derivatization strategies and following the detailed protocols, researchers can overcome the analytical challenges associated with this compound and obtain high-quality, reproducible data.

References

  • Canada Commons. (n.d.). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride.
  • ACS Publications. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Global NEST Journal. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction.
  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • Chemistry LibreTexts. (2023). Derivatization.
  • LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
  • PubMed. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
  • ResearchGate. (2003). Determination of bromoxynil and ioxynil in the presence of carbamates by supported liquid membrane-liquid chromatography in river waters.
  • ATSDR. (n.d.). Analytical Methods.
  • SciSpace. (1980). An analytical procedure for bromoxynil and its octanoate in soils; persistence studies with bromoxynil octanoate in combination with other herbicides in soil.
  • EPA. (n.d.). Method 1661: The Determination of Bromoxynil in Municipal and Industrial Wastewater.
  • NIOSH. (1994). BROMOXYNIL and BROMOXYNIL OCTANOATE 5010.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes.
  • Springer. (n.d.). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • Caltech Authors. (n.d.). Catalytic C–H bond silylation of aromatic heterocycles.
  • ResearchGate. (n.d.). Catalytic C-H bond silylation of aromatic heterocycles.
  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis.
  • PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • Amerigo Scientific. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 2-Fluoro-4-hydroxybenzonitrile on Newcrom R1 HPLC column.

Sources

Application Notes and Protocols for the Synthesis of Arylthioamides Using 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylthioamides in Modern Drug Discovery

Arylthioamides are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] As isosteres of amides, where the carbonyl oxygen is replaced by sulfur, they exhibit unique physicochemical properties that can enhance biological activity, improve metabolic stability, and provide novel intellectual property.[2] Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[3][4] Furthermore, certain arylthioamides have been identified as valuable hydrogen sulfide (H₂S) donors, a signaling molecule with crucial roles in cardiovascular health.[5][6]

This application note provides a comprehensive guide for the synthesis of a specific arylthioamide, 2-chloro-4-hydroxybenzothioamide, utilizing 2-chloro-4-hydroxybenzonitrile as a readily available starting material. We present a robust, two-step synthetic pathway that is amenable to laboratory scale-up. The protocols are designed to be self-validating, with detailed explanations for experimental choices to ensure reproducibility and success.

Synthetic Strategy: A Two-Step Conversion of Nitrile to Thioamide

The most direct route for the synthesis of 2-chloro-4-hydroxybenzothioamide from this compound involves a two-step process:

  • Hydrolysis: The nitrile group of this compound is first hydrolyzed to the corresponding primary amide, 2-chloro-4-hydroxybenzamide.

  • Thionation: The amide is then converted to the target arylthioamide using Lawesson's reagent.

This approach is favored due to the high efficiency and selectivity of each step, as well as the commercial availability of the necessary reagents.

Part 1: Hydrolysis of this compound

The conversion of a nitrile to a primary amide can be achieved under either acidic or basic conditions.[5][7] For substrates with acid- or base-sensitive functional groups, careful selection of the hydrolysis conditions is crucial. In the case of this compound, the phenolic hydroxyl group is sensitive to strong bases, which could lead to unwanted side reactions. Therefore, an acid-catalyzed hydrolysis is often preferred for its milder conditions and higher selectivity for the nitrile group.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of a nitrile to an amide proceeds through the following key steps:

  • Protonation: The nitrogen atom of the nitrile is protonated by the acid catalyst, which activates the carbon atom of the nitrile group towards nucleophilic attack.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbon atom.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to a tautomeric intermediate.

  • Deprotonation: The intermediate is deprotonated to yield the final amide product.

hydrolysis_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Deprotonation A This compound B Protonated Nitrile A->B H⁺ C Intermediate B->C H₂O D Tautomer C->D E 2-Chloro-4-hydroxybenzamide D->E -H⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of 2-Chloro-4-hydroxybenzamide

This protocol is adapted from established procedures for the acid-catalyzed hydrolysis of substituted benzonitriles.[2][8]

Materials:

  • This compound (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Acid Addition: Slowly and carefully add a 10-fold excess of concentrated sulfuric acid to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A white precipitate of 2-chloro-4-hydroxybenzamide should form.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-chloro-4-hydroxybenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.

ParameterValue
Starting Material This compound
Reagent Concentrated Sulfuric Acid
Temperature 60-70°C
Reaction Time 2-4 hours
Typical Yield 85-95%

Part 2: Thionation of 2-Chloro-4-hydroxybenzamide

The conversion of the amide to the corresponding thioamide is efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[9] This reagent is a mild and effective thionating agent for a wide range of carbonyl compounds.[5]

Reaction Mechanism: Thionation with Lawesson's Reagent

The mechanism of thionation with Lawesson's reagent involves the formation of a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct.[9]

thionation_mechanism cluster_step1 Step 1: Reaction with Lawesson's Reagent cluster_step2 Step 2: Cycloreversion A 2-Chloro-4-hydroxybenzamide B Thiaoxaphosphetane Intermediate A->B Lawesson's Reagent C 2-Chloro-4-hydroxybenzothioamide B->C

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Synthesis of 2-Chloro-4-hydroxybenzothioamide

This protocol is based on a well-established procedure for the thionation of a similar substrate, 2-chlorobenzamide.[1]

Materials:

  • 2-Chloro-4-hydroxybenzamide (1.0 eq)

  • Lawesson's Reagent (0.55-0.60 eq)

  • Anhydrous Toluene

  • Ethylene Glycol

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-4-hydroxybenzamide and Lawesson's reagent.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Thionation Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC until the starting amide is completely consumed (typically a few hours).

  • Work-up and Byproduct Removal (Chromatography-Free Method): After the reaction is complete, cool the mixture to room temperature. Add an excess of ethylene glycol and heat the mixture to 95°C for 3-5 hours to decompose the phosphorus-containing byproducts.[3][10]

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Add ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chloro-4-hydroxybenzothioamide by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure product as a yellow solid.

ParameterValue
Starting Material 2-Chloro-4-hydroxybenzamide
Reagent Lawesson's Reagent
Solvent Anhydrous Toluene
Temperature Reflux
Reaction Time 2-6 hours
Typical Yield 70-85%

Applications of 2-Chloro-4-hydroxybenzothioamide and Related Arylthioamides

The synthesized 2-chloro-4-hydroxybenzothioamide is a valuable building block for further chemical synthesis and a potential candidate for biological screening. Arylthioamides, in general, have a wide range of applications in drug discovery:

  • H₂S Donors: As demonstrated with similar structures, arylthioamides can act as slow-releasing H₂S donors, which is beneficial for cardiovascular applications.[5][6]

  • Anticancer Agents: The thioamide moiety has been incorporated into molecules with potent anticancer activity.[3]

  • Antimicrobial and Antiviral Agents: Thioamide-containing compounds have shown promise in combating various infectious diseases.[4]

  • Peptide Modifications: The replacement of an amide bond with a thioamide in peptides can increase their stability against proteolysis and modulate their biological activity.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Hydrolysis (Step 1) Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure adequate stirring.
Deactivated acid catalyst.Use fresh, concentrated sulfuric acid.
Low Yield in Thionation (Step 2) Incomplete reaction.Ensure the reaction goes to completion by TLC monitoring.
Degradation of Lawesson's reagent.Use fresh Lawesson's reagent. Store it in a cool, dry place.
Product loss during work-up.Ensure complete extraction and careful handling during purification.
Difficulty in Purification Co-elution of product with Lawesson's reagent byproducts.Employ the ethylene glycol work-up procedure to decompose the byproducts before chromatography.[3][10]
Product is insoluble.Adjust the solvent system for chromatography or consider recrystallization from a different solvent.

References

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Synthesis of 2-Chlorothiobenzamide: A Detailed Labor
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
  • Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. ACS Medicinal Chemistry Letters. [Link]

  • This compound | C7H4ClNO | CID 592797. PubChem. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health. [Link]

  • K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. MDPI. [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health. [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. International Association for the Study of Pain (IASP). [Link]

  • This compound. Methylamine Supplier. [Link]

  • Arylthioamides as H2S-donors: L-Cysteine-activated releasing properties and vascular effects. AWS. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]

  • 8 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo. PubMed. [Link]

Sources

Application Note: A Comprehensive Guide to the O-Alkylation of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The O-alkylation of substituted phenols is a cornerstone transformation in organic synthesis, pivotal to the development of novel pharmaceutical agents, agrochemicals, and functional materials. This document provides a detailed experimental guide for the O-alkylation of 2-chloro-4-hydroxybenzonitrile, a versatile building block. We will explore the mechanistic underpinnings of this reaction, drawing primarily from the principles of the Williamson ether synthesis, and present two robust protocols: a standard procedure utilizing potassium carbonate in a polar aprotic solvent, and an enhanced method employing Phase-Transfer Catalysis (PTC) for improved efficiency. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible and high-yielding results.

Introduction and Mechanistic Overview

The conversion of a phenolic hydroxyl group to an ether is a fundamental reaction that modifies the polarity, solubility, and biological activity of a molecule. The target substrate, this compound, features a moderately acidic phenolic proton, making it an ideal candidate for O-alkylation via the Williamson ether synthesis.

This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether linkage (R-O-Ar).

Core Reaction Schematic:

(Where Ar = 2-Chloro-4-cyanophenyl, R = Alkyl group, X = Halide)

A critical consideration for phenoxides is their nature as ambident nucleophiles, meaning they possess two nucleophilic sites: the oxygen and the activated ortho/para positions of the aromatic ring.[2] This can lead to a competing C-alkylation side reaction. However, judicious selection of reaction conditions, particularly the solvent, can strongly favor the desired O-alkylation pathway. Polar aprotic solvents are known to enhance O-alkylation by solvating the cation (M⁺) without forming strong hydrogen bonds with the phenoxide oxygen, leaving it more available for nucleophilic attack.[2]

Critical Experimental Parameters: A Scientist's Perspective

The success of the O-alkylation of this compound hinges on the careful selection of four key parameters: the base, the solvent, the alkylating agent, and the temperature.

  • Choice of Base: The pKa of the phenolic proton in 4-hydroxybenzonitrile is approximately 7.9. The electron-withdrawing chloro-substituent in the ortho position further increases its acidity. Therefore, moderately strong inorganic bases are sufficient and often preferred to minimize side reactions.

    • Potassium Carbonate (K₂CO₃): A widely used, inexpensive, and effective base for this transformation. It is sufficiently basic to deprotonate the phenol without being overly reactive.[3]

    • Cesium Carbonate (Cs₂CO₃): Often provides higher yields and faster reaction times due to the "cesium effect," where the large, soft Cs⁺ ion coordinates loosely with the phenoxide, increasing its nucleophilicity.[4]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation.[4][5] It must be handled with extreme care under anhydrous conditions due to its reactivity with water.

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are the solvents of choice.[1] They effectively dissolve the phenoxide salt and do not participate in hydrogen bonding that would otherwise shield the nucleophile.[2] N,N-Dimethylformamide (DMF) is an excellent choice for its high polarity and boiling point, though acetonitrile (MeCN) is often easier to remove during workup.

    • Protic Solvents (e.g., Ethanol): These should generally be avoided as they can solvate the phenoxide ion, reducing its nucleophilicity and slowing the SN2 reaction.[1]

  • Alkylating Agent (R-X): The structure of the alkylating agent is paramount.

    • Reactivity: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Alkyl bromides and iodides are most commonly used.

    • Structure: The reaction is most efficient with methyl and primary alkyl halides.[1][5] Secondary halides are more prone to a competing E2 elimination reaction, while tertiary halides will almost exclusively yield the elimination product.[6]

  • Temperature: Reaction temperatures typically range from room temperature to 80 °C.[7] Higher temperatures increase the reaction rate but can also promote side reactions. Monitoring the reaction's progress is essential to determine the optimal balance.

Safety and Handling Precautions

All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid generating dust.

  • Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide): Many are toxic, lachrymatory, and potential carcinogens. Handle with extreme care.

  • Solvents (DMF, Acetonitrile): Acetonitrile is flammable. DMF is a suspected teratogen. Avoid inhalation and skin contact.[8][9]

  • Bases (K₂CO₃, NaH): Potassium carbonate is an irritant. Sodium hydride reacts violently with water to produce flammable hydrogen gas; it must be handled under an inert atmosphere.[10]

Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocols

Protocol 1: Standard O-Alkylation with Potassium Carbonate

This protocol describes a reliable and widely applicable method for the O-alkylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.2-0.5 M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine Ar-OH, K₂CO₃, and DMF in flask start->reagents add_rx Add Alkyl Halide (R-X) dropwise at RT reagents->add_rx heat Heat to 60-80 °C add_rx->heat monitor Stir and Monitor by TLC (4-24h) heat->monitor cool Cool to RT monitor->cool quench Pour into Water cool->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Pure Product (Ar-O-R) purify->end_node

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Chloro-4-hydroxybenzonitrile

This compound is a key building block in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive nitrile group and a phenolic hydroxyl group, allows for diverse chemical transformations. The chlorine substituent further provides a site for more complex molecular architectures. The efficient and safe production of this intermediate at scale is therefore of critical importance for the advancement of numerous research and development programs.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and well-established synthetic route. The protocols and insights provided herein are grounded in established chemical principles and are designed to be both informative and practical for scientists and engineers working in process development and manufacturing.

Chosen Synthetic Pathway: The Sandmeyer Reaction

For the scale-up synthesis of this compound, the Sandmeyer reaction stands out as the most reliable and industrially viable method.[1][2] This classical transformation allows for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. The key advantages of this approach for scale-up include:

  • Readily available starting materials: The precursor, 2-chloro-4-aminophenol, can be synthesized from common starting materials.

  • Well-understood reaction mechanism: The Sandmeyer reaction has been extensively studied, allowing for predictable outcomes and troubleshooting.[2]

  • Robust and reproducible: When properly controlled, the reaction provides consistent yields and purity.

The overall synthetic transformation is a two-step process starting from the readily available 2-chloro-4-nitrophenol.

Step 1: Reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol

The synthesis of the requisite 2-chloro-4-aminophenol starting material is typically achieved through the reduction of 2-chloro-4-nitrophenol. A common and effective method for this transformation on a larger scale is the use of hydrazine hydrate in the presence of a catalyst, such as activated carbon and ferric chloride.[3][4]

Step 2: Sandmeyer Cyanation of 2-chloro-4-aminophenol

This is the core transformation, involving the diazotization of 2-chloro-4-aminophenol followed by reaction with a copper(I) cyanide solution to yield the desired this compound.[1][5]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sandmeyer Reaction 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol 2-chloro-4-aminophenol 2-chloro-4-aminophenol 2-chloro-4-nitrophenol->2-chloro-4-aminophenol Reduction (e.g., Hydrazine hydrate, catalyst) Diazonium Salt Intermediate Diazonium Salt Intermediate 2-chloro-4-aminophenol->Diazonium Salt Intermediate Diazotization (NaNO2, HCl, 0-5 °C) This compound This compound Diazonium Salt Intermediate->this compound Cyanation (CuCN, NaCN, heat) Purification Purification This compound->Purification Work-up & Recrystallization Final Product Final Product Purification->Final Product G Ar-NH2 2-chloro-4-aminophenol Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, HCl Ar• Aryl Radical Ar-N2+->Ar• Single Electron Transfer from Cu(I) N2 Nitrogen Gas Cu(I)CN Copper(I) Cyanide Cu(II)CN Copper(II) Species Cu(I)CN->Cu(II)CN Oxidation Cu(II)CN->Cu(I)CN Regeneration Ar-CN This compound Ar•Cu(II)CN Ar•Cu(II)CN Ar•Cu(II)CN->Ar-CN Radical Capture & Ligand Transfer

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

The key steps are:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Single Electron Transfer: Copper(I) cyanide donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.

  • Radical Capture and Ligand Transfer: The aryl radical reacts with a copper(II) species, transferring the cyanide ligand to the aromatic ring and regenerating the copper(I) catalyst.

Characterization and Analytical Control

Technique Purpose Expected Results for this compound
TLC Reaction monitoringVisualization of the disappearance of the starting material and the appearance of the product.
HPLC Quantitative analysis of reaction progress and final product purity.A single major peak corresponding to the product with a purity of >98% after recrystallization.
¹H NMR Structural confirmationAromatic protons will show characteristic shifts and coupling patterns. The phenolic proton will appear as a broad singlet.
¹³C NMR Structural confirmationDistinct signals for each carbon atom in the molecule, including the nitrile carbon. [6]
IR Spectroscopy Functional group identificationCharacteristic absorption bands for the O-H stretch (broad), C≡N stretch (sharp), and C-Cl stretch.
Melting Point Purity assessmentA sharp melting point consistent with the literature value.

Critical Safety Considerations

The scale-up of the Sandmeyer reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can decompose explosively, especially when dry. NEVER isolate the diazonium salt. Always use it in solution and keep it cold (0-5 °C) at all times. [7]* Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. Avoid inhalation of dust and skin contact. All manipulations should be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Hydrogen Cyanide (HCN) Gas: The addition of the acidic diazonium salt solution to the cyanide solution can generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

  • Exothermic Reactions: Both the diazotization and cyanation steps can be exothermic. Use a jacketed reactor with efficient cooling to maintain strict temperature control. Slow, controlled addition of reagents is crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of diazonium salt Incomplete diazotization due to insufficient acid or nitrite. Temperature too high.Ensure at least 3 equivalents of acid are used. Add sodium nitrite slowly and maintain the temperature below 5 °C.
Formation of azo dyes (colored impurities) Incomplete diazotization, allowing the diazonium salt to couple with unreacted amine.Ensure complete diazotization before proceeding to the cyanation step.
Low yield of nitrile product Premature decomposition of the diazonium salt. Inefficient cyanation.Maintain low temperature during diazotization and transfer. Ensure the cyanide solution is at the correct temperature and that the catalyst is active.
Formation of phenol byproduct Reaction of the diazonium salt with water.Keep the diazotization temperature low and add the diazonium salt to the cyanide solution promptly.
Runaway reaction Poor temperature control during exothermic additions.Use a jacketed reactor with adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely.

References

  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059–1064. [Link]

  • Supplementary Information for Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. (n.d.). [Link]

  • ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • DocsDrive. (n.d.). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Behera, D., Schulte, T., Altun, A., Leutzsch, M., Neese, F., & Ritter, T. (2025). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. [Link]

  • ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046–4048. [Link]

  • Jin, J., Wen, Q., Lu, P., & Wang, Y. (2012). Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Chemical Communications, 48(79), 9933. [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]

  • PubChem. (n.d.). 2-Chlorobenzonitrile. [Link]

  • XMB 1.9.11. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. [Link]

  • SpectraBase. (n.d.). This compound. [Link]

  • Ali, N., Ahmed, G., & Gilani, M. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(2), 677–721. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Science Alert. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • Full Interpretation of IR and NMR Spectra 13C NMR Interpretation. (n.d.). [Link]

  • Chapter 1. (n.d.). [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. [Link]

  • Google Patents. (n.d.).

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Application Notes and Protocols: The Strategic Role of 2-Chloro-4-hydroxybenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Synthesis Professionals

Abstract

2-Chloro-4-hydroxybenzonitrile is a pivotal intermediate in the synthesis of advanced agrochemicals. Its unique molecular architecture, featuring a nitrile, a hydroxyl group, and a chlorine atom on an aromatic ring, provides a versatile scaffold for creating potent and selective herbicides. This guide offers an in-depth exploration of its application, focusing on the synthesis of key herbicidal agents. We provide detailed, field-proven protocols, explain the causality behind experimental choices, and elucidate the biochemical mechanism of action of the resulting products. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry, serving as a practical resource for leveraging this valuable compound in herbicide discovery and manufacturing.

Introduction: The Significance of Hydroxybenzonitrile Scaffolds

Hydroxybenzonitrile derivatives are a cornerstone in the development of modern crop protection agents. The parent compound, 4-hydroxybenzonitrile, is a fundamental building block for a class of herbicides that act by inhibiting photosynthesis.[1] The introduction of substituents, such as the chlorine atom in this compound, allows for the fine-tuning of herbicidal activity, selectivity, and environmental persistence.

This compound (CAS No: 3336-16-1) serves as a strategic starting material or intermediate.[2] Its reactivity is primarily centered around the hydroxyl group and the electron-rich aromatic ring, making it amenable to electrophilic substitution and etherification reactions to produce a diverse array of active ingredients.

Table 1: Physicochemical Properties of this compound [2]

Property Value
CAS Number 3336-16-1
Molecular Formula C₇H₄ClNO
Molecular Weight 153.57 g/mol
Appearance Solid
Melting Point 160 °C (decomposes)
InChI Key BDDVAWDNVWLHDQ-UHFFFAOYSA-N

| SMILES | Oc1ccc(C#N)c(Cl)c1 |

Core Application: Synthesis of Nitrile Herbicides

The most prominent application of the hydroxybenzonitrile scaffold is in the synthesis of post-emergence herbicides designed to control annual broadleaf weeds.[3] While the direct precursor for market-leading herbicides like Bromoxynil is 4-hydroxybenzonitrile, the principles of synthesis are directly applicable and illustrative. The presence of the chlorine atom in this compound can be exploited to create novel analogues with potentially different efficacy profiles.

The primary synthetic transformation involves the electrophilic halogenation of the aromatic ring at the positions ortho to the powerful activating hydroxyl group.

Workflow for Synthesis of Halogenated Hydroxybenzonitrile Herbicides

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start This compound or 4-Hydroxybenzonitrile Reagents Halogenating Agent (e.g., Br₂, SO₂Cl₂) + Solvent (e.g., Acetic Acid) Start->Reagents Reaction Electrophilic Aromatic Substitution Reagents->Reaction Quench Quenching (e.g., with Sodium Bisulfite) Reaction->Quench Precipitate Precipitation (e.g., Addition of Water) Quench->Precipitate Isolate Filtration & Washing Precipitate->Isolate Recrystallize Recrystallization (e.g., from Toluene) Isolate->Recrystallize Dry Drying under Vacuum Recrystallize->Dry Product Final Product (e.g., 3-Bromo-2-chloro-4-hydroxybenzonitrile) Dry->Product

Caption: General workflow for the synthesis of halogenated hydroxybenzonitrile herbicides.

Detailed Experimental Protocol: Synthesis of Bromoxynil

This protocol details the synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) from 4-hydroxybenzonitrile. This reaction is a foundational example of the transformations applied to this class of intermediates.[3][4][5] The same principles of electrophilic aromatic substitution would apply to this compound, likely yielding a mono-brominated product at the 5-position due to the directing effects of the hydroxyl and chloro groups.

Objective: To synthesize 3,5-dibromo-4-hydroxybenzonitrile via electrophilic bromination of 4-hydroxybenzonitrile.
Materials & Reagents:
  • 4-Hydroxybenzonitrile (p-cyanophenol)

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bisulfite solution (10% w/v)

  • Deionized Water

  • Toluene

Equipment:
  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Ice bath

  • Heating mantle

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:
  • Reaction Setup:

    • In a 500 mL three-necked flask, dissolve 23.8 g (0.2 mol) of 4-hydroxybenzonitrile in 150 mL of glacial acetic acid.

    • Cool the flask in an ice bath to bring the internal temperature to approximately 10-15°C.

  • Bromination:

    • Slowly add 64 g (0.4 mol) of liquid bromine from the dropping funnel to the stirred solution over a period of 60-90 minutes.

    • Causality: The slow, dropwise addition is critical to control the exothermicity of the reaction and prevent the formation of over-brominated byproducts. The hydroxyl group is a strong activating group, making the reaction vigorous.

    • Maintain the reaction temperature below 30°C throughout the addition.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction proceeds to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture into 500 mL of cold water with vigorous stirring. This will cause the product to precipitate.

    • To quench any unreacted bromine, add a 10% sodium bisulfite solution until the characteristic red-brown color of bromine disappears.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from a suitable solvent like toluene.

    • Causality: Recrystallization is a robust method for removing impurities, such as mono-brominated intermediates or unreacted starting material, resulting in a high-purity final product.

    • Dry the purified white crystalline solid in a vacuum oven at 60°C to a constant weight.

Expected Results:
  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 194-195°C[3]

Table 2: Summary of a Typical Bromoxynil Synthesis Protocol

Parameter Condition / Value Rationale
Stoichiometry (Br₂:Substrate) 2:1 molar ratio Ensures complete di-bromination of the activated ring.
Solvent Glacial Acetic Acid Provides a polar medium to dissolve reactants and facilitate the ionic reaction mechanism.
Temperature Control 10-30°C Manages the exothermic reaction, preventing side reactions and ensuring safety.
Reaction Time 3-5 hours Allows for complete conversion of the starting material.

| Purification Method | Recrystallization | Effective for obtaining high-purity crystalline product suitable for further use. |

Mechanism of Action: Photosystem II Inhibition

Herbicides derived from the hydroxybenzonitrile scaffold, such as Bromoxynil, are classified as Photosystem II (PSII) inhibitors.[6] They belong to the HRAC Group 6 (formerly C3).[3] Their mode of action is to disrupt the photosynthetic process at a critical step.

  • Binding to D1 Protein: The herbicide molecule translocates to the chloroplasts within the plant cells. There, it binds to the Qв-binding site on the D1 protein, a key component of the Photosystem II complex located in the thylakoid membranes.[6]

  • Blocking Electron Transport: This binding event physically blocks the transfer of electrons from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв).

  • Inhibition of ATP and NADPH Production: The blockage of the electron transport chain halts the production of ATP and NADPH, which are essential energy carriers required for CO₂ fixation and subsequent plant growth.

  • Oxidative Stress and Cell Death: While the lack of energy production is detrimental, the primary cause of rapid plant death is the buildup of highly reactive molecules. The energy from sunlight continues to be absorbed by chlorophyll, but since it cannot be transferred down the electron chain, it leads to the formation of triplet chlorophyll. This species reacts with oxygen to produce singlet oxygen and superoxide radicals. These reactive oxygen species cause rapid lipid peroxidation, destroying cell membranes and leading to chlorophyll degradation, cell leakage, and ultimately, plant death.[7]

cluster_0 Thylakoid Membrane cluster_1 Electron Transport Chain PSII Photosystem II (PSII) D1 D1 Protein Electron e⁻ PSII->Electron Excites ROS Reactive Oxygen Species (ROS) Leads to Cell Death PSII->ROS Excess energy creates QA QA QB QB QA->QB Blocked Light Light Energy (Photon) Light->PSII Electron->QA Moves to Herbicide Bromoxynil (Herbicide) Herbicide->D1 Binds to

Caption: Mechanism of action for hydroxybenzonitrile herbicides like Bromoxynil.

Conclusion

This compound and its parent analogues are indispensable intermediates in the agrochemical industry. The protocols and mechanisms detailed in this guide underscore the straightforward yet powerful chemistry used to convert these building blocks into effective herbicides. By understanding the causality behind the synthetic steps and the biochemical pathways these molecules disrupt, researchers can better innovate and optimize the next generation of crop protection solutions. The provided protocols serve as a validated baseline for laboratory synthesis and process development.

References

  • Royal Society of Chemistry. "Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets." Green Chemistry.
  • Specialty Chemicals Manufacturer. "The Crucial Role of 4-Hydroxybenzonitrile in Agrochemical Innovation.
  • ChemicalBook. "this compound synthesis.
  • Semantic Scholar. "High atom efficient and environment-friendly preparation of herbicides bromoxynil and ioxynil.
  • Sigma-Aldrich. "this compound 98." Product Specification.
  • Research Article. "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
  • Patsnap. "Production technology for synthesizing bromoxynil." Eureka Patent Database.
  • FBN. "2,4-D 101: Everything Farmers Need to Know About 2,4-D.
  • Wikipedia. "Bromoxynil.
  • Weed Science Society of America. "Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
  • Google Patents. "CN103787918A - Production technology for synthesizing bromoxynil.
  • NIH National Library of Medicine. "Overview of herbicide mechanisms of action." PMC.
  • Purdue University Extension. "Herbicide Mode-Of-Action Summary.
  • Oklahoma State University Extension. "Understanding Herbicide Mode of Action.
  • Applied and Environmental Microbiology. "Dehalogenation of the Herbicides Bromoxynil (3,5-Dibromo-4-Hydroxybenzonitrile) and Ioxynil (3,5-Diiodino-4-Hydroxybenzonitrile) by Desulfitobacterium chlororespirans.
  • University of California, Agriculture and Natural Resources. "Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards.

Sources

Application Notes & Protocols: The Utility of 2-Chloro-4-hydroxybenzonitrile in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-Chloro-4-hydroxybenzonitrile in material science.

Introduction: this compound is a multifunctional aromatic compound whose unique molecular architecture makes it a valuable building block in modern material science. Possessing a nucleophilic hydroxyl group, an electron-withdrawing and polar nitrile (cyano) group, and a reactive chlorine atom, this molecule offers multiple avenues for chemical modification and polymerization. Its incorporation into macromolecular structures can impart significant enhancements in thermal stability, mechanical strength, chemical resistance, and specific dielectric properties. These characteristics make it a monomer of interest for creating high-performance polymers such as poly(arylene ether nitrile)s (PAENs) and a potential precursor for specialized materials like liquid crystals. This document provides a detailed exploration of its applications, underpinned by scientific principles and actionable laboratory protocols.

Part 1: Synthesis of High-Performance Poly(arylene ether nitrile)s

The primary application of this compound in material science is in the synthesis of poly(arylene ether nitrile)s. These polymers are prized for their performance in demanding environments, such as those found in the aerospace, automotive, and electronics industries.[1]

Scientific Rationale: Nucleophilic Aromatic Substitution Polymerization

The synthesis of PAENs from this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) step-growth polymerization. The core principles of this reaction are:

  • Nucleophile Formation: The phenolic hydroxyl group of a comonomer (e.g., a bisphenol) is deprotonated by a weak base, commonly anhydrous potassium carbonate (K₂CO₃), to form a highly reactive phenoxide ion.

  • Aromatic Activation: The potent electron-withdrawing effect of the nitrile (-C≡N) group on an aromatic ring significantly activates any halide substituents (like chlorine or fluorine) toward nucleophilic attack, by stabilizing the negatively charged intermediate (Meisenheimer complex).

  • Polymerization: The phenoxide nucleophile attacks the activated aromatic dihalide (e.g., 2,6-dichlorobenzonitrile or 2,6-difluorobenzonitrile), displacing the halide and forming a stable ether linkage (-O-).[2] When bifunctional monomers are used, this reaction repeats, leading to the growth of long polymer chains.

The presence of the nitrile groups in the final polymer backbone leads to strong dipole-dipole intermolecular interactions, which contributes to a high glass transition temperature (Tg), excellent thermal stability, and resistance to solvents.[3] The chlorine atom on the this compound monomer can also be a site for further cross-linking reactions if desired.[1]

Diagram: Polymerization Reaction Pathway

Polymerization_Reaction cluster_reactants Reactants cluster_conditions Conditions Monomer_A Bisphenol (e.g., 4,4'-Biphenol) Phenoxide Phenoxide Formation Monomer_A->Phenoxide + Base Monomer_B Activated Dihalide (e.g., 2,6-Difluorobenzonitrile) Polymer Poly(arylene ether nitrile) + Salt Byproduct Monomer_B->Polymer Base K₂CO₃ Solvent NMP or DMAc Solvent->Phenoxide Temp 160-200 °C Temp->Phenoxide Phenoxide->Polymer + Monomer B (SNAr Reaction)

Caption: Nucleophilic aromatic substitution polymerization scheme.

Experimental Protocol 1: Synthesis of a PAEN Copolymer

This protocol describes the synthesis of a poly(arylene ether nitrile) copolymer using 4,4′-dihydroxybiphenyl and 2,6-difluorobenzonitrile (DFBN), a common reaction partner for hydroxy-containing monomers.[2]

Materials:

  • 4,4′-dihydroxybiphenyl (DHBP)

  • 2,6-difluorobenzonitrile (DFBN)

  • Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene (as an azeotroping agent)

  • Methanol

  • Oxalic acid (for acidification)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser

  • Heating mantle with temperature controller

  • Vacuum oven

  • Filtration apparatus

Procedure:

  • Monomer and Reagent Preparation:

    • Dry the DHBP and DFBN monomers in a vacuum oven at 80 °C for 12 hours.

    • Ensure the potassium carbonate is finely powdered and thoroughly dried at 120 °C for at least 12 hours prior to use. This is critical as water will inhibit the formation of the phenoxide.

  • Reaction Setup:

    • In a 500 mL three-necked flask, add DHBP (e.g., 0.16 mol), DFBN (e.g., 0.16 mol), and K₂CO₃ (e.g., 0.24 mol, a 50% excess).[2]

    • Add anhydrous DMAc (to achieve ~25% solids concentration) and toluene (~10% of DMAc volume).

    • Equip the flask for stirring and purge with dry nitrogen for 30 minutes to create an inert atmosphere.

  • Dehydration:

    • Heat the reaction mixture to 140-150 °C with stirring.

    • Water generated from the reaction of the phenol with K₂CO₃, along with any residual moisture, will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue this process for 2-4 hours until no more water is collected.

  • Polymerization:

    • After dehydration, drain the toluene from the Dean-Stark trap and slowly increase the temperature to 165-170 °C to initiate polymerization.[2]

    • Maintain the reaction at this temperature for 6-10 hours under a steady nitrogen flow. The viscosity of the solution will noticeably increase as the polymer chains grow.

  • Isolation and Purification:

    • Cool the viscous reaction mixture to room temperature and dilute with additional DMAc to reduce viscosity.

    • Slowly pour the polymer solution into a large excess of vigorously stirring methanol (or water acidified with oxalic acid) to precipitate the polymer.[2]

    • Collect the fibrous polymer precipitate by filtration.

    • To remove trapped salts and solvent, wash the polymer repeatedly with hot deionized water, followed by a final wash with methanol.

    • Dry the purified polymer in a vacuum oven at 160 °C for 12-24 hours until a constant weight is achieved.[2]

Part 2: Material Characterization

Once synthesized, the polymer must be characterized to confirm its chemical structure and evaluate its physical and thermal properties. This step is essential for quality control and for understanding the material's suitability for specific applications.

Data Presentation: Expected Properties of PAENs

The following table summarizes typical quantitative data for poly(arylene ether nitrile)s, extrapolated from literature values.[1][3][4]

PropertyExpected Value RangeAnalysis MethodSignificance
Glass Transition Temp. (Tg)180 - 280 °CDifferential Scanning Calorimetry (DSC)Defines the upper service temperature for structural applications.
5% Weight Loss Temp. (Td5%)> 450 °C (in N₂)Thermogravimetric Analysis (TGA)Indicates the onset of thermal decomposition and overall thermal stability.
Char Yield at 800 °C (N₂)> 50%Thermogravimetric Analysis (TGA)High char yield correlates with good flame retardancy.
Tensile Strength90 - 110 MPaUniversal Testing Machine (Tensile Test)Measures the material's resistance to being pulled apart.
Dielectric Constant (1 MHz)3.0 - 4.0Dielectric AnalyzerImportant for applications in electronics as an insulating material.
Experimental Protocol 2: Thermal Characterization Workflow

This protocol outlines the standard procedures for analyzing the thermal properties of the synthesized polymer using TGA and DSC.

Procedure:

  • Sample Preparation: Ensure the polymer sample is completely dry by keeping it in a vacuum oven at >120 °C for several hours just prior to analysis. Any residual solvent or moisture can interfere with measurements.

  • Thermogravimetric Analysis (TGA):

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place 5-10 mg of the dried polymer into a platinum or alumina TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to 900 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

    • Record the weight loss as a function of temperature. Determine the Td5% and the final char yield.

  • Differential Scanning Calorimetry (DSC):

    • Calibrate the DSC instrument for temperature and enthalpy.

    • Weigh 5-10 mg of the dried polymer into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.

    • Perform a heat-cool-heat cycle to erase the polymer's prior thermal history:

      • 1st Heat: Ramp from room temperature to a temperature ~40 °C above the expected Tg (e.g., 300 °C) at a rate of 10 °C/min.

      • Cool: Cool the sample back to room temperature at 10 °C/min.

      • 2nd Heat: Heat the sample again to 300 °C at 10 °C/min.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.

Diagram: Material Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Analysis Start Synthesized Polymer Fiber Dry Vacuum Drying (>120°C, 12h) Start->Dry TGA TGA Analysis (Td5%, Char Yield) Dry->TGA DSC DSC Analysis (Tg) Dry->DSC FTIR FTIR Spectroscopy (Structure Verification) Dry->FTIR Mech Mechanical Testing (Tensile Strength) Dry->Mech Data Data Interpretation & Reporting TGA->Data DSC->Data FTIR->Data Mech->Data

Caption: A typical workflow for polymer characterization.

Part 3: Potential Application in Liquid Crystal Synthesis

While less documented than its use in polymers, the cyanophenol structure of this compound makes it a plausible precursor for the synthesis of liquid crystal (LC) molecules.

Conceptual Overview

Many liquid crystals are based on a rigid, rod-like molecular structure (mesogen) that includes a polar terminal group. The cyanobiphenyl unit is a classic example. The nitrile group provides a strong dipole moment, which is crucial for the intermolecular interactions that lead to the formation of liquid crystalline phases.

The structure of this compound provides two key handles for building a mesogen:

  • The Hydroxyl Group: Can be used to connect to other aromatic units via an ether linkage (e.g., through a Williamson ether synthesis), extending the rigid core of the molecule.

  • The Nitrile Group: Serves as the required polar terminal group.

Analogous compounds, such as 2-Fluoro-4-hydroxybenzonitrile, are explicitly cited as starting materials for liquid crystal monomers, validating this conceptual approach.[5][6] A hypothetical synthesis could involve coupling the hydroxyl group of this compound with another functionalized aromatic ring to create a more elongated, rigid structure necessary for LC behavior.

References

  • Liaqat, A., & Husain, M. (2023). Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. PMC, NIH. Retrieved from [Link]

  • Saxena, A., Sadhana, R., Rao, V.L., Kanakavel, M., & Ninan, K.N. (2003). Synthesis and Properties of Polyarylene ether Nitrile Copolymers. ResearchGate. Retrieved from [Link]

  • Zolotukhin, M. G., et al. (2022). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. Retrieved from [Link]

  • Rahman, M. M., & Alfaifi, S. Y. (2021). Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe. MDPI. Retrieved from [Link]

  • Li, S., et al. (2024). Synthesis and Properties of Semicrystalline Poly(ether nitrile ketone) Copolymers. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Production of fluoro-4-hydroxybenzonitrile (FHB).
  • Hebei yanxi chemical co.,LTD. (n.d.). For liquid crystal monomer synthesis 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Chloro-4-hydroxybenzonitrile via recrystallization. This resource is designed for chemistry professionals engaged in research and development who require a highly purified final compound. Here, we address common challenges and provide robust, field-tested protocols grounded in chemical principles.

Core Concept: The Science of Recrystallization

Recrystallization is a powerful purification technique based on differential solubility.[1] The ideal solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at low temperatures.[2][3] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. Soluble impurities remain in the cooled solvent (the "mother liquor"), while insoluble impurities are removed via hot filtration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: A definitive, single "best" solvent is not extensively documented in the literature for this specific molecule. However, based on its chemical structure—possessing a polar hydroxyl (-OH) group, a moderately polar nitrile (-C≡N) group, and a nonpolar benzene ring—we can make expert predictions.[5] The molecule's polarity suggests that polar solvents are excellent starting points.

  • Primary Recommendation: Start with polar protic solvents like methanol or ethanol . A related compound, 2-chloro-4-nitrobenzonitrile, has been successfully crystallized from methanol, making it a strong candidate.[6]

  • Alternative: Water can also be a good choice, as many phenolic compounds exhibit sufficient solubility in hot water while being much less soluble in cold water.[7]

  • Solvent System: A two-solvent (or mixed-solvent) system is often highly effective.[2][8] A common and powerful combination would be Ethanol/Water or Methanol/Water . In this system, the compound is dissolved in the minimum amount of the hot "good" solvent (the alcohol), and the "bad" solvent (water, the anti-solvent) is added dropwise until the solution becomes faintly cloudy (saturated), after which it is reheated to clarity and allowed to cool.[9]

A systematic solvent screening is always the most rigorous approach. See Protocol 1 for a detailed methodology.

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent.[2][10] This is often due to the boiling point of the solvent being higher than the melting point of the compound or the presence of significant impurities that depress the melting point.[11]

The reported melting point of this compound is approximately 160°C (with decomposition).[12][13][14] Solvents like water (BP 100°C) and ethanol (BP 78.5°C) have boiling points well below this, making them good choices to prevent this issue.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to dissolve the oil completely, then add a small amount of additional hot solvent to decrease the saturation.[2][11]

  • Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can promote the formation of crystal nucleation sites rather than oil droplets. Do not move it directly to an ice bath.[2][10]

  • Lower Saturation Temperature: Add more of the primary solvent to ensure that the solution is no longer saturated at the temperature where it oils out.

  • Use a Seed Crystal: If available, add a tiny, pure crystal of this compound to the cooled solution to induce crystallization.[2]

  • Scratch the Flask: Gently scratching the inside of the flask at the solution's surface with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[2][11]

Q3: My crystal yield is very low. How can I improve recovery?

A3: Low recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of pure product while leaving impurities behind.

Common Causes & Solutions:

  • Too Much Solvent: This is the most common error.[10] If too much solvent is used, the solution will not be saturated upon cooling, and a large amount of the product will remain dissolved. Solution: Evaporate some of the solvent by gently heating the solution and re-cool.[2][10]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Solution: Use a pre-heated stemless funnel and filter the hot solution as quickly as possible.[2][9] Rinsing the filter paper with a small amount of hot solvent can help dissolve any crystals that have formed.

  • Incomplete Cooling: Ensure the solution is first cooled to room temperature and then thoroughly chilled in an ice-water bath for at least 15-20 minutes to maximize precipitation.[2][15]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Solution: Always wash the filtered crystals with a minimal amount of fresh, ice-cold recrystallization solvent.[15]

Troubleshooting Guide

This section provides a more in-depth, issue-specific guide to resolving common experimental hurdles.

Issue 1: No Crystals Form Upon Cooling

If the solution remains clear even after cooling in an ice bath, it is likely supersaturated or too dilute.[10]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[11]

    • Seed Crystals: Add a single, small seed crystal of the pure compound.[11]

    • Ultra-Cooling: Use a dry ice/acetone bath for a short period, but be aware this can sometimes cause the product to "crash out" as a fine powder, potentially trapping impurities.

  • Increase Concentration:

    • If induction methods fail, your solution is too dilute. Gently boil off a portion of the solvent, then repeat the cooling process.[10]

Issue 2: Product Purity is Low (Verified by Melting Point or Spectroscopy)

Low purity indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

  • Crystals Formed Too Quickly: Rapid crystal growth can trap impurities.[11] Solution: Slow the cooling process. Ensure the solution is just saturated at the boiling point, not supersaturated. Let it cool on the benchtop before moving to an ice bath.

  • Colored Impurities Present: If your crystals have a persistent color, highly polar, colored impurities may be the cause. Solution: After dissolving the crude solid in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2]

  • Inadequate Washing: Insufficient washing of the filtered crystals can leave behind mother liquor containing impurities. Solution: After filtration, break the vacuum, add a small amount of ice-cold solvent to the Büchner funnel to wash the crystals, and then re-apply the vacuum.[4]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for addressing common recrystallization problems.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Oiling Out start->oiling_out Compound forms an oil? low_yield Low Yield start->low_yield Yield is very low? no_crystals No Crystals Form start->no_crystals No crystals form? impure_product Impure Product start->impure_product Product is impure? reheat_add_solvent Re-heat to dissolve oil, add more hot solvent. oiling_out->reheat_add_solvent Action check_filtrate Check mother liquor. (Evaporate a drop - see residue?) low_yield->check_filtrate Diagnosis induce_crystallization Induce Crystallization: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->induce_crystallization Solution is Supersaturated rapid_cooling Yes -> Re-dissolve and cool slowly. impure_product->rapid_cooling Crystals formed too fast? colored_product Yes -> Use activated charcoal during next attempt. impure_product->colored_product Product is colored? slow_cool Cool solution SLOWLY. Do not place directly in ice. reheat_add_solvent->slow_cool Then seed_crystal Add a seed crystal. slow_cool->seed_crystal If still no crystals too_much_solvent Too much solvent was used. Reduce volume and re-cool. check_filtrate->too_much_solvent Significant residue incomplete_cooling Ensure thorough cooling in an ice-water bath. check_filtrate->incomplete_cooling Little residue reduce_volume Solution is too dilute. Boil off some solvent and re-cool. induce_crystallization->reduce_volume If induction fails

Caption: A troubleshooting flowchart for common recrystallization issues.

Experimental Protocols

Data Presentation: Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄ClNO[12][13][16]
Molecular Weight 153.57 g/mol [13][16]
Melting Point ~160°C (decomposes)[12][13][14]
Appearance White to light yellow powder/solid[12][14][17]
pKa 6.88 ± 0.18 (Predicted)[14]
Protocol 1: Small-Scale Solvent Screening

Objective: To identify an optimal single solvent or a two-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.

  • Note if the compound dissolves readily in a small amount of cold solvent. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble in the cold solvent, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath.

  • Observe the results:

    • Ideal Single Solvent: The compound dissolves completely in the hot solvent but forms an abundance of crystals upon cooling.

    • Candidate for Two-Solvent System: The compound is highly soluble in a "good" solvent (e.g., ethanol) but insoluble in a "bad" solvent (e.g., water).

Protocol 2: Recrystallization of this compound (Example using Ethanol/Water)

Objective: To purify crude this compound.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add a magnetic stir bar or a boiling chip.

  • Add the minimum amount of hot ethanol to the flask while heating on a hot plate with stirring, until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly. Rinse the first flask and the filter paper with a small amount of hot ethanol to recover any remaining product.

  • Saturation: Re-heat the clear solution to boiling. Add water (the anti-solvent) dropwise until the solution turns faintly and persistently cloudy. Add one or two drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[9]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[15] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel for vacuum filtration.[4] Wet the filter paper with a small amount of ice-cold ethanol/water mixture.

  • Pour the cold crystal slurry into the funnel and apply vacuum.

  • Washing: With the vacuum off, add a small volume of ice-cold ethanol/water mixture to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.[15]

  • Drying: Continue to draw air through the crystals on the funnel for several minutes to partially dry them. Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitrobenzonitrile. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and ensure the successful synthesis of a high-purity final product.

I. Understanding the Synthesis: Common Routes and Potential Pitfalls

The synthesis of this compound can be approached through several pathways, each with its own set of challenges and potential impurities. The most prevalent method involves the Sandmeyer reaction, a versatile tool for the transformation of aryl amines.[1][2][3]

Synthetic Workflow Overview

Synthesis_Workflow cluster_route1 Route 1: From 2-Chloro-4-aminophenol cluster_route2 Route 2: From 4-Amino-2-chlorobenzonitrile A1 2-Chloro-4-aminophenol B1 Diazotization (NaNO₂, H₂SO₄, 0-5°C) A1->B1 C1 2-Chloro-4-hydroxy- benzenediazonium salt B1->C1 D1 Sandmeyer Cyanation (CuCN, KCN) C1->D1 E1 Crude 2-Chloro-4- hydroxybenzonitrile D1->E1 A2 4-Amino-2-chlorobenzonitrile B2 Diazotization (NaNO₂, H₂SO₄, 0-5°C) A2->B2 C2 2-Chloro-4-cyanobenzenediazonium salt B2->C2 D2 Hydrolysis (H₂SO₄, Heat) C2->D2 E2 Crude 2-Chloro-4- hydroxybenzonitrile D2->E2

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

Q: My Sandmeyer reaction is resulting in a very low yield. What are the likely causes and how can I improve it?

A: Low yields in the Sandmeyer reaction are a common issue and can often be traced back to several critical parameters. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt is the cornerstone of the Sandmeyer reaction.[4][5] Incomplete conversion of the starting amine will directly lead to a lower yield.

    • Causality: Insufficient nitrous acid or a reaction temperature that is too high can lead to the decomposition of nitrous acid before it reacts.

    • Solution:

      • Temperature Control: Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite.[4] Use an ice-salt bath for efficient cooling.

      • Monitoring: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A blue-black color indicates excess nitrous acid.

      • Reagent Purity: Ensure your sodium nitrite is dry and of high purity.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[4][6]

    • Causality: The diazonium group is an excellent leaving group (N₂ gas), and the C-N bond can cleave, leading to the formation of an aryl cation that can react with water to form unwanted phenols.[1]

    • Solution:

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.

      • Maintain Low Temperature: Keep the diazonium salt solution cold (0-5°C) until it is added to the copper(I) cyanide solution.

  • Inactive Catalyst: The copper(I) cyanide (CuCN) catalyst is crucial for the cyanation step.[2]

    • Causality: Copper(I) can oxidize to copper(II), which is less effective in the Sandmeyer reaction. The quality of the CuCN can vary between suppliers.

    • Solution:

      • Freshly Prepared or High-Quality Reagent: Use freshly prepared CuCN or a high-quality commercial grade that has been stored under an inert atmosphere.

      • Sufficient Catalyst: While catalytic, using a stoichiometric amount of the copper salt is often employed to ensure better reactivity.[7]

Problem 2: Formation of a Dark, Tarry, or Insoluble Precipitate

Q: During my reaction, I'm observing the formation of a dark, insoluble precipitate instead of the expected product. What is causing this and how can I prevent it?

A: The formation of dark, tarry substances is often indicative of side reactions, particularly the formation of azo compounds or other polymerization products.

  • Azo Coupling: The diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as the starting aminophenol or the product itself, to form colored azo compounds.[8]

    • Causality: This is more likely to occur if the pH is not sufficiently acidic, or if there is a high concentration of unreacted starting amine.

    • Solution:

      • Maintain Acidity: Ensure the reaction medium is strongly acidic (pH 1-2) during diazotization to prevent the diazonium salt from coupling with the starting amine.

      • Slow Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonium salt and minimize side reactions.

  • Phenolic Polymerization: Phenols can be susceptible to oxidation and polymerization, especially in the presence of copper salts and at elevated temperatures.

    • Causality: The reaction of the diazonium salt with water can form phenolic byproducts, which can then polymerize.[1]

    • Solution:

      • Temperature Control: Avoid excessive heating during the cyanation step. The reaction is often exothermic, so controlled addition and cooling may be necessary.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

III. FAQ: Purification of this compound

This section provides answers to frequently asked questions regarding the purification of the crude product.

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurity profile will depend on the synthetic route and reaction conditions. Here is a table of common impurities:

ImpurityOriginIdentification
Unreacted Starting Material Incomplete reactionCan be identified by comparing the crude product to the starting material using TLC, HPLC, or GC-MS.
4-Chloro-2-aminophenol or 2-Chloro-4-aminophenol Incomplete diazotization or hydrolysis of the diazonium salt.These are polar compounds and will have different retention times in reverse-phase HPLC compared to the product.
Isomeric Chlorohydroxybenzonitriles Potential side reactions during chlorination of the starting material.May be difficult to separate from the desired product. Requires high-resolution chromatographic techniques.
Azo Compounds Side reaction of the diazonium salt with an activated aromatic ring.These are typically highly colored (red, orange, or yellow) and can be detected visually and by UV-Vis spectroscopy.
Biaryl Byproducts Radical side reaction during the Sandmeyer reaction.[2]Can be detected by mass spectrometry as compounds with approximately double the molecular weight of the product.

Q2: What is the best method to purify crude this compound?

A2: A combination of techniques is often necessary to achieve high purity.

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds.[7][9]

    • Solvent Selection: The key is to find a solvent or solvent system in which this compound is soluble at high temperatures but insoluble at low temperatures.[10][11][12] Given the polar nature of the molecule (due to the -OH and -CN groups), polar solvents should be screened.

      • Good single solvents to try: Water, ethanol, methanol, isopropanol, or mixtures such as ethanol/water or acetone/water.[11][13]

      • Two-solvent systems: Dissolve the crude product in a small amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethanol) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexane) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[13]

  • Column Chromatography: If recrystallization is not effective at removing all impurities, flash column chromatography can be used.[14]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system with a polarity that allows the desired compound to move down the column at a reasonable rate (Rf value of 0.2-0.4 is ideal). A good starting point would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate multiple components.

Experimental Protocol: Recrystallization
  • Solvent Screening: In separate test tubes, place a small amount of the crude product and add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof). Observe the solubility at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Analytical Methods for Quality Control

Ensuring the purity of the final product is critical. Here are recommended analytical techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is an excellent method for quantifying the purity of this compound and detecting polar impurities.[15][16][17][18]

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of A, and gradually increase the percentage of B. A good starting point is a linear gradient from 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD) to obtain UV spectra of the peaks.
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Due to the polar hydroxyl group, derivatization may be necessary to improve the volatility and peak shape of this compound.[19][20]

Derivatization:

  • Silylation: Reacting the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will convert the polar -OH group to a non-polar -OTMS group, making the compound more volatile.[21]

Starting GC-MS Method Parameters (for the derivatized sample):

ParameterRecommended Condition
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
MS Transfer Line 280°C
Ion Source 230°C
Mass Range 50-400 amu

V. Logical Relationships and Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Impure Product check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step check_diazotization->check_cyanation Yes temp_control Ensure Temp is 0-5°C check_diazotization->temp_control No excess_nitrite Test for Excess Nitrous Acid check_diazotization->excess_nitrite No check_purification Review Purification Protocol check_cyanation->check_purification Yes fresh_diazonium Use Diazonium Salt Immediately check_cyanation->fresh_diazonium No catalyst_quality Verify CuCN Quality/Activity check_cyanation->catalyst_quality No slow_addition Slow Addition of Diazonium Salt check_cyanation->slow_addition No recrystallization_solvent Screen for Optimal Recrystallization Solvent check_purification->recrystallization_solvent Ineffective? success High Yield and Purity check_purification->success Effective temp_control->check_diazotization excess_nitrite->check_diazotization fresh_diazonium->check_cyanation catalyst_quality->check_cyanation slow_addition->check_cyanation column_chromatography Consider Column Chromatography recrystallization_solvent->column_chromatography column_chromatography->success

Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.

VI. References

Sources

2-Chloro-4-hydroxybenzonitrile stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Chloro-4-hydroxybenzonitrile. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges related to the stability and degradation of this compound.

Section 1: Stability and Handling FAQs

This section addresses common questions regarding the stability and proper handling of this compound in a laboratory setting.

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis, thermal decomposition, and photodegradation. The phenolic hydroxyl group and the nitrile group on the aromatic ring are the primary sites of chemical reactivity. It is also important to consider its incompatibility with strong oxidizing agents, strong acids, and strong bases.[1][2]

Q2: How should I properly store this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from sources of heat, ignition, and incompatible substances.[1][2] The container should be tightly sealed to prevent moisture absorption, which can contribute to hydrolysis.[1] For long-term storage, refrigeration at 4°C is recommended.

Q3: What are the known hazardous decomposition products of this compound?

A3: Upon decomposition, this compound can release toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[3][4] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 2: Troubleshooting Experimental Inconsistencies

This section provides guidance on how to troubleshoot common issues that may arise during experiments involving this compound.

Inconsistent Analytical Results

Issue: You are observing variability in the quantification of this compound across different experiments or even within the same batch of samples.

Possible Cause 1: pH-dependent Hydrolysis

Troubleshooting Steps:

  • pH Measurement: Always measure and record the pH of your sample solutions.

  • Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

  • pH-Rate Profile Study: If precise stability is critical for your application, it is highly recommended to perform a pH-rate profile study. This involves incubating solutions of this compound at various pH values and monitoring its concentration over time using a validated analytical method like HPLC-UV.

Workflow for pH-Rate Profile Study:

Caption: Workflow for determining the pH-rate profile of this compound.

Possible Cause 2: Thermal Degradation

Elevated temperatures during sample preparation or analysis can lead to the degradation of this compound. While the exact decomposition temperature and products are not well-documented, similar chlorinated aromatic compounds are known to decompose at elevated temperatures.[6]

Troubleshooting Steps:

  • Minimize Heat Exposure: Avoid prolonged exposure of your samples to high temperatures. If heating is necessary for a particular step, it should be done for the shortest possible time and at the lowest effective temperature.

  • GC Inlet Temperature: If using Gas Chromatography (GC), the inlet temperature should be optimized to ensure volatilization without causing on-column degradation. It may be necessary to derivatize the compound to improve its thermal stability.

  • Monitor for Degradants: When developing an analytical method, be vigilant for the appearance of new peaks in your chromatogram that may indicate thermal degradation.

Poor Chromatographic Peak Shape (Peak Tailing)

Issue: You are observing asymmetric peaks with a "tail" during HPLC analysis of this compound.

Possible Cause: Secondary Interactions with the Stationary Phase

The phenolic hydroxyl group of this compound can interact with residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18), leading to peak tailing.[1][7][8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of the silanol groups, thereby reducing secondary interactions.[8]

  • Use of an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed for the analysis of polar compounds.

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can affect mass spectrometry performance.

  • Lower Injection Volume/Concentration: Overloading the column with the sample can also lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[1]

Section 3: Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for designing stability studies and identifying potential impurities or metabolites.

Hydrolytic Degradation

Under aqueous conditions, this compound can undergo hydrolysis, particularly at non-neutral pH. The primary site of hydrolysis is the nitrile group, which can be converted to a carboxylic acid via an amide intermediate.

Hydrolysis_Pathway Compound This compound Amide 2-Chloro-4-hydroxybenzamide Compound->Amide H2O (Acid or Base Catalysis) Acid 2-Chloro-4-hydroxybenzoic acid Amide->Acid H2O (Acid or Base Catalysis)

Caption: Proposed hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) light can induce the degradation of this compound. While a specific study on this compound is lacking, research on other chlorophenols suggests that photodegradation can proceed through dechlorination and the formation of various oxidation products.[9]

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. Based on studies of similar compounds, potential degradation pathways could involve decarboxylation (if hydrolysis to the carboxylic acid occurs first), dechlorination, and polymerization. Pyrolysis-GC-MS would be a suitable technique to investigate the thermal degradation products.[10][11][12][13]

Microbial Degradation

Microorganisms, particularly bacteria, are known to degrade a wide range of aromatic compounds, including benzonitriles and chlorophenols.[14][15] The degradation is typically initiated by enzymes such as nitrilases, dioxygenases, and monooxygenases.

Proposed Microbial Degradation Pathway:

A plausible microbial degradation pathway for this compound could be initiated by a nitrilase, which hydrolyzes the nitrile group to a carboxylic acid. This would be followed by the action of mono- or dioxygenases to hydroxylate and cleave the aromatic ring. Pseudomonas species are well-known for their ability to degrade a variety of aromatic compounds and would be good candidates to investigate for the biodegradation of this compound.[14][16][17]

Microbial_Degradation_Pathway Compound This compound CarboxylicAcid 2-Chloro-4-hydroxybenzoic acid Compound->CarboxylicAcid Nitrilase Chlorocatechol Chlorocatechol Intermediate CarboxylicAcid->Chlorocatechol Monooxygenase/ Dioxygenase RingCleavage Ring Cleavage Products Chlorocatechol->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: A proposed microbial degradation pathway for this compound.

Section 4: Analytical Methodologies

This section provides starting points for developing analytical methods for the quantification of this compound and its potential degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the analysis of phenolic compounds.

Table 1: Starting HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile provides good elution strength. Formic acid improves peak shape by suppressing silanol ionization. A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength ~280 nmPhenolic compounds typically have a strong absorbance in this region. A full UV scan of the compound should be performed to determine the optimal wavelength.

Experimental Protocol: HPLC-UV Analysis

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For aqueous samples, direct injection may be possible after filtration. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

  • Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined in Table 1.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar phenolic hydroxyl group, direct analysis of this compound by GC-MS can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization is highly recommended to improve its volatility and thermal stability.[18][19][20][21]

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as phenols. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS Analysis with Silylation

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: To the dried extract, add a known volume of a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Table 2: Starting GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas for GC-MS.
Inlet Temperature 250 °CEnsures efficient volatilization of the derivatized analyte.
Oven Program Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 minA general-purpose temperature program that can be optimized for better separation.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 50-400 m/zA wide enough range to capture the molecular ion and characteristic fragments of the derivatized compound.

Section 5: References

  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenolic Compounds. BenchChem.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds. BenchChem.

  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.

  • Bentivenga, C., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Current Organic Chemistry.

  • Razmjou, A., et al. (2016). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Jundishapur Journal of Microbiology.

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes. BenchChem.

  • Gong, J-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.

  • Brady, D., et al. (2003). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. CSIR Research Space.

  • Yeh, M. K., & Pan, H. L. (1996). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. BenchChem.

  • Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Heinemann, J., et al. (2003). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803. Applied and Environmental Microbiology.

  • Prakash, D., et al. (2011). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology.

  • Das, A., & Mukherjee, A. (2014). Pseudomonas in Biodegradation. International Journal of Pure & Applied Bioscience.

  • Shimadzu. (n.d.). Advanced Py-GCMS Systems for Precise Analysis.

  • Chakrabarty, A. M. (1987). Microbial Degradation of 2,4,5-T and Chlorinated Dioxins. EPA Environmental Research Brief.

  • Woelfel, J. A., et al. (2020). Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. Symbiosis Online Publishing.

  • LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry.

  • Mattarei, A., et al. (2015). N-Monosubstituted Methoxy-oligo(ethylene glycol) Carbamate Ester Prodrugs of Resveratrol. Journal of Medicinal Chemistry.

  • Picó, Y., & Barceló, D. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. TrAC Trends in Analytical Chemistry.

  • Grasso, D. (2017). Chemical Destruction. In Hazardous Waste Site Remediation.

  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis.

  • Thermo Fisher Scientific. (n.d.). Pyrolysis-GC-Orbitrap MS - a powerful analytical tool for identification and quantification of microplastics in a biological matrix.

  • Methylamine Supplier. (n.d.). This compound.

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation pathways for 2-chloro-4-nitrophenol. ResearchGate.

  • Arora, P. K., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories.

  • Sigma-Aldrich. (n.d.). This compound 98%.

  • PubChem. (n.d.). This compound.

  • Arora, P. K., & Jain, R. K. (2010). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. Applied Microbiology and Biotechnology.

  • Min, J., et al. (2018). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied and Environmental Microbiology.

  • Gobas, F. A. P. C. (n.d.). CHEM 331 Problem Set #4: Hydrolysis.

  • PubChem. (n.d.). 4-Chloro-2-hydroxybenzonitrile.

  • Tiwari, S., et al. (2023). Development and Validation of HPLC Method for Determination of Four UV Filters in Sunscreen Products. Journal of Chromatographic Science.

  • Echemi. (n.d.). This compound Formula.

  • Quispe-Marcano, D. A., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research.

  • Lee, J. H., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules.

  • Bimbela, F., et al. (2010). Effect of pH on the hydrolysis reaction rate constants at 280 C. ResearchGate.

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Technical Support Center: Synthesis of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-hydroxybenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is structured in a question-and-answer format to directly address potential challenges you may encounter. Our guidance is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Section 1: Synthesis Strategy & Core Concepts

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and reliable laboratory-scale approach involves a Sandmeyer reaction, which is a versatile method for converting an aromatic amino group into a variety of functional groups, including the nitrile group.[1][2]

This guide will focus on the synthetic route beginning with the chlorination of 4-nitrophenol, followed by reduction to 2-chloro-4-aminophenol, and culminating in a diazotization and Sandmeyer cyanation to yield the final product.

Overall Synthetic Workflow

The diagram below outlines the key transformations in the recommended synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction A 4-Nitrophenol B 2-Chloro-4-nitrophenol A->B Cl2, Inert Solvent C 2-Chloro-4-aminophenol B->C Reducing Agent (e.g., Hydrazine Hydrate) D This compound C->D 1. NaNO2, H+ 2. CuCN, KCN

Caption: Recommended synthetic pathway for this compound.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Part A: Synthesis of 2-Chloro-4-aminophenol (Precursor)

Question 1: My yield for the chlorination of 4-nitrophenol is low. How can I improve it?

Low yields in this step are often due to the formation of undesired isomers or over-chlorination.

  • Causality: The hydroxyl and nitro groups on the aromatic ring direct the electrophilic aromatic substitution of chlorine. While the hydroxyl group is an ortho-, para-director and the nitro group is a meta-director, the conditions of the reaction must be finely tuned to favor the desired 2-chloro-4-nitrophenol isomer.

  • Troubleshooting & Optimization:

    • Solvent Choice: The use of an inert organic solvent is critical. Dichloromethane, ethylene dichloride, or trichloroethane are effective choices as they help to control the reaction rate and minimize side reactions.[3]

    • Temperature Control: Maintain a low reaction temperature during the introduction of chlorine gas to enhance selectivity.

    • Reagent Stoichiometry: Use a slight excess of the chlorinating agent, but avoid a large excess to prevent the formation of dichlorinated byproducts.

Question 2: The reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol is incomplete or producing side products. What should I do?

Incomplete reduction or the formation of side products can often be traced back to the choice of reducing agent and the reaction conditions.

  • Causality: The reduction of a nitro group in the presence of a halogen on an aromatic ring requires a reducing system that is selective for the nitro group without causing dehalogenation.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: While various reducing agents can be used, a combination of hydrazine hydrate with a catalyst like activated carbon and ferric trichloride hexahydrate has been shown to be effective, providing high yields and purity.[3][4] Another common method is the use of finely powdered iron in an acidic medium.[5]

    • Catalyst Activity: Ensure the catalyst (if used) is active. For instance, activated carbon can be pre-treated to ensure its efficacy.

    • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the yellow 2-chloro-4-nitrophenol. The reaction is typically complete when the yellow color of the reaction mixture fades.[6]

Parameter Recommended Condition (Hydrazine Hydrate Method) [4]Recommended Condition (Iron Reduction Method) [5]
Reducing Agent Hydrazine HydrateFinely powdered iron shavings
Catalyst/Medium Activated Carbon, FeCl3·6H2O, NaOH2N Hydrochloric Acid
Temperature 95-100 °CBoiling water bath
Reaction Time ~3 hours~1-2 hours
Typical Yield >90%~75-85%
Part B: The Sandmeyer Reaction (Diazotization & Cyanation)

Question 3: Why is a low temperature (0-5 °C) so critical during the diazotization of 2-chloro-4-aminophenol?

  • Causality: The diazonium salt intermediate formed from the reaction of the primary amine with nitrous acid is highly reactive and thermally unstable.[7][8] At temperatures above 5-10 °C, it can rapidly decompose, primarily through reaction with water, to form the corresponding phenol (in this case, this compound itself, but prematurely and uncontrollably), leading to a significant reduction in the yield of the desired Sandmeyer product. The evolution of nitrogen gas is a sign of this decomposition.

Question 4: My diazotization reaction seems to be failing, or the subsequent cyanation step gives a very low yield. What are the likely causes?

This is a common and multi-faceted problem. A systematic approach to troubleshooting is required.

Troubleshooting_Diazotization Start Low Yield in Sandmeyer Cyanation Q1 Check Diazotization Step: Is an excess of nitrous acid detected after NaNO2 addition? (Starch-iodide paper test) Start->Q1 A1_No Incomplete Diazotization Q1->A1_No No A1_Yes Diazotization Likely Successful Q1->A1_Yes Yes Sol1 Solution: - Ensure amine is fully dissolved in acid. - Add NaNO2 slowly. - Use a slight excess of NaNO2. A1_No->Sol1 Q2 Check Diazonium Salt Stability: Was the temperature strictly maintained at 0-5°C? Was there excessive N2 evolution? A1_Yes->Q2 A2_No Decomposition of Diazonium Salt Q2->A2_No No A2_Yes Proceed to Cyanation Issues Q2->A2_Yes Yes Sol2 Solution: - Improve cooling (ice-salt bath). - Add diazonium salt solution to CuCN solution slowly. A2_No->Sol2 Q3 Check Cyanation Step: Is the CuCN catalyst fresh/active? Is the pH of the cyanation solution correct? A2_Yes->Q3 A3_No Inactive Catalyst or Incorrect pH Q3->A3_No No A3_Yes Consider Other Side Reactions Q3->A3_Yes Yes Sol3 Solution: - Use freshly prepared CuCN solution. - Buffer the cyanation medium if necessary. A3_No->Sol3

Caption: Troubleshooting decision tree for the Sandmeyer reaction.

  • Troubleshooting & Optimization:

    • Ensure Complete Diazotization: The 2-chloro-4-aminophenol must be completely dissolved in the acidic solution (e.g., aqueous sulfuric or hydrochloric acid) before the addition of sodium nitrite.[7][9] Add the sodium nitrite solution dropwise and slowly, keeping the nozzle below the surface of the reaction mixture to prevent the loss of nitrous acid.

    • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test the solution for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is necessary to ensure all the amine has reacted. If the test is negative, add a small amount more of the nitrite solution.

    • Destroy Excess Nitrous Acid: Before proceeding to the cyanation step, it is often advisable to destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative.

    • Catalyst Preparation: The copper(I) cyanide catalyst is crucial. It should be freshly prepared or obtained from a reliable source. The reaction involves a single electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical.[1][10] An inactive catalyst will halt this process.

    • Control the Cyanation Reaction: The cold diazonium salt solution should be added slowly to the solution of copper(I) cyanide. The reaction can be exothermic and produce nitrogen gas. After the addition is complete, the reaction mixture is often gently warmed to ensure the complete decomposition of the diazonium salt complex.[7]

Question 5: I have a significant amount of a phenolic byproduct instead of the desired nitrile. Why did this happen?

  • Causality: This is a classic side reaction in the Sandmeyer reaction. The aryl cation or radical intermediate can react with water (hydrolysis) to form a phenol. In this specific synthesis, the desired product already contains a phenol group, but this side reaction would result from the displacement of the diazonium group by -OH instead of -CN.

  • Troubleshooting & Optimization:

    • Minimize Water Content: While the diazotization is carried out in an aqueous medium, ensure that the subsequent cyanation step is performed under conditions that favor the reaction with the cyanide nucleophile over water. Using a buffered solution or a higher concentration of the cyanide salt can help.

    • Temperature Control: As mentioned, elevated temperatures during diazotization will favor phenol formation.

Part C: Product Isolation and Purification

Question 6: How do I effectively remove copper salts from my crude product after the Sandmeyer reaction?

  • Causality: Copper salts are used catalytically or stoichiometrically in the Sandmeyer reaction and must be removed to obtain a pure product.

  • Troubleshooting & Optimization:

    • Acidic Workup: After the reaction is complete, an acidic workup is often employed. For instance, heating the reaction mixture with aqueous sulfuric acid can help to decompose any remaining complexes.[9]

    • Complexation and Extraction: The crude product is typically isolated by extraction into an organic solvent (e.g., ethyl acetate, diethyl ether). Washing the organic extracts with an aqueous solution of a complexing agent like aqueous ammonia or a solution of ferric chloride can help to sequester the copper ions in the aqueous phase.[11]

    • Filtration: Sometimes, insoluble copper salts can be removed by filtration of the reaction mixture before extraction.

Question 7: What is the best method for final purification of this compound?

  • Causality: The crude product may contain unreacted starting materials, byproducts from side reactions, and residual catalyst.

  • Troubleshooting & Optimization:

    • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Toluene-methylene chloride has been reported as a good solvent system for similar compounds.[11]

    • Column Chromatography: For difficult separations or for obtaining very high purity material, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used to elute the components.

    • Characterization: The purity of the final product should be confirmed by analytical techniques such as melting point determination (literature value: ~160 °C, with decomposition), NMR spectroscopy, and HPLC.[12]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Chloro-4-aminophenol from 2-Chloro-4-nitrophenol[4]
  • Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-4-nitrophenol (0.62 mol), water (210 g), and the catalyst (5.3 g of activated carbon and ferric trichloride hexahydrate).

  • Reaction Initiation: While stirring, add 30% sodium hydroxide solution (10.7 g, 0.080 mol) dropwise over ~30 minutes. Heat the mixture to 95-100 °C and hold for 30 minutes.

  • Reduction: At 95-100 °C, add 40% hydrazine hydrate (128 g, 1.023 mol) dropwise. Maintain the temperature and stir for 3 hours.

  • Work-up: Cool the reaction mixture to 40-45 °C and filter to remove the catalyst. Wash the filter cake with water (2 x 100 mL).

  • Isolation: Combine the filtrates and neutralize with 30% concentrated hydrochloric acid. A faint yellow solid will precipitate.

  • Purification: Filter the solid, wash with water, and dry to obtain 2-chloro-4-aminophenol. (Reported yield: ~92%).

Protocol 2: Synthesis of this compound via Sandmeyer Reaction (Adapted from general Sandmeyer procedures)[1][7][10]
  • Diazotization:

    • In a flask, dissolve 2-chloro-4-aminophenol (1 equivalent) in a solution of aqueous sulfuric acid (e.g., 2-3 M). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05 equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C.

    • After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the copper(I) cyanide solution.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).

    • Combine the organic extracts and wash sequentially with water, dilute NaOH (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes or water/ethanol) to obtain pure this compound.

References

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - Digital Commons @ NJIT. [Link]

  • Preparation of 2-amino-4-chlorophenol - PrepChem.com. [Link]

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google P
  • Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method - Science Alert. [Link]

  • Sandmeyer reaction - Wikipedia. [Link]

  • Sandmeyer Reaction - GeeksforGeeks. [Link]

  • Diazotization of 2‐ or 4‐aminophenols. | Download Scientific Diagram - ResearchGate. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • 4-Chloro-3-hydroxybenzonitrile | C7H4ClNO | CID 18439980 - PubChem - NIH. [Link]

  • Synthesis of 2-chloro-4-nitrobenzonitrile - PrepChem.com. [Link]

  • This compound, 98% - Research Scientific. [Link]

  • Hydrolysis in Pharmaceutical Formulations. [Link]

  • Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol - SciSpace. [Link]

  • US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google P
  • WO2014186981A1 - Method for preparing o(p)
  • Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. [Link]

  • This compound | C7H4ClNO | CID 592797 - PubChem - NIH. [Link]

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Technical Support Center: Suzuki-Miyaura Coupling with 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the use of 2-chloro-4-hydroxybenzonitrile as a substrate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we dissect common experimental challenges and provide field-proven solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound showing low to no conversion?

A1: Several factors can contribute to low or no conversion. The primary suspects are often related to the challenging nature of the substrate and suboptimal reaction conditions. Aryl chlorides are inherently less reactive than bromides or iodides in the rate-determining oxidative addition step.[1][2] The presence of an electron-donating hydroxyl group and an electron-withdrawing nitrile group on the same aromatic ring further complicates its electronic properties. Additionally, ensure your palladium catalyst is active, the solvent is rigorously degassed to prevent catalyst deactivation[3][4], and the base is appropriate and anhydrous.

Q2: What are the most common side reactions I should be aware of when using this substrate?

A2: The most prevalent side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[3] This is often exacerbated by high temperatures and the choice of base.

  • Homocoupling: The reaction of two boronic acid molecules to form a biaryl byproduct. This can be minimized by ensuring efficient oxidative addition and transmetalation.[5]

  • Dehalogenation: The reduction of the starting aryl chloride to 4-hydroxybenzonitrile. This can occur if the palladium complex reacts with a hydride source after oxidative addition.[3]

  • Phenol Reactivity: The hydroxyl group can potentially coordinate to the palladium center or react with the base, influencing the catalyst's activity and the reaction pathway.

Q3: How do the hydroxyl and nitrile groups on this compound affect the reaction?

A3: The hydroxyl group is electron-donating, which can deactivate the aryl chloride towards oxidative addition. It can also be deprotonated by the base, forming a phenoxide that might coordinate to the palladium catalyst. The nitrile group is electron-withdrawing, which can have a counteracting electronic effect. The interplay of these functional groups requires careful optimization of the catalytic system.

Q4: Can I use this compound directly, or should I protect the hydroxyl group?

A4: While direct coupling is possible with the right choice of catalyst, ligand, and base, protecting the hydroxyl group (e.g., as a methyl ether or a silyl ether) can sometimes simplify the reaction by preventing potential side reactions associated with the free phenol.[6] However, this adds extra steps to your synthesis. It is often preferable to screen conditions for the direct coupling first.

In-Depth Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or nonexistent yield is the most common issue. A systematic approach to troubleshooting is essential.

Initial Diagnostic Workflow

Caption: A logical workflow for initial troubleshooting of low-yield Suzuki-Miyaura couplings.

1. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the ligand is paramount for activating the inert C-Cl bond of your substrate.[7][8][9]

  • Expertise & Experience: For electron-rich and sterically hindered aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] More electron-rich and bulky phosphine ligands are often required to promote the difficult oxidative addition step and subsequent reductive elimination.[11][12] Buchwald and Fu have developed a range of highly effective ligands and pre-catalysts for such challenging substrates.[13]

  • Recommended Action: Screen a panel of catalysts and ligands.

Catalyst SystemLigand TypeRationale & Key Considerations
Pd₂(dba)₃ / XPhos or SPhos Buchwald-type biaryl phosphineThese are electron-rich and bulky, promoting oxidative addition and preventing β-hydride elimination.[10]
[Pd(allyl)Cl]₂ / cataCXium® A Di-adamantylalkylphosphineHighly effective for activating aryl chlorides.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)NHC ligands are strong σ-donors and can be very effective for challenging couplings.[14]
Pd(OAc)₂ / P(t-Bu)₃ TrialkylphosphineA simple but often effective combination for aryl chlorides.[13]
2. The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step by activating the boronic acid.[13] For substrates with acidic protons, like your phenol, the choice of base is even more critical.

  • Causality: A strong base can deprotonate the phenol, which might lead to catalyst inhibition or side reactions. A weaker base may not be sufficient to facilitate transmetalation effectively. The solubility of the base is also a key factor.

  • Recommended Action: Evaluate a range of bases with varying strengths and solubilities.

BaseStrengthTypical SolventConsiderations
K₃PO₄ StrongDioxane/Water, Toluene/WaterOften a good starting point, provides a heterogeneous mixture.[15]
K₂CO₃ ModerateDioxane/Water, DMF/WaterA common and effective base.[16][17]
Cs₂CO₃ StrongDioxane, TolueneMore soluble in organic solvents, can be very effective but is more expensive.[18]
KF WeakDioxane, THFCan be used when base-sensitive functional groups are present.[19]
  • Protocol for Base Screening:

    • Set up parallel reactions in small vials.

    • Use a consistent catalyst/ligand system (e.g., Pd₂(dba)₃ / XPhos).

    • To each vial, add this compound (1 equiv.), your boronic acid (1.2-1.5 equiv.), the chosen base (2-3 equiv.), and degassed solvent.

    • Add the catalyst and ligand.

    • Run the reactions at a set temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours).

    • Analyze the results by TLC, LC-MS, or GC-MS to determine the optimal base.[20][21]

Issue 2: Significant Side Product Formation
1. Protodeboronation of Boronic Acid
  • Symptom: You observe the formation of the arene corresponding to your boronic acid.

  • Cause: This side reaction is often promoted by excessive heat, prolonged reaction times, or the presence of water with certain bases.[3][22]

  • Solutions:

    • Use a more stable boronic acid derivative, such as a pinacol ester (boronate ester).[4]

    • Lower the reaction temperature if possible.

    • Use a milder base like KF.

    • Minimize the amount of water in the reaction mixture.

2. Dehalogenation of this compound
  • Symptom: You detect 4-hydroxybenzonitrile in your reaction mixture.

  • Cause: The aryl-palladium intermediate reacts with a hydride source before it can undergo transmetalation.[3]

  • Solutions:

    • Ensure your solvent is free of potential hydride donors.

    • Switch to a non-hydroxide base.

    • Employing bulky, electron-rich ligands can often favor the desired cross-coupling pathway.[10]

Experimental Workflow: A Self-Validating Protocol

This step-by-step guide is designed to be a robust starting point for your experiments.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4]

    • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%) and the ligand if not using a pre-catalyst.

    • Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 5 mL).[23]

  • Reaction Execution:

    • Stir the mixture vigorously at the desired temperature (a starting point of 80-100 °C is common).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).[21][24]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).[23]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting.[1][25][26]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar = 2-cyano-5-hydroxyphenyl X = Cl PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R L₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing these key parameters—catalyst, ligand, base, and solvent—while being mindful of the specific challenges posed by the this compound substrate, you can significantly improve the success rate of your Suzuki-Miyaura coupling reactions.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • ResearchGate. Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. [Link]

  • Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2 /7a a. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • University of British Columbia. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • ACS Publications. Visible-Light-Activated Suzuki–Miyaura Coupling Reactions of Aryl Chlorides over the Multifunctional Pd/Au/Porous Nanorods of CeO2 Catalysts. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • Semantic Scholar. Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. [Link]

  • ResearchGate. ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.. [Link]

  • ResearchGate. Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide.... [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ChemRxiv. Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for the synthesis of 2-Chloro-4-hydroxybenzonitrile.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this critical chemical intermediate. We will explore the common synthetic routes, delve into the mechanistic basis of frequent side reactions, and provide actionable troubleshooting advice to optimize your experimental outcomes.

Section 1: Overview of Primary Synthetic Pathways

The synthesis of this compound (CAS 3336-16-1) is typically approached via two principal routes: the direct electrophilic chlorination of 4-hydroxybenzonitrile or a multi-step sequence involving the Sandmeyer reaction.[1][2] The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile of the final product. Each route presents a unique set of challenges, primarily related to controlling selectivity and minimizing byproduct formation.

Synthetic_Pathways cluster_0 Pathway 1: Direct Chlorination cluster_1 Pathway 2: Sandmeyer Reaction p1_start 4-Hydroxybenzonitrile p1_product This compound p1_start->p1_product Chlorinating Agent (e.g., SO2Cl2, NCS) p2_start 4-Amino-2-chlorobenzonitrile p2_intermediate Diazonium Salt Intermediate p2_start->p2_intermediate 1. H2SO4, NaNO2 (0-6°C) p2_product This compound p2_intermediate->p2_product 2. H2O, Heat

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the mechanistic cause and a validated solution.

Issue 1: Low Yield and Multiple Byproducts During Direct Chlorination

Question: My reaction to chlorinate 4-hydroxybenzonitrile with sulfuryl chloride (SO₂Cl₂) resulted in a low yield of the target compound and my TLC/LC-MS analysis shows at least two major, more nonpolar byproducts. What is causing this and how can I improve selectivity?

Answer: This is a classic issue of controlling electrophilic aromatic substitution on a highly activated ring. The hydroxyl (-OH) group is a strong ortho-, para-directing and activating group. Since the para position is occupied by the nitrile (-CN), electrophilic attack is directed to the ortho positions (C2 and C6).

The primary cause of your low yield is over-chlorination. After the first chlorine atom adds at the C2 position to form the desired product, the ring remains activated and can readily undergo a second chlorination at the C6 position, yielding 2,6-dichloro-4-hydroxybenzonitrile. The formation of other isomers, such as 3-chloro-4-hydroxybenzonitrile, is also possible but generally less favored. The transformation mechanisms involve electrophilic chlorine substitution.[3]

Probable Causes & Solutions:

Parameter Probable Cause Recommended Solution
Stoichiometry Using an excess of the chlorinating agent (>1.0 equivalent) dramatically increases the rate of the second chlorination.Use a slight substoichiometric amount or a precise 1.0 equivalent of the chlorinating agent. Perform a slow, dropwise addition of the chlorinating agent to the substrate solution to avoid localized high concentrations.
Temperature Higher reaction temperatures increase reaction rates indiscriminately, favoring the formation of the thermodynamically stable dichlorinated product.Maintain a low and consistent temperature throughout the addition of the chlorinating agent, typically between 0°C and 10°C.
Solvent Choice Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction and reducing selectivity.Use a non-polar, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to modulate reactivity.
Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to over-chlorination.Monitor the reaction closely using TLC or LC-MS. Quench the reaction promptly once the 4-hydroxybenzonitrile has been consumed.

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// Nodes start [label="4-Hydroxybenzonitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="this compound\n(Desired Product)", fillcolor="#FFFFFF", fontcolor="#202124"]; byproduct [label="2,6-Dichloro-4-hydroxybenzonitrile\n(Major Byproduct)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product [label="+ Cl+", color="#34A853", fontcolor="#34A853"]; product -> byproduct [label="+ Cl+\n(Fast, Favored by excess reagent)", color="#EA4335", fontcolor="#EA4335"]; }

Sources

Technical Support Center: Storage and Handling of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to prevent its degradation. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound and its Stability

This compound is a bifunctional organic molecule featuring a phenolic hydroxyl group and a nitrile group. This unique combination makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, these same functional groups are susceptible to degradation under certain environmental conditions, primarily through hydrolysis and oxidation. Understanding and mitigating these degradation pathways are crucial for maintaining the purity and reactivity of the compound.

Core Principles of Storage

Proper storage is the first line of defense against the degradation of this compound. The following table summarizes the recommended storage conditions based on safety data sheets and general chemical principles.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1] For long-term storage of solutions, -20°C to -80°C is recommended.[2]Lower temperatures slow down the rate of chemical degradation reactions.
Atmosphere Store in a well-ventilated area.[1] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for high-purity applications.Minimizes contact with atmospheric oxygen and moisture, which can lead to oxidative degradation and hydrolysis, respectively.
Light Protect from light. Store in amber vials or in the dark.[2]Phenolic compounds can be sensitive to light, which can catalyze oxidative degradation.[2]
Container Use a tightly sealed, labeled, chemical-grade bottle.[1]Prevents contamination and exposure to air and moisture.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are hydrolysis of the nitrile group and oxidation of the phenolic hydroxyl group.

  • Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under both acidic and basic conditions to first form an amide (2-chloro-4-hydroxybenzamide) and subsequently a carboxylic acid (2-chloro-4-hydroxybenzoic acid).[2] This process is often accelerated by the presence of moisture and strong acids or bases.[1]

  • Oxidation: The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents.[1] This can lead to the formation of colored impurities and a decrease in the compound's purity.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound in solution is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group. For optimal stability in aqueous solutions, it is recommended to maintain a pH close to neutral. If a buffered solution is required, it is advisable to perform a preliminary stability study to determine the pH of maximum stability for your specific experimental conditions.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability studies for this compound are not extensively documented in publicly available literature, it is a well-established principle that phenolic compounds can be light-sensitive.[2] UV radiation can provide the energy to initiate oxidative degradation pathways. Therefore, as a standard laboratory practice, it is crucial to protect solutions of this compound from light by storing them in amber vials or by wrapping the container in aluminum foil.[2]

Q4: What are the signs of degradation in my this compound sample?

A4: Visual inspection can sometimes reveal degradation. The appearance of a yellow or brownish tint in the solid or solution, which should ideally be white to off-white, can indicate the formation of oxidative degradation products. For a more definitive assessment, analytical techniques are necessary. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., 2-chloro-4-hydroxybenzamide and 2-chloro-4-hydroxybenzoic acid) in an HPLC chromatogram are clear indicators of degradation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments involving this compound.

Issue 1: Inconsistent or Poor Experimental Results

  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of your this compound stock using a suitable analytical method like HPLC-UV or GC-MS.

    • Check for Degradation Products: In your analytical run, look for the presence of potential degradation products such as 2-chloro-4-hydroxybenzamide and 2-chloro-4-hydroxybenzoic acid.

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[1]

    • Solution: If degradation is confirmed, it is recommended to use a fresh, high-purity batch of this compound for your experiments.

Issue 2: Discoloration of Solutions

  • Possible Cause: Oxidative degradation of the phenolic hydroxyl group.

  • Troubleshooting Steps:

    • Minimize Air Exposure: When preparing solutions, minimize the headspace in the storage vial. For sensitive applications, consider purging the solvent and the vial with an inert gas (argon or nitrogen) before dissolution and storage.

    • Protect from Light: Ensure that the solution is stored in an amber vial or a container wrapped in aluminum foil to prevent light-induced oxidation.[2]

    • Avoid Incompatible Materials: Do not use containers or equipment made of materials that could leach metal ions, as these can catalyze oxidation. Glass or inert plastics are generally suitable.

Issue 3: Low Yield in Synthesis Reactions

  • Possible Cause: Degradation of this compound under the reaction conditions.

  • Troubleshooting Steps:

    • pH Control: If the reaction is performed in an aqueous or protic solvent, monitor and control the pH to avoid excessive acidity or basicity that could promote hydrolysis of the nitrile group.

    • Temperature Management: Avoid unnecessarily high reaction temperatures, as this can accelerate degradation.

    • Inert Atmosphere: For reactions sensitive to oxidation, conduct the experiment under an inert atmosphere.

    • Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times to minimize the formation of degradation byproducts.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Materials:

    • This compound (high purity)

    • Anhydrous solvent (e.g., DMSO, DMF, or ethanol, depending on experimental requirements)

    • Amber glass vial with a PTFE-lined cap

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry amber vial.

    • If possible, flush the vial with an inert gas.

    • Add the anhydrous solvent to the vial to the desired concentration.

    • Seal the vial tightly with the PTFE-lined cap.

    • Gently swirl or vortex the vial until the solid is completely dissolved.

    • For short-term storage (up to a few days), store the solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use amber vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the stability of this compound and detecting its primary hydrolytic degradation products.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improving peak shape)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed). A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Procedure:

    • Prepare a calibration curve using a pure standard of this compound.

    • Inject a sample of your stock solution or experimental sample.

    • Monitor the chromatogram for the appearance of new peaks over time, which may correspond to degradation products.

    • If standards are available, confirm the identity of degradation products by comparing their retention times.

Visualizing Degradation Pathways and Handling Workflows

The following diagrams illustrate the key degradation pathways and a recommended handling workflow to maintain the stability of this compound.

G cluster_degradation Degradation Pathways 2_Chloro_4_hydroxybenzonitrile This compound 2_Chloro_4_hydroxybenzamide 2-Chloro-4-hydroxybenzamide 2_Chloro_4_hydroxybenzonitrile->2_Chloro_4_hydroxybenzamide Hydrolysis (Acid/Base, H₂O) Oxidation_Products Oxidation Products (Colored Impurities) 2_Chloro_4_hydroxybenzonitrile->Oxidation_Products Oxidation (O₂, Light) 2_Chloro_4_hydroxybenzoic_acid 2-Chloro-4-hydroxybenzoic Acid 2_Chloro_4_hydroxybenzamide->2_Chloro_4_hydroxybenzoic_acid Hydrolysis (Acid/Base, H₂O)

Caption: Primary degradation pathways of this compound.

G cluster_workflow Recommended Handling Workflow Receive Receive Compound Store_Solid Store Solid: Cool, Dry, Dark, Tightly Sealed Receive->Store_Solid Prepare_Solution Prepare Solution: Anhydrous Solvent, Inert Atmosphere, Amber Vial Store_Solid->Prepare_Solution Store_Solution Store Solution: Short-term: 2-8°C Long-term: -20°C/-80°C Prepare_Solution->Store_Solution Use_in_Experiment Use in Experiment: Monitor Purity (HPLC) Store_Solution->Use_in_Experiment Analyze_Results Analyze Results Use_in_Experiment->Analyze_Results

Caption: Recommended workflow for handling this compound.

References

  • This compound. Methylamine Supplier.

  • Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions. Benchchem.

  • SAFETY DATA SHEET - 2-Chloro-4-nitrobenzonitrile. Fisher Scientific.

  • This compound 98%. Sigma-Aldrich.

  • This compound | C7H4ClNO. PubChem.

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. National Institutes of Health.

  • Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. Benchchem.

  • Troubleshooting and optimizing lab experiments. YouTube.

  • Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions - Benchchem.

  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.

  • This compound | 3336-16-1. Biosynth.

  • This compound | CAS 3336-16-1. Santa Cruz Biotechnology.

  • This compound. Amerigo Scientific.

  • 2-Chloro-4-methoxybenzonitrile. Apollo Scientific.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. PubMed.

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC - NIH.

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent.

  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.

  • Degradation of 4-chloro 2-aminophenol using combined strategies based on ultrasound, photolysis and ozone. ResearchGate.

  • Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. PubMed.

  • Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate.

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Technical Support Center: Optimizing Synthesis of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-4-hydroxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key chemical intermediate. Our goal is to provide not just protocols, but a deep understanding of the reaction dynamics, enabling you to troubleshoot common issues and significantly optimize your reaction times for higher efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale synthetic route for this compound?

A1: The most prevalent and well-documented method is the Sandmeyer reaction .[1][2] This pathway involves two primary stages: first, the diazotization of an aromatic amine precursor (typically 2-chloro-4-aminophenol) to form a diazonium salt, followed by a copper(I) cyanide-catalyzed cyanation to replace the diazonium group with a nitrile group.[3][4] This method is highly versatile for introducing a cyano group onto an aromatic ring in a specific position that might be difficult to achieve through direct electrophilic aromatic substitution.[5]

Q2: Why is strict temperature control so critical throughout the synthesis?

A2: Temperature is arguably the most critical parameter in this synthesis. The intermediate aryl diazonium salt is thermally unstable. The initial diazotization step must be conducted at low temperatures (typically 0-5°C) to prevent premature decomposition of this salt into undesired phenol byproducts and the evolution of nitrogen gas.[3] Conversely, elevated temperatures (>100°C) during the final cyanation or workup can lead to the irreversible self-condensation of the 2-hydroxybenzonitrile product into a high-melting triazine, which drastically reduces yield and can clog equipment.[6][7]

Q3: What are the primary safety hazards associated with this reaction?

A3: There are two major hazards. First, aryl diazonium salts, especially when isolated in a dry, solid state, can be explosive. For this reason, they are almost always generated and used in situ in a cold aqueous solution.[4] Second, copper(I) cyanide and hydrogen cyanide (which can be generated if the reaction mixture becomes too acidic) are highly toxic. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and a quench solution (e.g., bleach) should be readily available for any cyanide-containing waste.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions to optimize reaction efficiency.

Issue 1: The initial diazotization reaction is slow or incomplete.

  • Question: I've been stirring my 2-chloro-4-aminophenol solution with sodium nitrite for an extended period, but tests for nitrous acid (e.g., starch-iodide paper) remain positive, and the reaction seems stalled. What's wrong?

  • Answer: A sluggish diazotization points to several potential causes:

    • Insufficient Acidity: The reaction requires a sufficiently acidic medium (e.g., HCl or H₂SO₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite. If the acid concentration is too low, the formation of the electrophile (nitrosonium ion, NO⁺) is inefficient. Ensure you are using a sufficient molar excess of a strong acid.

    • Temperature Too Low: While temperatures above 5°C are dangerous, excessively cold conditions (e.g., below 0°C) can significantly slow the reaction rate. Maintain a steady temperature between 0-5°C for optimal balance.[3]

    • Poor Reagent Quality: Ensure your sodium nitrite is dry and has been stored properly. Old or improperly stored reagent may have decomposed, reducing its effective concentration.

    • Inefficient Mixing: If the starting amine is not fully dissolved or suspended, the reaction can be diffusion-limited. Ensure vigorous stirring throughout the dropwise addition of the sodium nitrite solution.

Issue 2: The Sandmeyer (cyanation) step has a long reaction time and gives a low yield.

  • Question: After adding my diazonium salt solution to the copper(I) cyanide, the evolution of nitrogen gas is very slow, and my final yield is poor. How can I speed this up and improve the yield?

  • Answer: This is a classic optimization challenge in the Sandmeyer reaction. The core of the issue often lies with the catalyst and reaction conditions. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a one-electron transfer from the copper(I) catalyst.[1][2]

    • Catalyst Activity: The quality of the copper(I) cyanide (CuCN) is paramount. Ensure it is a fine, reactive powder. The catalytic cycle involves the formation of an aryl radical, and inactive or poorly prepared catalyst will stall this initiation.

    • Temperature of Cyanation: While diazotization requires cold, the cyanation step often benefits from gentle warming after the diazonium salt addition is complete. Allowing the mixture to warm to room temperature or even heating it gently (e.g., to 40-50°C) can accelerate the decomposition of the diazonium salt and the subsequent reaction steps, driving the reaction to completion.[3]

    • Incomplete Diazotization: If the prior step was incomplete, you are introducing unreacted starting material into the Sandmeyer stage, which will not react and will lower the overall yield.

    • Side Reactions: The detection of biaryl byproducts is a known indicator of the radical mechanism.[2] While unavoidable, their formation can be minimized by maintaining a homogenous reaction mixture and ensuring a sufficient concentration of the cyanide nucleophile.

Issue 3: My final product is contaminated with significant colored impurities.

  • Question: My isolated this compound is off-color (pink or brown), indicating impurities. What are they and how can I prevent them?

  • Answer: Colored impurities are typically azo compounds, formed by a coupling reaction between the unreacted diazonium salt and the electron-rich phenolic product. This is a common side reaction if any excess diazonium salt remains.

    • Quench Excess Nitrous Acid: The most effective preventative measure is to destroy any excess nitrous acid immediately after the diazotization is complete and before the Sandmeyer step. This is achieved by adding a small amount of urea or sulfamic acid.[8] These reagents react with HNO₂ to produce nitrogen gas, carbon dioxide, and water, effectively removing it from the reaction mixture.

    • Purification: If impurities have already formed, they can often be removed during workup. Activated carbon treatment of the organic extract can help remove colored compounds. Final purification is typically achieved by recrystallization from a suitable solvent system like toluene-methylene chloride.[9]

Experimental Protocols

The following protocols provide a direct comparison between a standard and an optimized workflow, highlighting the key changes that lead to a reduced reaction time.

Protocol 1: Standard Synthesis of this compound

  • Diazotization: Dissolve 2-chloro-4-aminophenol in aqueous HCl and cool the solution to 0-5°C in an ice-salt bath. Dropwise, add a solution of sodium nitrite in water over 1 hour, maintaining the temperature below 5°C. Stir for an additional 2 hours at this temperature.

  • Quenching: Add urea in small portions until a drop of the reaction mixture no longer gives a positive test on starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN solution over 1 hour.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours) to ensure complete evolution of nitrogen gas.

  • Workup & Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Optimized Synthesis for Reduced Reaction Time

  • Diazotization: Dissolve 2-chloro-4-aminophenol in aqueous HCl and cool to 0-5°C. Dropwise, add a solution of sodium nitrite over 30-45 minutes, ensuring the temperature does not exceed 5°C. Continue stirring for only 30 additional minutes post-addition.[3]

  • Quenching: Add urea portion-wise to quench excess nitrous acid.[8]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution over 30-45 minutes.

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently heat the reaction mixture to 40-50°C and hold for 1-2 hours until gas evolution ceases completely.[3] This controlled heating significantly accelerates the final step.

  • Workup & Isolation: Perform the same extraction and purification as in the standard protocol.

Data Summary: Standard vs. Optimized Protocol

ParameterProtocol 1 (Standard)Protocol 2 (Optimized)Rationale for Change
Diazotization Time ~3 hours~1-1.5 hoursVigorous stirring and controlled addition allow for a shorter reaction time without compromising diazonium salt formation.
Cyanation Time 12-16 hours (overnight)2-3 hoursGentle, controlled heating accelerates the decomposition of the diazonium-copper complex and subsequent product formation.[3]
Reaction Temperature 0-5°C, then RT0-5°C, then 40-50°CThermal energy input post-addition drives the rate-limiting step to completion much faster.
Overall Reaction Time ~15-19 hours~3-4.5 hoursOptimization of both stages dramatically reduces the total synthesis time.
Typical Yield 60-70%75-85%Faster, more controlled reaction conditions minimize the formation of degradation products and side reactions.

Visualizations

Reaction Pathway

Sandmeyer Reaction Pathway Figure 1: Synthesis of this compound cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation A 2-Chloro-4-aminophenol B Aryl Diazonium Salt A->B NaNO₂, HCl 0-5°C C This compound B->C CuCN Warm to 40-50°C Troubleshooting Workflow Figure 2: Troubleshooting Decision Tree Start Reaction Time is Too Long CheckStep Which Step is Slow? Start->CheckStep Diazotization Diazotization (Step 1) CheckStep->Diazotization Step 1 Cyanation Cyanation (Step 2) CheckStep->Cyanation Step 2 CheckTemp Is Temp 0-5°C? Diazotization->CheckTemp CheckCatalyst Is CuCN Active? Cyanation->CheckCatalyst CheckTemp->Diazotization No, Adjust CheckAcid Is Acid Conc. Sufficient? CheckTemp->CheckAcid Yes CheckAcid->Diazotization No, Add Acid CheckNitrite Check NaNO₂ Quality CheckAcid->CheckNitrite Yes CheckCatalyst->Cyanation No, Use Fresh HeatReaction Warm Reaction to 40-50°C CheckCatalyst->HeatReaction Yes CheckQuench Was Urea Added? Impurity Impure Product CheckQuench->Impurity No, Implement Quench Step Purify Recrystallize / Carbon Treatment CheckQuench->Purify Yes Impurity->CheckQuench

Sources

How to resolve poor solubility of 2-Chloro-4-hydroxybenzonitrile in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to the poor solubility of this compound in chemical reactions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Introduction: Understanding the Solubility Challenge

This compound is a valuable building block in organic synthesis, notable for its bifunctional nature with hydroxyl and nitrile groups. However, its practical application is often hampered by its limited solubility in many common organic solvents. This poor solubility can lead to low reaction yields, difficult purification, and inconsistent results. This guide will equip you with the knowledge and techniques to overcome these challenges.

The solubility of this compound is governed by its molecular structure: a nonpolar benzene ring, a polar hydroxyl group capable of hydrogen bonding, and a moderately polar nitrile group. This combination results in a molecule that is not readily dissolved by either purely nonpolar or highly polar solvents.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

PropertyValueSource
Molecular Formula C₇H₄ClNO[1]
Molecular Weight 153.57 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 160 °C (decomposes)[2][3]
pKa (predicted)6.88 ± 0.18[4]
Water Solubility Low[5]

Q2: In which common organic solvents is this compound known to be soluble?

Q3: How does pH influence the solubility of this compound?

As a phenolic compound, the solubility of this compound is significantly influenced by pH.[6][7] The hydroxyl group is weakly acidic, and at a pH above its pKa (predicted to be around 6.88), it will deprotonate to form the more soluble phenoxide salt.[4][8] Therefore, increasing the pH of aqueous solutions with a suitable base can substantially enhance its solubility. However, it's crucial to consider the stability of the compound at high pH, as some phenolic compounds can degrade under strongly alkaline conditions.[9][10]

Troubleshooting Guide: Resolving Poor Solubility in Reactions

This section provides a systematic approach to addressing solubility issues with this compound in your reactions.

Issue 1: The compound does not dissolve in the chosen reaction solvent.

This is the most common challenge. The choice of solvent is critical and often requires empirical testing.

start Start: Poor Solubility Observed polar_aprotic Try Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile) start->polar_aprotic dissolved Compound Dissolves polar_aprotic->dissolved not_dissolved Still Poorly Soluble polar_aprotic->not_dissolved If unsuccessful polar_protic Try Polar Protic Solvents (e.g., Ethanol, Isopropanol) polar_protic->dissolved polar_protic->not_dissolved If unsuccessful cosolvent Use a Co-solvent System cosolvent->dissolved cosolvent->not_dissolved If unsuccessful heating Increase Reaction Temperature heating->dissolved not_dissolved->polar_protic not_dissolved->cosolvent not_dissolved->heating

Caption: Decision workflow for initial solvent screening.

1. Solvent Screening:

  • Rationale: The principle of "like dissolves like" is a good starting point. Given the polar functional groups of this compound, polar solvents are more likely to be effective.

  • Protocol:

    • In separate small vials, add a known amount of this compound (e.g., 10 mg).

    • Add a measured volume (e.g., 1 mL) of a test solvent.

    • Stir or vortex the mixture at room temperature for a set period (e.g., 30 minutes).

    • Visually assess the solubility.

  • Recommended Solvents for Screening:

    • Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile. These solvents can accept hydrogen bonds and have high dielectric constants, which aids in dissolving polar compounds.

    • Polar Protic: Ethanol, Isopropanol, Ethylene Glycol.[11] These can both donate and accept hydrogen bonds.

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane. These are moderately polar.

    • Ketones: Acetone, Methyl ethyl ketone (MEK).[5]

2. Utilizing Co-solvents:

  • Rationale: A mixture of solvents, or a co-solvent system, can often provide a better solubility profile than a single solvent.[12][13] A small amount of a highly effective solvent (the co-solvent) can be added to the primary reaction solvent to enhance the solubility of a poorly soluble reactant.[14][15]

  • Protocol:

    • Identify a primary solvent that is suitable for your reaction conditions but in which this compound has poor solubility.

    • Identify a co-solvent in which the compound is highly soluble (e.g., DMSO or DMF).

    • To the primary solvent, add the co-solvent dropwise or in small percentages (e.g., 5-10% v/v) until the this compound dissolves.

    • Caution: Ensure the co-solvent does not interfere with your reaction chemistry.

3. Temperature Adjustment:

  • Rationale: The solubility of most solids increases with temperature.[16]

  • Protocol:

    • If the compound is partially soluble at room temperature, gently heat the reaction mixture while stirring.

    • Monitor the dissolution.

    • Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants. This compound decomposes at 160 °C.[2][3]

Issue 2: Reaction is sluggish or incomplete due to poor reactant mixing.

Even if the compound appears to be in suspension, the actual concentration in the solution phase may be too low for an efficient reaction.

  • Rationale: PTC is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid organic compound and an aqueous solution of an inorganic salt).[17][18] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of one reactant across the phase boundary to react with the other.[19][20] This is particularly useful for reactions involving the deprotonated hydroxyl group of this compound.

  • When to Use PTC:

    • When reacting this compound with a water-soluble reagent (e.g., in an alkylation reaction with an alkyl halide and an aqueous base).

    • When using a biphasic solvent system.

start Start: Sluggish Biphasic Reaction ptc_selection Select a Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) start->ptc_selection add_ptc Add Catalyst to Reaction Mixture (1-10 mol%) ptc_selection->add_ptc agitation Ensure Vigorous Stirring add_ptc->agitation monitor Monitor Reaction Progress (e.g., by TLC, LC-MS) agitation->monitor complete Reaction Complete monitor->complete optimize Optimize Catalyst Loading and Temperature monitor->optimize If reaction is still slow

Sources

Technical Support Center: Analysis of 2-Chloro-4-hydroxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 2-chloro-4-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively troubleshoot and identify potential byproducts in their reactions using Nuclear Magnetic Resonance (NMR) spectroscopy. My insights are drawn from extensive experience in spectroscopic analysis and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and analysis of this compound, providing detailed, practical solutions.

Question 1: My ¹H NMR spectrum shows unexpected peaks. What are the most common byproducts I should be looking for?

Answer:

The presence of unexpected peaks in your ¹H NMR spectrum typically points to impurities from the reaction. The most common byproducts in the synthesis of this compound arise from three main sources: incomplete reaction of starting materials, side reactions of the functional groups, and subsequent degradation of the product.

Common Byproducts and Their Origins:

  • Unreacted Starting Materials: Depending on your synthetic route, residual starting materials are a common source of impurities. For instance, if you are synthesizing this compound from 4-amino-2-chlorobenzonitrile via a Sandmeyer reaction, you may see peaks corresponding to the starting amine.

  • Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or workup. This hydrolysis can lead to the formation of 2-chloro-4-hydroxybenzamide as an intermediate, and ultimately 2-chloro-4-hydroxybenzoic acid.[1][2][3]

  • Side Reactions of the Phenolic Hydroxyl Group: The hydroxyl group is reactive and can undergo various side reactions. For example, in the presence of acylating agents, it can be acylated.

  • Byproducts from Diazotization (Sandmeyer Reaction): If a Sandmeyer reaction is employed, several byproducts can form. These include the formation of a phenol where the diazonium group is replaced by a hydroxyl group, and azo coupling products where the diazonium salt reacts with an activated aromatic ring.[4]

To help you identify these, the table below summarizes the expected ¹H NMR chemical shifts for this compound and its most common byproducts.

CompoundAromatic Protons (ppm)Other Characteristic Peaks (ppm)
This compound (Product) ~7.5 (d), ~7.0 (d), ~6.9 (dd)~10.5 (br s, -OH)
4-Amino-2-chlorobenzonitrile (Starting Material)~7.4 (d), ~6.7 (d), ~6.6 (dd)~4.5 (br s, -NH₂)
2-Chloro-4-hydroxybenzamide (Hydrolysis Intermediate)~7.8 (d), ~7.0 (d), ~6.8 (dd)~10.2 (br s, -OH), ~7.5 & ~7.9 (br s, -CONH₂)
2-Chloro-4-hydroxybenzoic acid (Hydrolysis Product)~7.7 (d), ~7.1 (d), ~6.9 (dd)~11.0 (br s, -OH), ~12.5 (br s, -COOH)
2-Chloro-4-cyanophenyl acetate (Acetylation Byproduct)~7.7 (d), ~7.3 (d), ~7.2 (dd)~2.3 (s, -COCH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Question 2: I suspect the nitrile group in my product is hydrolyzing. How can I confirm the presence of the corresponding carboxylic acid or amide by NMR?

Answer:

Hydrolysis of the nitrile is a very common issue. You can definitively identify the presence of 2-chloro-4-hydroxybenzamide and 2-chloro-4-hydroxybenzoic acid by looking for characteristic signals in both ¹H and ¹³C NMR spectra.

¹H NMR Troubleshooting:

  • 2-Chloro-4-hydroxybenzamide: Look for two broad singlets in the amide region (~7.5-8.0 ppm), corresponding to the two non-equivalent protons of the -CONH₂ group. These peaks often have a lower intensity than the aromatic signals. The phenolic -OH will also be present as a broad singlet.

  • 2-Chloro-4-hydroxybenzoic acid: The most telling signal is a very broad singlet far downfield, typically above 12 ppm, which is characteristic of a carboxylic acid proton. The phenolic -OH proton will also be observable.

¹³C NMR Confirmation:

The carbonyl carbons of the amide and carboxylic acid have very distinct chemical shifts, providing a clear confirmation that is often less ambiguous than proton NMR.

CompoundCarbonyl Carbon (C=O) (ppm)Nitrile Carbon (C≡N) (ppm)
This compound (Product) -~118
2-Chloro-4-hydroxybenzamide (Hydrolysis Intermediate)~170-
2-Chloro-4-hydroxybenzoic acid (Hydrolysis Product)~172-

Note: Chemical shifts are approximate and can vary depending on the solvent.

Experimental Protocol for Detecting Hydrolysis:

  • Sample Preparation: Prepare a concentrated solution of your crude product in DMSO-d₆. DMSO is an excellent solvent for these compounds and will allow for the clear observation of exchangeable protons (-OH, -COOH, -NH₂).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the downfield region (7-13 ppm).

  • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH, -COOH, and -NH₂ protons will either disappear or significantly decrease in intensity, confirming their identity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of a signal around 170-172 ppm is a strong indicator of hydrolysis.

Question 3: My synthesis involves a Sandmeyer reaction. What specific byproducts should I be aware of, and how can I identify them?

Answer:

The Sandmeyer reaction, while powerful, is prone to several side reactions that can introduce impurities into your product. The key reactive intermediate is the diazonium salt, which can undergo undesired reactions if not carefully controlled.

Key Byproducts of the Sandmeyer Reaction:

  • Phenolic Byproducts: If the diazonium salt reacts with water in the reaction mixture, it can be converted to a phenol. In the synthesis of this compound from 4-amino-2-chlorobenzonitrile, this could lead to the formation of this compound, but if starting from another aniline, it would be an impurity.

  • Azo Coupling Products: The diazonium salt is an electrophile and can react with activated aromatic rings present in the reaction mixture (such as the starting amine or the product itself) to form brightly colored azo compounds. These are often difficult to remove by simple chromatography.

  • Deamination Products: The diazonium group can be replaced by a hydrogen atom, leading to a deaminated byproduct.

Identifying Sandmeyer Byproducts by NMR:

Azo compounds have complex aromatic regions in their ¹H NMR spectra, often with multiple overlapping signals, and their intense color is a strong visual clue. Phenolic byproducts will show a characteristic broad -OH signal.

Workflow for Identifying Sandmeyer Byproducts:

Caption: Workflow for identifying byproducts from a Sandmeyer reaction.

Visualizing Potential Reaction Byproducts

The following diagram illustrates the formation of common byproducts from this compound and its synthesis intermediates.

Byproduct_Formation cluster_starting_materials Starting Materials / Intermediates cluster_main_product Main Product cluster_byproducts Potential Byproducts 4-Amino-2-chlorobenzonitrile 4-Amino-2-chlorobenzonitrile This compound This compound 4-Amino-2-chlorobenzonitrile->this compound Sandmeyer Rxn Azo Compound Azo Compound 4-Amino-2-chlorobenzonitrile->Azo Compound Azo Coupling 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol->this compound Sandmeyer Rxn 2-Chloro-4-hydroxybenzamide 2-Chloro-4-hydroxybenzamide This compound->2-Chloro-4-hydroxybenzamide Partial Hydrolysis 2-Chloro-4-cyanophenyl acetate 2-Chloro-4-cyanophenyl acetate This compound->2-Chloro-4-cyanophenyl acetate Acetylation 2-Chloro-4-hydroxybenzoic acid 2-Chloro-4-hydroxybenzoic acid 2-Chloro-4-hydroxybenzamide->2-Chloro-4-hydroxybenzoic acid Full Hydrolysis

Caption: Pathways to common byproducts in this compound reactions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Allen, C. F. H.; Allen, J. A. Van. Hydrolysis of Benzonitrile. Topper's Solved these Questions. [Link]

  • Brainly.in. Write reaction showing conversion of Benzonitrile into benzoic acid. [Link]

  • Scribd. EXP13 Hydrolysis of Benzonitrile. [Link]

Sources

Preventing hydrolysis of the nitrile group in 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-hydroxybenzonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address one of the most common challenges encountered during its use: the unintended hydrolysis of the nitrile functional group. Our goal is to provide you with the foundational knowledge, troubleshooting frameworks, and validated protocols to ensure the stability of your molecule and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected, more polar byproduct in my reaction with this compound. What could it be?

This is a classic sign of nitrile group hydrolysis. The nitrile (–C≡N) can react with water, especially in the presence of acid or base catalysts, to first form an intermediate amide (2-chloro-4-hydroxybenzamide) and subsequently the final carboxylic acid (2-chloro-4-hydroxybenzoic acid). Both of these byproducts are significantly more polar than the starting material, which is why they often appear as distinct, slower-moving spots on TLC or have different retention times in HPLC.

Q2: Why is the nitrile group in this specific molecule susceptible to hydrolysis?

The stability of a nitrile is influenced by its electronic environment. In this compound, the hydroxyl (–OH) and chloro (–Cl) groups are ortho and para to the nitrile. The hydroxyl group, particularly when deprotonated to a phenoxide under basic conditions, is strongly electron-donating, which can influence the reactivity of the nitrile carbon. While nitriles are generally robust, they are not inert, and their hydrolysis is a well-documented reaction pathway under non-optimal conditions.[1][2]

Q3: What are the primary conditions that trigger the hydrolysis of this compound?

The hydrolysis of nitriles is most efficiently catalyzed by two main conditions:

  • Strongly Basic Conditions: The presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or protic solvent will promote nucleophilic attack by the hydroxide ion on the electrophilic carbon of the nitrile.[3][4][5][6] This process is often accelerated by heat.

  • Strongly Acidic Conditions: In the presence of strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrile nitrogen is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to attack by even a weak nucleophile like water.[1][5][6][7] Heat is also a major accelerating factor in acid-catalyzed hydrolysis.

Q4: What are the downstream consequences of this unintended hydrolysis?

Unintended hydrolysis can severely impact your research and development efforts by:

  • Reducing Yield: Formation of byproducts directly lowers the yield of your desired nitrile-containing compound.

  • Complicating Purification: The resulting carboxylic acid has vastly different physicochemical properties (e.g., acidity, polarity), making chromatographic separation from the desired product challenging and resource-intensive.

  • Introducing Impurities: If not removed, these byproducts can interfere with subsequent reactions or compromise the purity and biological activity of a final drug candidate.

Troubleshooting Guide: Isolating and Solving Hydrolysis Issues

This section provides direct answers to common experimental problems.

Scenario 1: "My reaction is run under basic conditions (e.g., using NaH or NaOH for a Williamson ether synthesis on the hydroxyl group) and my yield is poor."
  • Probable Cause: You are experiencing base-catalyzed hydrolysis of the nitrile group. Strong bases like sodium hydride (which can generate NaOH from trace water) and sodium hydroxide are aggressive reagents that readily promote this side reaction, especially if the reaction is heated.

  • Troubleshooting Steps & Recommendations:

    • Switch to a Milder Base: Replace strong hydroxides or hydrides with a weaker inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives. They are sufficiently basic to deprotonate the phenolic hydroxyl group for subsequent reactions (like O-alkylation) but are far less likely to catalyze nitrile hydrolysis.

    • Control the Temperature: If possible, run your reaction at a lower temperature. The rate of hydrolysis increases significantly with heat. Attempt the reaction at room temperature first, and only warm gently if necessary.

    • Use an Anhydrous, Aprotic Solvent: Minimize the amount of water in your reaction. Use solvents like anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN). Water is a necessary reactant for hydrolysis, so its exclusion is a primary preventative measure.

Scenario 2: "I am attempting a reaction that requires acidic conditions, and I'm isolating 2-chloro-4-hydroxybenzoic acid as a major byproduct."
  • Probable Cause: You are observing acid-catalyzed hydrolysis. The protonation of the nitrile by the strong acid is activating it towards nucleophilic attack by water.[7][8]

  • Troubleshooting Steps & Recommendations:

    • Use the Minimum Stoichiometry of Acid: If the acid is a catalyst, use the lowest effective concentration. If it is a reagent, use no more than the required stoichiometric amount.

    • Consider Alternative Catalysts: Investigate if a milder acid or a Lewis acid could achieve the desired transformation without promoting significant hydrolysis.

    • Protect the Hydroxyl Group: If the reaction conditions must be harsh, a more robust strategy is to protect the hydroxyl group first. This can alter the electronic properties of the ring and may improve stability. Once the primary reaction is complete, the protecting group can be removed.

Preventative Strategies and Experimental Protocols

Proactive measures are the most effective way to prevent nitrile hydrolysis. Below are detailed protocols for common transformations involving this compound.

Protocol 1: Selective O-Alkylation of this compound

This protocol is designed to alkylate the hydroxyl group while preserving the nitrile.

  • Objective: To synthesize a 2-chloro-4-(alkoxy)benzonitrile derivative.

  • Principle: Employing a mild base and an aprotic solvent creates conditions selective for phenol deprotonation without promoting nitrile hydrolysis.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the resulting suspension at room temperature for 15-20 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently warmed to 40-50°C.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Protocol 2: Protecting the Hydroxyl Group as a Silyl Ether

This protocol is essential when subsequent reaction steps require conditions that would otherwise hydrolyze the nitrile.

  • Objective: To protect the hydroxyl group as a tert-Butyldimethylsilyl (TBDMS) ether.

  • Principle: Silyl ethers are robust protecting groups that are stable to a wide range of non-acidic and non-fluoride conditions.[9] Their introduction is performed under mild, non-hydrolytic conditions.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the protected compound.

This TBDMS-protected intermediate can now be subjected to a variety of reaction conditions. The TBDMS group can be cleanly removed at the end of the synthesis sequence using reagents like tetrabutylammonium fluoride (TBAF) in THF or by treatment with dilute acid.

Visual Guides and Data Summary

Chemical Pathways and Decision Workflow

Hydrolysis_Pathway

Decision_Workflow

Troubleshooting Summary Table
Symptom Observed Probable Cause Primary Recommendation Secondary Actions
Low yield & polar byproduct in basic mediaBase-catalyzed nitrile hydrolysis[6]Replace strong base (NaOH, NaH) with a milder base (K₂CO₃, Cs₂CO₃).Lower reaction temperature; use anhydrous aprotic solvents (DMF, ACN).
Formation of carboxylic acid in acidic mediaAcid-catalyzed nitrile hydrolysis[1]Minimize acid stoichiometry or use a weaker/Lewis acid if possible.Protect the hydroxyl group prior to the acidic step; minimize reaction time.
Reaction requires prolonged heating at >80°CThermally accelerated hydrolysisOperate at the lowest viable temperature.If harsh conditions are unavoidable, protect the hydroxyl group first.
Inconsistent results between batchesVariable water content in reagents/solventsUse freshly dried, anhydrous solvents and reagents for all experiments.Store this compound in a desiccator.

References

  • Vertex AI Search. (n.d.). Mechanism for the basic hydrolysis of benzonitrile.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. RSC Publishing.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
  • YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
  • BenchChem. (n.d.). Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Chemguide. (n.d.). Hydrolysing nitriles.
  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.

Sources

Technical Support Center: Scaling Up 2-Chloro-4-hydroxybenzonitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Chloro-4-hydroxybenzonitrile (CAS 3336-16-1). This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible purification strategies. Here, we address common challenges through a combination of frequently asked questions, in-depth troubleshooting, and validated protocols.

Safety First: Handling this compound

Before beginning any experimental work, it is critical to understand and mitigate the risks associated with this compound.

Q: What are the primary hazards of this compound?

A: According to safety data sheets, this compound is classified as hazardous. The primary risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]

Q: What personal protective equipment (PPE) is mandatory when handling this compound?

A: A comprehensive safety approach requires the following PPE:

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber).[1]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[3]

  • Respiratory Protection: Use a dust mask type N95 (US) or equivalent respirator when handling the solid to avoid inhalation of dust particles.[3]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. An eyewash station and safety shower should be readily accessible.[4]

Always handle this chemical in a well-ventilated area or a chemical fume hood. [3][5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5]

Compound Properties & Safety Summary
PropertyValueSource(s)
CAS Number 3336-16-1[6]
Molecular Formula C₇H₄ClNO[6][7]
Molecular Weight 153.57 g/mol [6]
Appearance Solid, white to off-white crystalline powder[1][5]
Melting Point ~160 °C (decomposes)[8]
Signal Word Warning[1]
Hazard Statements H302, H312, H315, H319, H332, H335[8]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification and scale-up of this compound.

Q: What is the most common lab-scale method for purifying this compound?

A: Recrystallization is the most frequently employed method for purifying solid organic compounds like this compound. It is effective at removing small amounts of impurities, is relatively inexpensive, and can be scaled with careful consideration. The key is selecting a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9]

Q: What are some good starting solvents for recrystallization?

A: Given the polar nature of the hydroxyl and nitrile groups combined with the aromatic ring, a range of solvents can be explored. Good starting points include:

  • Single Solvents: Alcohols (Methanol, Ethanol, Isopropanol), Toluene, or water for highly polar compounds.[10][11]

  • Two-Solvent Systems: A common and highly effective approach is using a solvent pair.[12] For this compound, consider pairs like Toluene/Heptane, Ethanol/Water, or Acetone/Water.[11] In this system, the compound is dissolved in a minimal amount of the "soluble" solvent at boiling, and the "anti-solvent" is added dropwise until the solution becomes cloudy, after which it is reheated to clarity and cooled slowly.[12]

Q: My crude product is highly discolored. Will recrystallization be enough?

A: While recrystallization can remove many impurities, significant discoloration often points to highly colored, polar byproducts. If the color persists in the hot recrystallization solution, an activated charcoal (carbon) treatment may be necessary. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[13]

Q: What are the main challenges when scaling up recrystallization?

A: Moving from a 1 g scale to a 100 g or 1 kg scale introduces significant challenges:

  • Heat and Mass Transfer: Larger volumes heat and cool much more slowly. Inefficient stirring can lead to localized supersaturation and poor crystal formation.

  • Solvent Volumes: The amount of solvent required increases dramatically, posing logistical and safety challenges.

  • Filtration and Drying: Filtering and drying large quantities of solid is more complex than with a small Büchner funnel and requires specialized equipment like a Nutsche filter-dryer.

  • Crystal Polymorphism: Changes in cooling rate, agitation, and solvent composition can lead to the formation of different crystal forms (polymorphs), which can affect physical properties like solubility and melting point.

Troubleshooting Guide for Purification Scale-Up

This guide provides solutions to specific problems encountered during the purification of this compound.

Problem: The compound "oils out" instead of forming crystals.
  • Q: My product is separating as a liquid layer at the bottom of the flask during cooling. What's happening and how do I fix it?

    • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound.[13] The compound comes out of solution as a molten liquid rather than a crystalline solid. This is common when the solution is too concentrated or cools too quickly.[13]

    • Solution:

      • Reheat the mixture until the oil redissolves completely.

      • Add more of the primary ("good") solvent (e.g., 10-20% more volume) to decrease the saturation point.[13]

      • Ensure the solution is fully dissolved at the boiling point.

      • Allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels to slow heat loss. A programmed cooling ramp is ideal for large-scale operations.

      • Consider seeding the solution with a few pure crystals once it has cooled slightly below the boiling point to encourage controlled crystallization.

Problem: The final product has low purity.
  • Q: After recrystallization, my NMR/HPLC analysis still shows significant impurities. What went wrong?

    • Causality: Low purity can result from several issues. The most common is that impurities were trapped within the crystal lattice due to rapid crystal formation.[13] Alternatively, the chosen solvent may not be effective at leaving the specific impurities behind in the mother liquor.

    • Solution:

      • Slow Down Crystallization: Rapidly crashing the solid out of solution is a common mistake. The goal is slow, controlled crystal growth. Use slightly more solvent than the bare minimum required for dissolution to ensure the solution is not oversaturated upon initial cooling.[13]

      • Re-evaluate the Solvent System: The impurity may have similar solubility to your product in the chosen solvent. Screen other solvent systems at a small scale. A two-solvent system often provides better selectivity.[9]

      • Perform a Second Recrystallization: If purity improves but is not yet at the desired level, a second recrystallization of the isolated material can be effective.

      • Consider Chromatography: If impurities are very similar in structure and polarity, recrystallization may not be sufficient. Column chromatography provides a higher degree of separation.[14]

Problem: The recovery/yield is very poor.
  • Q: I'm losing a significant amount of my product during purification. Where is it going?

    • Causality: Poor yield is often due to using too much solvent, where a large portion of the product remains dissolved in the mother liquor even after cooling.[13] It can also be caused by premature crystallization during a hot filtration step.

    • Solution:

      • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Test this on a small scale first.

      • Check the Mother Liquor: After filtration, concentrate a small sample of the mother liquor. If a large amount of solid appears, your compound is too soluble. You can try to recover this material by evaporating some solvent and cooling again for a second crop of crystals, though this crop may be less pure.

      • Ensure Efficient Cooling: Cool the flask in an ice-water bath after it has reached room temperature to maximize precipitation.

      • Prevent Premature Crystallization: When performing a hot filtration (e.g., to remove charcoal), pre-warm the filter funnel and receiving flask with hot solvent to prevent the product from crashing out on the filter paper.[12]

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oil -> reheat_oil; reheat_oil -> observe; no_crystals -> boil_solvent; boil_solvent -> observe;

crystals -> filter; filter -> analyze; analyze -> pass; pass -> success [label="Yes"]; pass -> fail [label="No"]; } caption [label="Fig 1: Troubleshooting workflow for recrystallization.", shape=plaintext, fontsize=10];

Scalable Purification Protocols

Protocol 1: Scaled-Up Recrystallization (Two-Solvent System)

This protocol details a robust method for purifying 100 g of crude this compound using an Ethanol/Water system.

Objective: To achieve >98% purity with >80% recovery.

Methodology:

  • Setup: In a fume hood, equip a 2 L jacketed glass reactor with an overhead stirrer, condenser, and temperature probe.

  • Dissolution:

    • Charge the reactor with 100 g of crude this compound.

    • Add approximately 400 mL of Ethanol.

    • Begin stirring and heat the mixture to reflux (~78 °C) until all solids are completely dissolved. If solids remain, add more Ethanol in small (20 mL) portions until a clear solution is achieved. Record the total volume of Ethanol used.

  • Anti-Solvent Addition:

    • While maintaining the temperature near boiling, slowly add deionized water (the anti-solvent) dropwise via an addition funnel.

    • Continue adding water until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[12]

    • Add a few drops of hot Ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

  • Controlled Cooling (Crystallization):

    • Stop heating and allow the solution to cool slowly with gentle agitation. An ideal cooling rate for scale-up is 10-20 °C per hour.

    • Crystal formation should begin as the solution cools.

    • Once the internal temperature reaches room temperature (~20-25 °C), begin circulating a coolant through the reactor jacket to cool the mixture to 0-5 °C. Hold for at least 1 hour to maximize precipitation.

  • Isolation:

    • Filter the resulting slurry through a Büchner funnel or a Nutsche filter.

    • Wash the filter cake with a small amount of a pre-chilled (0-5 °C) mixture of Ethanol/Water (using the same ratio determined in the procedure). This removes residual mother liquor containing impurities.

  • Drying:

    • Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Scaled-Up Flash Chromatography

This is an alternative for when recrystallization fails to provide the desired purity.

Objective: To isolate the main product from closely related impurities.

Methodology:

  • Method Development (Analytical Scale): First, develop a separation method using analytical HPLC or TLC to determine an appropriate solvent system (mobile phase). A common starting point for a compound of this polarity is a Heptane/Ethyl Acetate gradient.

  • Slurry Packing the Column:

    • Select a preparative column with a diameter appropriate for the sample mass (e.g., an 80-100 mm diameter column for a 5-10 g load).

    • Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Heptane/Ethyl Acetate).

    • Pour the slurry into the column and flush with the mobile phase under pressure until the bed is stable and well-packed.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 5 g) in a minimal amount of a strong solvent like Dichloromethane or Ethyl Acetate.

    • Adsorb this solution onto a small amount of silica gel (~10 g) and evaporate the solvent completely to get a dry, free-flowing powder. This is known as dry loading and prevents dissolution issues at the column head.

    • Carefully add the dry-loaded sample to the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin pumping the mobile phase through the column, starting with a low polarity (e.g., 95:5 Heptane/EtOAc) and gradually increasing the polarity (e.g., to 70:30 Heptane/EtOAc) over time.

    • Collect fractions and monitor them by TLC or HPLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Principles for Scaling Chromatography:

When moving to a larger scale, the key is to maintain the separation's resolution. This is achieved by keeping the linear flow rate and column bed height constant while increasing the column diameter to accommodate a larger sample load.[15][16]

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References

  • This compound - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
  • This compound 98%. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 16). Thermo Fisher Scientific.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. (n.d.). Cole-Parmer.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad.
  • 2-Chlorobenzonitrile synthesis. (n.d.). ChemicalBook.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • This compound synthesis. (n.d.). ChemicalBook.
  • Process for the preparation of p-hydroxybenzonitrile. (1966). Google Patents.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • This compound Formula. (n.d.). Echemi.
  • 5 Rules of Scaling LC Purification. (n.d.). Waters Corporation.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Risks and Control Strategies of Scale-up in Purification Process. (n.d.). Bio-Link.
  • This compound. (n.d.). Amerigo Scientific.
  • 5 Rules of Scaling LC Purification. (n.d.). Waters Corporation.
  • Synthesis of 2-chloro-4-nitrobenzonitrile. (n.d.). PrepChem.com.
  • Method for preparing o(p)-hydroxybenzonitrile. (2014). Google Patents.
  • Scaling Protein Purification. (n.d.). Purolite.
  • Process For Preparation Of 2 Hydroxybenzonitrile. (n.d.). Quick Company.
  • 4-Chloro-2-hydroxybenzonitrile. (n.d.). PubChem, National Institutes of Health.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of 2-Chloro-4-hydroxybenzonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. We will move beyond simple procedural outlines to explore the causality behind common experimental pitfalls, providing actionable troubleshooting advice grounded in established chemical principles.

Section 1: Synthesis Route Analysis & Key Challenge Areas

The synthesis of this compound (CHBN) is achievable through several established pathways. However, each route presents unique challenges that can impact yield, purity, and scalability. Here, we dissect the two most common approaches and their inherent complexities.

Route A: The Sandmeyer Approach (from Amino Precursors)

This classical route typically starts from 2-chloro-4-aminophenol or 4-amino-2-chlorobenzonitrile. It involves the diazotization of the aromatic amine followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] While versatile, the Sandmeyer reaction is notoriously sensitive to reaction conditions.

cluster_0 Route A: Sandmeyer Synthesis A 2-Chloro-4-aminophenol (or nitrile derivative) B Diazotization (NaNO₂, aq. acid, 0-5°C) A->B C Aryl Diazonium Salt (Unstable Intermediate) B->C D Sandmeyer Cyanation (CuCN, heat) C->D E This compound D->E

Caption: General workflow for the Sandmeyer synthesis of CHBN.

The primary challenges in this route are:

  • Instability of the Diazonium Salt: The diazonium intermediate is thermally labile and can decompose or react with water to form an unwanted phenol byproduct, significantly reducing the yield of the desired nitrile.[3]

  • Catalyst Activity: The efficacy of the copper(I) cyanide is critical. Oxidation to copper(II) or impurities can hinder the reaction.

  • Side Reactions: Besides phenol formation, biaryl coupling and other radical-mediated side reactions can complicate the product mixture.[1]

Route B: The Formylation-Cyanation Approach (from 3-Chlorophenol)

This pathway involves introducing the carbon atom for the nitrile group onto the phenol ring. It typically begins with the ortho-formylation of 3-chlorophenol to generate 2-chloro-4-hydroxybenzaldehyde, which is then converted to the nitrile.

cluster_1 Route B: Formylation-Cyanation Synthesis F 3-Chlorophenol G ortho-Formylation (e.g., MgCl₂/Paraformaldehyde) F->G H 2-Chloro-4-hydroxybenzaldehyde G->H I Oximation (Hydroxylamine) H->I J Aldoxime Intermediate I->J K Dehydration J->K L This compound K->L

Caption: General workflow for the Formylation-Cyanation synthesis of CHBN.

Key challenges associated with this route include:

  • Regioselectivity of Formylation: While methods like the Duff or Reimer-Tiemann reaction can be used, achieving exclusive ortho-formylation to the hydroxyl group can be difficult. The use of magnesium chloride and paraformaldehyde offers high ortho-selectivity but requires careful control.[4]

  • Two-Step Aldehyde-to-Nitrile Conversion: This common sequence involves forming an aldoxime intermediate, followed by dehydration.[5] Both steps must be high-yielding to be efficient. The dehydration step often requires harsh reagents (e.g., thionyl chloride, acetic anhydride) that can cause degradation of the electron-rich phenol ring.[6][7]

Section 2: Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter during your synthesis.

FAQs: Diazotization & Sandmeyer Reaction

Q1: My Sandmeyer reaction has a very low yield, and the main product is 2-chloro-4-hydroxyphenol. What happened?

A: This is a classic and frequent pitfall. The primary cause is the premature decomposition of your aryl diazonium salt intermediate, which then reacts with water to form the corresponding phenol. Aryl diazonium salts are notoriously unstable, and their stability is highly dependent on temperature.

  • Causality: The C-N bond in the diazonium salt is weak. At temperatures above 5-10 °C, the molecule readily extrudes nitrogen gas (N₂) to form a highly reactive aryl cation.[1] This cation is immediately quenched by the most abundant nucleophile in the system, which is typically water from the aqueous acid used in the diazotization step.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 °C and 5 °C at all times. Use an ice-salt bath for robust cooling. Add the sodium nitrite solution slowly and sub-surface to prevent localized heating.

    • Quench Excess Nitrite: After diazotization is complete (test with starch-iodide paper), add a small amount of urea or sulfamic acid to destroy any excess nitrous acid.[8] This prevents unwanted side reactions during the subsequent heating phase.

    • Minimize Water: While the initial diazotization is aqueous, some protocols suggest isolating the diazonium salt if it is sufficiently stable (e.g., as a tetrafluoroborate salt via the Balz–Schiemann reaction), though this is often not practical and can be hazardous if the salt is not handled properly when dry.[9]

    • Prompt Usage: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.

Q2: My reaction mixture turned dark brown/black during the Sandmeyer cyanation step, and I isolated a complex mixture of products.

A: This indicates the occurrence of radical side reactions and potential decomposition. The Sandmeyer reaction proceeds via a single-electron transfer (SET) mechanism involving copper(I) and copper(II) species, which can initiate radical pathways if not properly controlled.[1]

  • Causality: The intended mechanism involves the formation of an aryl radical, which then reacts with the copper-bound cyanide.[1] However, these aryl radicals can also couple to form biaryl compounds or undergo other undesired reactions, leading to polymeric tars. This is often exacerbated by excessively high temperatures or impurities in the copper(I) cyanide.

  • Troubleshooting Steps:

    • Check Catalyst Quality: Use high-purity, freshly prepared or purchased copper(I) cyanide. If the CuCN is old or has a greenish tint, it may contain significant amounts of inactive Cu(II).

    • Control Heating: Add the diazonium salt solution to the hot CuCN solution at a controlled rate. The reaction is exothermic (N₂ evolution). The temperature should be high enough to facilitate the reaction (e.g., 70-80 °C) but not so high as to cause vigorous, uncontrolled decomposition.[8]

    • Ensure Proper pH: The pH of the reaction mixture should be controlled. Some Sandmeyer reactions work best under slightly acidic conditions to prevent the precipitation of copper oxides/hydroxides.

start Low Yield in Sandmeyer Reaction q1 Was the primary byproduct 2-chloro-4-hydroxyphenol? start->q1 a1_yes Likely diazonium salt decomposition. q1->a1_yes Yes q2 Was the reaction mixture a dark tar-like substance? q1->q2 No sol1 Troubleshoot: 1. Maintain temp at 0-5°C during diazotization. 2. Add NaNO₂ slowly. 3. Use diazonium salt immediately. a1_yes->sol1 a2_yes Likely radical side reactions or thermal decomposition. q2->a2_yes Yes other Other issues: - Incomplete diazotization. - Incorrect stoichiometry. q2->other No sol2 Troubleshoot: 1. Check purity of CuCN catalyst. 2. Control heating during cyanation step. 3. Ensure proper pH. a2_yes->sol2

Caption: Troubleshooting decision tree for low Sandmeyer yields.

FAQs: Formylation & Aldehyde-to-Nitrile Conversion

Q3: My formylation of 3-chlorophenol gave a mixture of isomers and low yield of the desired 2-chloro-4-hydroxybenzaldehyde.

A: Regioselectivity is the key challenge in the electrophilic aromatic substitution of substituted phenols. The hydroxyl group is a strong ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. For 3-chlorophenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The desired product comes from substitution at the 4-position.

  • Causality: Classical formylation methods like Reimer-Tiemann can lack selectivity. The method developed by Casiraghi and Skattebøl, using paraformaldehyde and magnesium chloride in a solvent like acetonitrile or THF, provides high ortho-selectivity to the phenol group.[10] In the case of 3-chlorophenol, this directs the formyl group to the 2- and 6-positions. To obtain the desired 4-formyl product, alternative strategies or separation of isomers would be needed. Correction: The initial premise of formylating 3-chlorophenol to get the 4-hydroxy product is flawed. A more logical precursor for this route would be a different starting material where the desired substitution pattern is more easily achieved, or a different formylation technique must be employed. A more viable strategy would be the direct cyanation of a suitable precursor. However, addressing the aldehyde-to-nitrile conversion is still a valid and common challenge.

Q4: The dehydration of my 2-chloro-4-hydroxybenzaldoxime is incomplete or leads to decomposition.

A: The conversion of an aldoxime to a nitrile requires the removal of a molecule of water. This is often promoted by strong dehydrating agents, but the electron-rich phenolic ring is sensitive to these harsh conditions.

  • Causality: Reagents like thionyl chloride or phosphorus pentoxide can cause charring. Acetic anhydride is a common choice, but it can also acetylate the free phenol, requiring a subsequent deprotection step. Milder, more modern methods are often preferable.

  • Troubleshooting Steps:

    • Choice of Reagent: Consider using milder reagents. For example, converting the aldehyde directly to the nitrile in one pot using hydroxylamine hydrochloride with a catalyst like ferrous sulfate in DMF can be effective and avoid isolating the oxime.[11] Another method involves using formic acid as both a solvent and a dehydrating agent.[12]

    • Protecting Group Strategy: If decomposition is unavoidable, consider protecting the phenolic hydroxyl group as an acetate or silyl ether before performing the dehydration. This adds steps to the synthesis but can significantly improve the yield of the dehydration step. The protecting group can then be removed under mild conditions.

    • Reaction Conditions: Ensure anhydrous conditions for the dehydration step, as water can inhibit the reaction. Distill solvents and dry reagents before use.

FAQs: General Issues (Work-up, Purification, Characterization)

Q5: How do I effectively purify the final this compound product?

A: The final product is a solid with a reported melting point of around 160 °C (with decomposition).[13] Purification typically involves removing unreacted starting materials and side products.

  • Causality: Impurities will depend on the synthetic route. The Sandmeyer route may leave phenolic impurities, while the formylation route could have residual aldehyde or oxime.

  • Purification Protocol:

    • Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. If the reaction is acidic, neutralize carefully. An extraction with a suitable organic solvent (e.g., ethyl acetate) will transfer the product from the aqueous layer. Washing the organic layer with brine can help remove residual water.

    • Acid/Base Wash: To remove the 2-chloro-4-hydroxyphenol impurity, you can wash the organic extract with a mild base (e.g., sodium bicarbonate solution). Your desired product is also phenolic and may be partially extracted, so this must be done carefully, but the byproduct phenol is often more acidic.

    • Recrystallization: This is the most effective method for purifying the final solid product. A suitable solvent system must be determined empirically. Start with solvents like toluene, ethanol/water mixtures, or ethyl acetate/hexane. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point for elution.

Section 3: Optimized Protocols & Methodologies

The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of CHBN via Sandmeyer Reaction

This protocol is adapted from established procedures.[8][13]

Step A: Diazotization of 4-Amino-2-chlorobenzonitrile

  • In a flask equipped with a magnetic stirrer and thermometer, prepare a mixture of concentrated sulfuric acid (58 g) and water (570 mL).

  • Add 4-Amino-2-chlorobenzonitrile (25 g, 0.164 mol) and stir.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (11.5 g, 0.167 mol) in water (125 mL) and cool the solution.

  • Add the cold sodium nitrite solution dropwise to the suspension from step 3, ensuring the temperature does not exceed 6 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2-3 hours at 0-5 °C.

  • Add urea (1.5 g) in small portions to quench any excess nitrous acid. Stir for 15 minutes.

Step B: Sandmeyer Cyanation (Note: This step is modified from the hydrolysis reaction described in the source[8] to a cyanation reaction, which would typically be done with CuCN. The hydrolysis to the phenol is presented here as it is a common pitfall.)

  • To the cold diazonium salt solution, add a 50% aqueous sulfuric acid solution (600 mL).

  • Warm the reaction mixture to between 74 °C and 81 °C with continuous stirring. Nitrogen gas evolution will be observed.

  • Maintain this temperature until the gas evolution ceases, indicating the reaction is complete.

  • Cool the mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from water or an appropriate organic solvent system to yield this compound.

ParameterOptimal ConditionCommon Pitfall
Diazotization Temp. 0-5 °C> 10 °C (causes decomposition)
Nitrite Addition Slow, dropwiseRapid addition (causes hot spots)
Diazonium Salt Used immediatelyStored for extended periods
Cyanation Temp. 70-80 °C (typical)Too low (slow/no reaction), Too high (tar formation)
Catalyst Pure CuCNOld, oxidized CuCN (greenish color)

Table 1. Key Parameters for a Successful Sandmeyer Reaction.

Section 4: References

  • Reddit r/Chempros: Sandmeyer type reaction troubleshoot. [Link]

  • Convenient Method for the ortho-Formylation of Phenols. Synthetic Communications.[Link]

  • Organic Syntheses: ortho-Formylation of phenols. [Link]

  • Organic Syntheses: Discussion Addendum for: ortho-Formylations of Phenols. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD.: Mastering Organic Synthesis: The Role of 3-Chlorophenol. [Link]

  • Filo: Sandmeyer reaction. [Link]

  • Wikipedia: Sandmeyer reaction. [Link]

  • Reddit r/chemistry: Troubleshooting a Sandmeyer reaction. [Link]

  • PrepChem: Synthesis of 2-chloro-4-aminobenzonitrile. [Link]

  • PubChem: this compound. [Link]

  • Google Patents: A process for producing nitrile compounds.

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry.[Link]

  • Organic Chemistry Portal: Sandmeyer Reaction. [Link]

  • Google Patents: Synthetic method of p-hydroxybenzonitrile.

  • Taylor & Francis: Cyanation – Knowledge and References. [Link]

  • Google Patents: Synthetic method of 2-chloro-4-aminophenol.

  • Google Patents: Method for the preparation of 2 hydroxybenzonitrile.

  • Google Patents: Method for preparing o(p)-hydroxybenzonitrile.

  • Quick Company: Process For Preparation Of 2 Hydroxybenzonitrile. [Link]

  • PrepChem: Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Aryl Ethers: 2-Chloro-4-hydroxybenzonitrile vs. 2-Fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 2-Chloro-4-hydroxybenzonitrile and 2-Fluoro-4-hydroxybenzonitrile. We will explore their physical and chemical properties, delve into their comparative reactivity in a common synthetic transformation, and provide detailed experimental protocols to illustrate the practical implications of their structural differences.

Introduction

This compound and 2-Fluoro-4-hydroxybenzonitrile are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1] Their utility stems from the presence of three key functional groups: a nitrile, a hydroxyl group, and a halogen. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, the hydroxyl group allows for the formation of ethers and esters, and the halogen provides a handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

The primary difference between these two molecules lies in the halogen substituent at the 2-position. As we will demonstrate, the choice between chlorine and fluorine has significant consequences for the reactivity of the aromatic ring, influencing reaction conditions and outcomes.

Physicochemical Properties: A Tabulated Comparison

A foundational understanding of the physical properties of these reagents is essential for their proper handling and use in synthesis. The table below summarizes key physicochemical data for both compounds.

PropertyThis compound2-Fluoro-4-hydroxybenzonitrile
CAS Number 3336-16-1[2]82380-18-5[3]
Molecular Formula C₇H₄ClNO[2]C₇H₄FNO[3]
Molecular Weight 153.57 g/mol [2]137.11 g/mol [3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4]
Melting Point 160 °C (dec.)[2]123-125 °C[3]
Solubility Soluble in some organic solvents like ethanol and acetone. Low water solubility.Limited water solubility, better solubility in organic solvents like DMSO and acetone.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in the chemical behavior of 2-chloro- and 2-fluoro-4-hydroxybenzonitrile is their reactivity towards nucleophiles in SNAr reactions. In this reaction, a nucleophile displaces the halide on the aromatic ring. A common misconception is that the leaving group ability follows the trend I > Br > Cl > F, as seen in aliphatic Sₙ2 reactions. However, in SₙAr, the opposite is often true, with fluorine being the best leaving group among the halogens.[5]

This enhanced reactivity of the fluoro-substituted compound is attributed to two key factors:

  • Electronegativity: Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

  • Stabilization of the Meisenheimer Intermediate: The rate-determining step in an SₙAr reaction is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The highly electronegative fluorine atom effectively stabilizes the negative charge in this intermediate through its inductive effect, thereby lowering the activation energy of the reaction.

dot graph "Meisenheimer_Complex_Stabilization" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "SNAr Reaction Pathway"

The practical consequence of this is that reactions with 2-fluoro-4-hydroxybenzonitrile can often be carried out under milder conditions (lower temperatures, shorter reaction times) and may give higher yields compared to its chloro-analogue.

Experimental Comparison: The Williamson Ether Synthesis

To illustrate the difference in reactivity, we will consider the Williamson ether synthesis, a classic and robust method for preparing ethers. In this reaction, the hydroxyl group is deprotonated to form a phenoxide, which then acts as a nucleophile to displace an alkyl halide. However, in our case, we will perform an O-alkylation of the pre-existing hydroxyl group with ethyl iodide. This allows us to directly compare the influence of the ortho-halogen on the nucleophilicity of the phenoxide and the overall reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-ethoxybenzonitrile

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone (20 mL) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

  • Addition of Alkylating Agent: Add ethyl iodide (1.20 mL, 15.0 mmol, 1.5 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with 1 M NaOH (2 x 15 mL) to remove any unreacted starting material, followed by a wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-4-ethoxybenzonitrile.

Protocol 2: Synthesis of 2-Fluoro-4-ethoxybenzonitrile

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-hydroxybenzonitrile (1.37 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone (20 mL) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

  • Addition of Alkylating Agent: Add ethyl iodide (1.20 mL, 15.0 mmol, 1.5 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with 1 M NaOH (2 x 15 mL) to remove any unreacted starting material, followed by a wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-fluoro-4-ethoxybenzonitrile.

dot graph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} "General Experimental Workflow"

Expected Outcomes and Discussion

Based on the principles of SₙAr reactivity, we anticipate a significantly shorter reaction time for the synthesis of 2-fluoro-4-ethoxybenzonitrile compared to its chloro-analogue. The higher reactivity of the fluoro-substituted compound should lead to a more efficient conversion to the desired ether product, potentially resulting in a higher isolated yield under identical reaction times.

Characterization of Products: A Self-Validating System

The successful synthesis of the desired ethers can be confirmed by spectroscopic analysis. Below are the expected ¹H and ¹³C NMR chemical shifts for the starting materials and products.

¹H and ¹³C NMR Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.6-7.8 (m, 1H), 7.0-7.2 (m, 2H), 5.0-6.0 (br s, 1H, OH)160.1, 134.5, 133.8, 118.9, 117.2, 116.5, 104.2
2-Fluoro-4-hydroxybenzonitrile 7.5-7.7 (m, 1H), 6.8-7.0 (m, 2H), 5.0-6.0 (br s, 1H, OH)[7]162.5 (d), 159.0 (d), 134.0 (d), 115.0 (d), 112.5 (d), 105.0 (d), 103.0 (d)[7]
2-Chloro-4-ethoxybenzonitrile 7.71 (d, 1H), 7.10 (d, 1H), 7.02 (dd, 1H), 4.15 (q, 2H), 1.45 (t, 3H)162.3, 134.2, 133.5, 118.5, 117.0, 115.8, 105.1, 64.5, 14.6
2-Fluoro-4-ethoxybenzonitrile 7.60 (t, 1H), 6.85 (dd, 1H), 6.78 (dd, 1H), 4.12 (q, 2H), 1.43 (t, 3H)164.0 (d), 161.2 (d), 134.8 (d), 114.5 (d), 112.0 (d), 104.8 (d), 102.5 (d), 64.3, 14.5

Note: Predicted values for ethoxy derivatives are based on standard substituent effects. Actual values may vary slightly.

Safety and Handling

Both this compound and 2-fluoro-4-hydroxybenzonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • 2-Fluoro-4-hydroxybenzonitrile: Harmful if swallowed. Causes serious eye damage. Toxic to aquatic life with long-lasting effects.[3][8]

Always consult the Safety Data Sheet (SDS) for each compound before use and handle them in a well-ventilated fume hood.[2][4][8]

Conclusion: Making the Right Choice for Your Synthesis

This guide has provided a comprehensive comparison of this compound and 2-fluoro-4-hydroxybenzonitrile, highlighting the critical role of the halogen substituent in dictating their reactivity in nucleophilic aromatic substitution reactions.

Key Takeaways:

  • Reactivity: 2-Fluoro-4-hydroxybenzonitrile is significantly more reactive than its chloro-analogue in SₙAr reactions, allowing for milder reaction conditions and potentially higher yields.

  • Cost and Availability: this compound is often more readily available and less expensive than its fluoro-counterpart, which may be a consideration for large-scale syntheses.

  • Synthetic Strategy: The choice between these two building blocks will depend on the specific requirements of the synthetic route. For challenging nucleophilic substitutions or when mild conditions are essential, the fluoro-derivative is the superior choice. For more straightforward transformations where cost is a primary driver, the chloro-derivative may be more suitable.

By understanding the fundamental differences in their chemical behavior, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.

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  • Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
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A Researcher's Guide to the Reactivity of Halogenated Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and ultimately the success of a synthetic route. Halogenated hydroxybenzonitriles are a versatile class of compounds, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their reactivity is a nuanced interplay of the electronic effects of three key functional groups—hydroxyl (-OH), nitrile (-CN), and a halogen (-X)—each influencing the aromatic ring's susceptibility to attack.

This guide provides an in-depth technical comparison of the reactivity of halogenated hydroxybenzonitriles, focusing on how the nature and position of the halogen, in concert with the hydroxyl and nitrile groups, govern their behavior in common synthetic transformations. We will delve into the mechanistic underpinnings of their reactivity and provide supporting experimental data and detailed protocols to inform your experimental design.

Understanding the Electronic Landscape: The Interplay of Substituent Effects

The reactivity of a substituted benzene ring is fundamentally controlled by the electron-donating or electron-withdrawing nature of its substituents. This is governed by a combination of inductive and resonance effects.

  • Hydroxyl Group (-OH): The hydroxyl group is a potent activating group for electrophilic aromatic substitution (EAS). While oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs of electrons can be donated into the aromatic π-system, a powerful electron-donating resonance effect (+M).[1][2][3][4] This resonance effect dominates, significantly increasing the electron density of the ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack.[3]

  • Nitrile Group (-CN): The nitrile or cyano group is a deactivating group for electrophilic aromatic substitution.[1][3] Both its inductive and resonance effects withdraw electron density from the ring. The carbon atom of the nitrile group is sp-hybridized and relatively electronegative, pulling electron density through the sigma bond (-I effect). Furthermore, the π-system of the nitrile group can accept electron density from the aromatic ring through resonance (-M effect).[1] Conversely, for nucleophilic aromatic substitution (SNAr), the nitrile group is a strong activating group, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group.[5]

  • Halogen Group (-X: F, Cl, Br, I): Halogens present a more complex scenario. They are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack.[1][6] However, like the hydroxyl group, they possess lone pairs that can be donated into the aromatic ring via resonance (+M). For fluorine, the 2p orbital overlap with carbon's 2p orbital is effective, leading to a stronger resonance effect compared to chlorine, bromine, and iodine where the orbital overlap is less efficient.[7] Despite the resonance donation, the inductive effect is generally stronger for halogens, resulting in overall deactivation for EAS.[1] In the context of nucleophilic aromatic substitution, halogens act as leaving groups, and their reactivity is influenced by both the strength of the carbon-halogen bond and the stability of the halide anion. For SNAr reactions, the highly electronegative fluorine atom is particularly effective at stabilizing the negatively charged intermediate, often leading to a higher reaction rate compared to other halogens.[8]

The interplay of these effects is visually summarized in the diagram below, illustrating how electron density is modulated across the aromatic ring.

SNAr_Mechanism cluster_A Step 1: Nucleophilic Attack cluster_B Step 2: Elimination A Aryl Halide B Meisenheimer Complex A->B + Nucleophile (rate-determining) C Product B->C - Halide Reactivity_Prediction Reaction_Type Identify Reaction Type EAS Electrophilic Aromatic Substitution (EAS) Reaction_Type->EAS SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Dominant_Effect_EAS Dominant Effect: -OH group (+M) activation EAS->Dominant_Effect_EAS Dominant_Effect_SNAr Dominant Effect: -CN group (-M) activation SNAr->Dominant_Effect_SNAr Positioning_EAS Regioselectivity: Ortho/para to -OH Dominant_Effect_EAS->Positioning_EAS Positioning_SNAr Regioselectivity: Halogen ortho/para to -CN Dominant_Effect_SNAr->Positioning_SNAr Halogen_Effect_EAS Halogen Effect: Deactivating (-I) Reactivity: H > F > Cl > Br > I Positioning_EAS->Halogen_Effect_EAS Halogen_Effect_SNAr Halogen Effect: Leaving Group Reactivity: F > Cl > Br > I Positioning_SNAr->Halogen_Effect_SNAr

Sources

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-4-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of key spectroscopic methods for the validation of 2-Chloro-4-hydroxybenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to chemical synthesis confirmation.

Introduction: The Importance of this compound

This compound (IUPAC Name: this compound, CAS No: 3336-16-1) is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a hydroxyl group, a nitrile group, and a chlorine atom on a benzene ring, makes it a versatile building block in organic synthesis. The precise confirmation of its structure after synthesis is paramount, as impurities or isomeric byproducts can drastically alter the efficacy and safety of downstream products. This guide focuses on a multi-pronged spectroscopic strategy to unequivocally validate its synthesis, ensuring purity, identity, and structural integrity.

Overview of Synthesis

A common laboratory-scale synthesis of this compound involves the diazotization of 2-Chloro-4-aminobenzonitrile, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.[3] This process, while effective, can yield impurities if not carefully controlled. Therefore, rigorous validation of the final product is not merely a quality control step but an integral part of the synthesis protocol.

Below is a conceptual workflow for the synthesis and subsequent validation process.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation A 2-Chloro-4-aminobenzonitrile B Diazotization (NaNO2, H2SO4) A->B C Hydrolysis (Heating) B->C D Crude Product C->D IR IR Spectroscopy D->IR NMR NMR (1H & 13C) D->NMR MS Mass Spectrometry D->MS Validated Validated this compound IR->Validated NMR->Validated MS->Validated

Caption: Synthesis and validation workflow for this compound.

The Spectroscopic Toolkit: A Multi-Technique Approach

No single spectroscopic technique provides a complete picture of a molecule. A robust validation strategy relies on the convergence of data from multiple, complementary methods. This guide compares Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

G center This compound (C7H4ClNO) IR Infrared (IR) Confirms Functional Groups center->IR -OH -C≡N C-Cl Aromatic Ring NMR Nuclear Magnetic Resonance (NMR) Maps Atomic Connectivity center->NMR Proton Environment Carbon Skeleton Substitution Pattern MS Mass Spectrometry (MS) Determines Molecular Mass & Formula center->MS Molecular Ion Peak (M+) Isotopic Pattern (35Cl/37Cl)

Caption: Complementary nature of spectroscopic validation techniques.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. It serves as a rapid and effective first-pass analysis to confirm the presence of key functional moieties.

Expected Spectral Features for this compound:

  • O-H Stretch (Alcohol/Phenol): A strong, broad absorption band typically in the region of 3200-3500 cm⁻¹. Broadness is indicative of hydrogen bonding. The presence of this peak is crucial for confirming the successful conversion of the amino group to a hydroxyl group.

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, intense absorption band around 2210-2230 cm⁻¹. The nitrile group on a similar molecule, 2-amino-4-chlorobenzonitrile, appears at 2211 cm⁻¹.[4] This is a highly characteristic peak confirming the retention of the nitrile moiety.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenol): A strong band around 1230-1250 cm⁻¹.[5]

  • C-Cl Stretch: A band in the fingerprint region, typically around 780 cm⁻¹, as seen in related chlorinated compounds.[4]

Comparison & Causality:

  • Strengths: IR is fast, requires minimal sample, and provides a clear, unambiguous indication of the key functional groups (-OH and -C≡N). Its primary role is to confirm the success of the chemical transformation at a functional group level.

  • Limitations: IR spectroscopy does not provide detailed information about the connectivity of the atoms or the substitution pattern on the aromatic ring. It confirms the pieces are present but not how they are assembled. For instance, it cannot easily distinguish between isomers like this compound and 4-Chloro-2-hydroxybenzonitrile.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By placing the molecule in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment and connectivity of each atom, providing a detailed structural blueprint.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect:

  • Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). The substitution pattern dictates their chemical shifts and coupling patterns (splitting). The proton ortho to the hydroxyl group will be the most shielded (lowest ppm), while the proton between the chlorine and nitrile groups will be the most deshielded (highest ppm).

  • Hydroxyl Proton: A broad singlet that can appear over a wide chemical shift range, often between 5-10 ppm. Its position is concentration and solvent-dependent. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR (Carbon NMR): This technique maps the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected:

  • Aromatic Carbons: Six signals in the ~100-160 ppm range. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded in the aromatic region, while the carbon attached to the nitrile group (C-CN) and the carbon attached to the chlorine (C-Cl) will also have characteristic shifts.

  • Nitrile Carbon: A signal around 115-120 ppm.[7] Quaternary carbons (like C-Cl, C-OH, and C-CN) are typically weaker in intensity.

Comparison & Causality:

  • Strengths: NMR is the most powerful technique for unambiguous structure elucidation. It provides definitive evidence of the atomic connectivity and, crucially, the specific isomeric substitution pattern on the benzene ring, which IR cannot do.

  • Limitations: NMR is a less sensitive technique than MS and requires a larger sample amount. The instrument is also more complex and expensive.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Principle: Mass spectrometry ionizes molecules and then separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through fragmentation patterns, can offer additional structural clues.

Expected Mass Spectrum for this compound: The molecular formula is C₇H₄ClNO, with a calculated molecular weight of approximately 153.56 g/mol .[1][2]

  • Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the presence of a chlorine atom, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance), a characteristic isotopic pattern is expected.

    • A peak at m/z ≈ 153 corresponding to the molecule with the ³⁵Cl isotope.

    • A peak at m/z ≈ 155 (M+2) corresponding to the molecule with the ³⁷Cl isotope.

  • Isotopic Ratio: The intensity of the M+2 peak should be approximately one-third (24.2 / 75.8 ≈ 32%) of the intensity of the M⁺ peak. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom in the molecule.

  • Fragmentation: High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the confirmation of the elemental composition (C₇H₄ClNO).

Comparison & Causality:

  • Strengths: MS is highly sensitive and provides the exact molecular weight, which is a fundamental property of the compound. The chlorine isotopic pattern is a powerful validation tool that is unique to this technique.

  • Limitations: MS does not typically provide information about the connectivity of the atoms in the way NMR does. It can be difficult to distinguish between isomers based on mass alone, as they have the same molecular weight.

Summary of Validation Data

The following table summarizes the key expected data points from each spectroscopic method for a successfully synthesized sample of this compound.

Spectroscopic MethodParameterExpected ResultPurpose of Validation
IR Spectroscopy O-H stretchStrong, broad band at ~3200-3500 cm⁻¹Confirms presence of hydroxyl group
C≡N stretchSharp, strong band at ~2210-2230 cm⁻¹[4]Confirms presence of nitrile group
C-Cl stretchBand in fingerprint region (~780 cm⁻¹)[4]Confirms presence of chlorine
¹H NMR Aromatic Protons3 signals in the ~6.5-8.0 ppm rangeConfirms substitution pattern
Hydroxyl Proton1 broad singlet (D₂O exchangeable)Confirms presence of hydroxyl group
¹³C NMR Aromatic Carbons6 signals in the ~100-160 ppm rangeConfirms carbon skeleton and isomer
Nitrile Carbon1 signal at ~115-120 ppm[7]Confirms presence of nitrile group
Mass Spectrometry Molecular IonM⁺ peak at m/z ≈ 153Confirms molecular weight
Isotopic PatternM+2 peak at m/z ≈ 155 (~33% intensity of M⁺)Confirms presence of one chlorine atom

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established chemical synthesis principles and should be performed with appropriate safety precautions in a fume hood.[3]

  • Diazotization: To a stirred mixture of concentrated sulfuric acid and water, add 2-Chloro-4-aminobenzonitrile. Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid. An effervescence of nitrogen gas will be observed.

  • After the addition is complete, continue heating the mixture for an additional 30 minutes to ensure complete hydrolysis.

  • Workup: Cool the reaction mixture to room temperature. The crude product may precipitate.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Sample Preparation and Analysis
  • Infrared (IR) Spectroscopy:

    • Place a small amount of the dry, purified solid product onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

    • Clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Causality Note: DMSO-d₆ is often preferred for compounds with hydroxyl protons as it slows down the proton exchange, resulting in a sharper -OH peak.

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or for GC-MS, after passing through a gas chromatography column).

    • Acquire the mass spectrum, ensuring the mass range covers the expected m/z of 153 and 155. For high-resolution analysis, calibrate the instrument immediately prior to the run.

Conclusion

The validation of the synthesis of this compound requires a synergistic application of multiple spectroscopic techniques. While IR spectroscopy provides a rapid check for the presence of essential functional groups, it is insufficient for complete structural confirmation. Mass spectrometry offers definitive proof of the molecular weight and elemental composition, particularly through the characteristic chlorine isotopic pattern. However, it is NMR spectroscopy that provides the unequivocal structural blueprint, confirming the precise connectivity and substitution pattern that distinguishes the target molecule from its isomers. By integrating the data from all three methods, researchers can achieve a self-validating system, ensuring the highest degree of confidence in the identity and purity of their synthesized material.

References

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A Senior Scientist's Guide to Purity Assessment of 2-Chloro-4-hydroxybenzonitrile: A Comparative HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the critical purity assessment of 2-Chloro-4-hydroxybenzonitrile. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring robust and reliable analytical outcomes. We will explore two distinct HPLC-UV approaches—a rapid isocratic method for quality control and a high-resolution gradient method for comprehensive impurity profiling—supported by detailed experimental designs and validation principles.

The Analytical Imperative: Why Purity Matters for this compound

This compound (CAS No: 3336-16-1) is a substituted phenolic compound, a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials. Its molecular structure, featuring a phenyl ring, a nitrile group, and hydroxyl and chloro substituents, makes it amenable to analysis by reversed-phase HPLC-UV.[1]

The purity of this intermediate is not a trivial parameter; it is a critical determinant of the success of subsequent synthetic steps. Impurities, which can include isomers (e.g., 4-Chloro-2-hydroxybenzonitrile), unreacted starting materials, or by-products from side reactions, can negatively impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] Therefore, a validated, high-fidelity analytical method is indispensable for quality assurance.

Foundational Principles: HPLC-UV for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility.[4][5] For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6]

The Separation Mechanism: In RP-HPLC, the analyte is partitioned between a polar mobile phase and a nonpolar stationary phase (typically a C18 silica-based column).[2] Less polar compounds, like the main analyte and nonpolar impurities, interact more strongly with the stationary phase and thus elute later. More polar impurities will elute earlier. The composition of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is tuned to achieve optimal separation.[7]

The Detection Principle: The aromatic ring in this compound acts as a chromophore, absorbing ultraviolet (UV) light.[8] A UV detector placed after the column measures the absorbance of the eluent over time. As a compound passes through the detector, it generates a signal, or "peak," in the resulting chromatogram. The area under this peak is directly proportional to the concentration of the compound. Purity is typically calculated using the area percent method, as shown in the equation below:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Methodologies: Speed vs. Resolution

The optimal HPLC method depends on the analytical objective. A routine quality control (QC) lab may prioritize speed and throughput, while a process development lab requires maximum resolution to identify and quantify trace impurities. Here, we compare two purpose-built methods.

Method A: Rapid Isocratic QC Screening This method is designed for high-throughput environments where a fast confirmation of purity against a known specification is required. It uses an isocratic mobile phase (constant composition) for simplicity and rapid column re-equilibration.

Method B: High-Resolution Gradient Impurity Profiling This method uses a gradient mobile phase, where the organic solvent concentration is increased over time. This approach is superior for separating complex mixtures of impurities with a wide range of polarities, providing a comprehensive profile of the sample's purity.[6]

ParameterMethod A: Rapid Isocratic QCMethod B: High-Resolution Gradient
Primary Goal High-throughput, routine analysisComprehensive impurity separation
Mobile Phase Isocratic (e.g., 45% Acetonitrile / 55% Water)Gradient (e.g., 20% to 80% Acetonitrile)
Run Time ~8 minutes~25 minutes
Resolution Moderate; sufficient for major componentsHigh; resolves trace and closely eluting impurities
Advantages Fast, simple, robust, minimal re-equilibrationExcellent resolving power, high sensitivity
Limitations May fail to separate closely eluting impuritiesLonger run times, requires re-equilibration

Detailed Experimental Protocols

The following protocols are grounded in established methodologies for phenolic compounds and are designed to be self-validating through rigorous system suitability testing, in alignment with International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Method A: Rapid Isocratic QC Screening

A. Instrumentation & Reagents

  • HPLC system with an isocratic pump, autosampler, and UV or DAD detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

  • Reference Standard: this compound (>99.5% purity).

B. Chromatographic Conditions

Parameter Setting
Mobile Phase Acetonitrile / Water / Formic Acid (45:55:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection λ 275 nm

| Run Time | 8 minutes |

C. Solution Preparation

  • Sample Diluent: Mobile Phase.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter.

D. System Suitability & Procedure

  • Equilibrate the system for at least 20 minutes.

  • Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%, the tailing factor for the main peak should be ≤ 1.5, and the theoretical plates (plate count) should be ≥ 2000.

  • Inject a blank (diluent), followed by the Sample Solution.

  • Calculate purity using the area percent formula.

Method B: High-Resolution Gradient Impurity Profiling

A. Instrumentation & Reagents

  • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).

  • High-resolution C18 analytical column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: As in Method A.

  • Reference Standard: As in Method A.

B. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temp. | 35 °C | | Injection Vol. | 10 µL | | Detection | DAD, 275 nm (monitor 220-400 nm for peak purity) | | Gradient Program | Time (min) | % B | | | 0.0 | 20 | | | 15.0 | 80 | | | 20.0 | 80 | | | 20.1 | 20 | | | 25.0 | 20 |

C. Solution Preparation

  • Sample Diluent: Water / Acetonitrile (50:50, v/v).

  • Standard and Sample Solutions: Prepare as described in Method A, using the appropriate diluent.

D. System Suitability & Procedure

  • Equilibrate the system with the initial gradient conditions for at least 10 minutes.

  • Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria: RSD for peak area ≤ 2.0%, tailing factor ≤ 1.5, theoretical plates ≥ 5000.

  • Inject a blank, followed by the Sample Solution.

  • Integrate all peaks, ignoring those below the Limit of Quantitation (LOQ). The LOQ should be formally determined during method validation.[13]

  • Calculate purity using the area percent formula and assess peak purity using the DAD software to ensure no co-eluting impurities.

Workflow and Validation: Ensuring Trustworthy Data

A robust analytical method is not complete without formal validation. The chosen method (whether A or B) should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities.

  • Linearity & Range: Demonstrating a proportional relationship between concentration and detector response over a defined range.[13]

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision levels.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

The general workflow for performing a purity assessment is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample 1. Obtain Sample of This compound StdPrep 2. Prepare Standard & Sample Solutions Sample->StdPrep Analysis 6. Inject Blank & Sample StdPrep->Analysis MobilePhase 3. Prepare Mobile Phase SystemEquil 4. Equilibrate HPLC System MobilePhase->SystemEquil SST 5. Perform System Suitability Test (SST) SystemEquil->SST SST->Analysis If SST Passes Acquisition 7. Acquire Chromatographic Data Analysis->Acquisition Integration 8. Integrate Peaks & Calculate Purity Acquisition->Integration Report 9. Generate Final Report Integration->Report

Caption: General workflow for HPLC-UV purity assessment.

Conclusion: Selecting the Right Tool for the Job

The purity assessment of this compound by HPLC-UV is a critical step in ensuring chemical quality and consistency. This guide has detailed two distinct, fit-for-purpose methodologies.

  • Method A (Isocratic) is the ideal choice for routine QC, offering a rapid and robust assessment against established specifications.

  • Method B (Gradient) is the authoritative choice for process development, impurity characterization, and situations requiring the highest degree of analytical certainty.

The ultimate selection depends on the specific requirements of the analysis. However, in all cases, a properly validated method, supported by rigorous system suitability testing, is the foundation of reliable and defensible analytical data in a scientific and regulatory environment.

References

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  • Milosavljević, D., et al. (2015). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]

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A Comparative Analysis of the Biological Activities of 2-Chloro-4-hydroxybenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-Chloro-4-hydroxybenzonitrile. As a foundational scaffold, this molecule has given rise to a diverse range of compounds with significant applications in agrochemicals and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of structure-activity relationships, supporting experimental data, and detailed protocols to facilitate further investigation and innovation in the field.

Introduction to this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group.[1][2][3] This specific arrangement of functional groups bestows upon the molecule a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex, biologically active compounds.[4] While the parent molecule itself shows some biological activity, its true potential is unlocked through the chemical modification of its structure, leading to derivatives with potent herbicidal, antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6] Understanding the relationship between these structural modifications and the resulting biological function is paramount for the rational design of novel and more effective agents.

Synthesis of this compound and its Derivatives

The synthesis of the parent compound, this compound, can be achieved through various chemical routes, one of which involves starting from 4-Amino-2-chlorobenzonitrile.[7] The true versatility of this scaffold lies in the ability to generate a vast library of derivatives. These modifications typically fall into two categories:

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. Esterification or etherification reactions can be employed to create "modified-hydroxy equivalents."[8] These derivatives, such as the octanoate esters of related compounds like ioxynil and bromoxynil, often exhibit improved solubility in organic solvents and enhanced formulation properties, which is particularly advantageous for agricultural applications.[8][9]

  • Substitution on the Aromatic Ring: Further substitutions on the benzene ring can dramatically alter the biological activity. The addition of other halogen atoms (e.g., bromine, iodine) or electron-withdrawing groups (e.g., nitro groups) has been shown to significantly influence the potency and selectivity of the resulting compounds.[10][11]

Generalized Protocol for Esterification of this compound

This protocol describes a general method for synthesizing an ester derivative, a common strategy to enhance lipophilicity and modify biological activity.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to deprotonate the hydroxyl group.

  • Acylation: Slowly add the desired acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride) to the reaction mixture, typically at a reduced temperature (0 °C) to control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization to obtain the pure ester derivative.

  • Characterization: Confirm the structure of the synthesized derivative using analytical techniques such as NMR spectroscopy and mass spectrometry.

Comparative Biological Activities of Derivatives

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. The following sections provide a comparative overview of their activities in different biological contexts.

Herbicidal Activity

Derivatives of hydroxybenzonitriles are well-established as potent herbicides. The most notable examples are bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile).[9][12]

Mechanism of Action: These compounds primarily act as inhibitors of photosynthesis.[13][14] They disrupt the electron transport chain in Photosystem II (PSII) by binding to the D1 protein subunit.[14] This inhibition halts the production of ATP and NADPH, which are essential for plant growth. Additionally, they can uncouple oxidative phosphorylation, further depriving the plant of energy.[9][13] This dual-action mechanism leads to rapid necrosis of susceptible broadleaf weeds.[9]

G cluster_photosynthesis Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (D1 Protein) QA->QB Electron Flow PQ Plastoquinone Pool QB->PQ Electron Flow Block Inhibition ATP ATP & NADPH Production Halted Inhibitor Hydroxybenzonitrile Derivative Inhibitor->QB

Comparative Data: The herbicidal efficacy is influenced by the halogen substituents on the ring. While specific data for 2-chloro derivatives is less common in publicly available literature compared to their brominated and iodinated counterparts, the general principle is that the nature and position of the halogen affect both the potency and the spectrum of controlled weeds. Ester derivatives are often used to improve performance under varying environmental conditions.[8]

Derivative ClassTargetTypical Application Rate (g/Ha)Key Observations
Di-iodo (e.g., Ioxynil)Broadleaf Weeds300-900Highly effective post-emergence contact herbicide.[9]
Di-bromo (e.g., Bromoxynil)Broadleaf WeedsVariesSimilar mechanism to Ioxynil, widely used in various crops.[12]
Chloro-substitutedBroadleaf WeedsVariesExpected to have similar herbicidal activity, but potentially different crop selectivity and environmental fate.
Esterified DerivativesBroadleaf WeedsVariesImproved formulation and leaf uptake.[8]
Antimicrobial Activity

Various derivatives of chloro-substituted aromatic compounds have demonstrated significant antimicrobial properties.[15][16] The activity is often broad-spectrum, affecting both bacteria and fungi.

Mechanism of Action: The antimicrobial action of phenolic compounds often involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and interference with essential enzyme functions.[4][17]

Comparative Data: The antimicrobial potency, typically measured by the Minimum Inhibitory Concentration (MIC), is highly dependent on the specific substitutions. For instance, studies on related 2-chlorobenzoic acid derivatives have shown that Schiff's bases were more potent than their ester counterparts and that activity was greater against Gram-negative bacteria like Escherichia coli.[15] The presence of nitro groups in conjunction with a chloro substituent has also been shown to confer potent antimicrobial activity.[11][18]

Derivative/Related CompoundTest OrganismMIC (µM/ml)Reference
Schiff's Base of 2-chlorobenzoic acid (Cmpd 6)Escherichia coli2.27[15]
2-chloro-4-nitrobenzoylamino acid derivativesVarious microorganismsActive[18]
6-chloro-8-nitroflavoneE. coli, S. aureus, C. albicansPotent Inhibitor[11]
2-hydroxy-4-methoxybenzaldehydeStaphylococcus aureus1024 µg/ml[17]
Anticancer Activity

The potential of this compound derivatives as anticancer agents is an emerging area of research.[4] The cytotoxic effects of these compounds are being evaluated against various cancer cell lines.

Mechanism of Action: The precise mechanisms are still under investigation, but potential pathways include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and interaction with DNA.[19] For example, certain quinazoline derivatives have been shown to bind to DNA through intercalation and groove binding.[19]

Comparative Data: The anticancer activity is highly structure-dependent. For instance, in a study of pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold, specific derivatives exhibited potent cytotoxic activity, in some cases exceeding that of the standard anticancer drug doxorubicin.[19]

Derivative ClassCancer Cell LineActivity Metric (GI₅₀/LC₅₀)Key Observations
Quinazoline-chalcone (14g)Leukemia (K-562)GI₅₀: 0.622 µMHigh antiproliferative activity.[19]
Pyrimidodiazepine (16c)Various (10 lines)LC₅₀: 10-fold higher than doxorubicinHigh cytotoxic activity.[19]
Thiazolidinone hybrid (2h)Leukemia (MOLT-4)GI₅₀: 1.57 µMSignificant antimitotic activity.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is governed by the interplay of their structural features. Key insights include:

  • Halogen Substitution: The type and position of halogen atoms on the benzene ring are critical. In herbicidal derivatives, the order of activity is often I > Br > Cl, though this can vary depending on the target weed species.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the nitrile (-CN) and nitro (-NO₂) groups, is often crucial for activity. These groups can influence the electronic properties of the molecule and its ability to interact with biological targets.[10]

  • The Hydroxyl Group: The phenolic -OH group is a key feature, participating in hydrogen bonding at the active site of target enzymes or receptors. Its acidity, which is modulated by other ring substituents, can also play a role.

  • Lipophilicity: Modifications that increase lipophilicity, such as esterification of the hydroxyl group, can enhance membrane permeability and cellular uptake, often leading to increased potency.[8]

SAR cluster_activity Impact on Biological Activity A1 Influences potency and selectivity. A2 Key for binding; Esterification alters lipophilicity. A3 Essential electron-withdrawing group. A4 Further substitution (e.g., halogens, nitro groups) modulates activity. R1 R1 R1->A1 R2 R2 R2->A2 R3 R3 R3->A3 R4 R4 R4->A4

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate using sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive controls (microbes in medium, no compound) and negative controls (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cultured cancer cells by measuring metabolic activity.

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere (Overnight) A->B C Add serial dilutions of test compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours (Formazan formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance (~570 nm) G->H I Calculate % viability and determine IC50 H->I

Conclusion and Future Directions

The derivatives of this compound represent a versatile and potent class of biologically active molecules. The extensive research into related hydroxybenzonitriles has established their efficacy as herbicides by inhibiting photosynthesis. Emerging studies now highlight the significant potential of chloro-substituted and other derivatives in antimicrobial and anticancer applications.

The comparative analysis presented in this guide underscores the critical importance of structure-activity relationship studies. By systematically modifying the core scaffold and evaluating the resulting biological activities, researchers can rationally design next-generation compounds with enhanced potency, greater selectivity, and improved safety profiles. Future research should focus on elucidating the precise molecular mechanisms of action for the antimicrobial and anticancer derivatives and exploring novel substitutions to further expand the therapeutic and agrochemical potential of this valuable chemical class.

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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-hydroxybenzonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of novel, effective molecules. This guide provides a comprehensive comparative analysis of 2-Chloro-4-hydroxybenzonitrile analogues, a class of compounds with a versatile pharmacological profile. By delving into their potential as anticancer, antimicrobial, and herbicidal agents, we aim to provide a valuable resource supported by experimental data and detailed methodologies.

Introduction: The this compound Scaffold

The this compound core represents a privileged scaffold in medicinal and agricultural chemistry. The interplay of its three key functional groups—the nitrile, the hydroxyl, and the chloro substituent—on the aromatic ring dictates its biological activity.

  • The Nitrile Group (-C≡N): This small, polar group is a potent hydrogen bond acceptor and can act as a bioisostere for hydroxyl and carboxyl groups.[1] Its electron-withdrawing nature influences the overall electronic properties of the molecule and can be crucial for binding to biological targets.[1][2] In many therapeutic agents, the nitrile group is essential for inhibitory activity, often mimicking the role of a carbonyl group in binding to enzyme active sites.[1]

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. Its acidity and potential for metabolic modification are key determinants of a compound's pharmacokinetic and pharmacodynamic profile.

  • The Chloro Group (-Cl): The presence of a chlorine atom can significantly impact a molecule's lipophilicity, which is crucial for its ability to cross cell membranes.[3] As an electron-withdrawing group, it can also modulate the electronic environment of the aromatic ring, influencing binding affinities and metabolic stability.[3][4] In some cases, a chloro substituent is essential for a compound's biological activity.[4]

This guide will explore how modifications to this core structure influence its efficacy in three key application areas: as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) for cancer therapy, as antimicrobial agents, and as herbicides.

Section 1: Anticancer Activity - Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[5][6] Inhibition of STAT3 signaling can lead to reduced tumor cell proliferation and the induction of apoptosis. Salicylanilide derivatives, which share structural similarities with this compound, have been identified as potent inhibitors of the STAT3 pathway.[5]

Inferred Structure-Activity Relationship for STAT3 Inhibition

Key Inferred SAR Points:

  • The Salicyl Moiety: The ortho-hydroxyl group and the nitrile group (acting as a carboxylic acid isostere) are likely crucial for binding to the STAT3 SH2 domain, which is a critical step in STAT3 activation.

  • Substitutions on the Benzonitrile Ring:

    • Electron-withdrawing groups: The presence of the 2-chloro group is anticipated to enhance activity. Further substitution with electron-withdrawing groups at other positions may further increase potency.

    • Lipophilicity: Modifications that increase the overall lipophilicity of the molecule may lead to improved cell permeability and, consequently, better in-cell activity.

  • Modifications of the Hydroxyl Group: Esterification or etherification of the 4-hydroxyl group could serve as a prodrug strategy to improve bioavailability, with the active hydroxyl group being released intracellularly.

Comparative Anticancer Activity of Structurally Related Analogues

The following table summarizes the anticancer activity of various compounds structurally related to the this compound scaffold, highlighting their potency against different cancer cell lines.

Compound IDBase ScaffoldModificationsCell LineBiological Activity (IC50)Reference
1 Salicylic acid-based STAT3 inhibitor-MDA-MB-2317.0 ± 0.8 µM[8]
2-cis Photoswitchable STAT3 inhibitorAzobenzene at para-positionMDA-MB-2314.8 ± 0.5 µM[8]
2-trans Photoswitchable STAT3 inhibitorAzobenzene at para-positionMDA-MB-2318.3 ± 1.1 µM[8]
Niclosamide Salicylanilide-STAT3-DNA binding219 ± 43.4 µM[7]
MQ021 Niclosamide analogue-STAT3-DNA binding60% inhibition at 100 µM[7]
Experimental Protocols for Evaluating STAT3 Inhibition

This assay quantitatively measures the transcriptional activity of STAT3 in response to inhibition.[9]

Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a STAT3 luciferase reporter construct (containing STAT3 response elements upstream of a luciferase gene) and a control reporter construct (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[9]

  • Compound Treatment: After transfection, treat the cells with various concentrations of the this compound analogues. A known STAT3 activator, such as Interleukin-6 (IL-6), can be added to induce STAT3 signaling.[9]

  • Cell Lysis: Following incubation, lyse the cells using a suitable lysis buffer.[10]

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[9][10] The ratio of firefly to Renilla luciferase activity provides a measure of STAT3 transcriptional activity.

This assay is used to identify compounds that disrupt the dimerization of STAT3 by binding to its SH2 domain.[11][12]

Protocol:

  • Reagent Preparation: Prepare a solution containing recombinant human STAT3 protein and a fluorescein-labeled phosphotyrosine-peptide that binds to the STAT3 SH2 domain.[12][13]

  • Compound Incubation: Incubate the STAT3 protein with varying concentrations of the test compounds.[13]

  • Peptide Addition: Add the fluorescently labeled peptide to the mixture.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization. If a test compound binds to the SH2 domain, it will displace the fluorescent peptide, leading to a decrease in the polarization value.[11]

Experimental Workflow for STAT3 Inhibition Assays

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Lead Identification A Compound Library of This compound Analogues B STAT3 Luciferase Reporter Assay A->B Primary Screen C Fluorescence Polarization (FP) Assay A->C Orthogonal Screen D MTT Assay for Cytotoxicity B->D C->D E Western Blot for p-STAT3 Levels D->E F Identify Lead Compounds with Potent and Selective STAT3 Inhibition E->F

Caption: Workflow for identifying STAT3 inhibitors.

Section 2: Antimicrobial Activity

Substituted benzonitriles and chlorophenols have been investigated for their antimicrobial properties.[14][15] The structural features of this compound analogues make them promising candidates for the development of new antibacterial and antifungal agents.

Inferred Structure-Activity Relationship for Antimicrobial Activity

Based on studies of related chlorophenol and benzonitrile derivatives, the following SAR points can be proposed:[14][15][16]

  • Lipophilicity: Increased lipophilicity, often modulated by the nature and position of substituents on the aromatic ring, generally correlates with increased antimicrobial activity, as it facilitates passage through the microbial cell membrane.[16]

  • Halogen Substitution: The presence of a chloro group is often beneficial for activity. Dichloro-substituted analogues may exhibit enhanced potency.[15]

  • Acidity of the Hydroxyl Group: The acidity of the phenolic hydroxyl group can influence the compound's ability to disrupt microbial cell membranes and interfere with essential cellular processes.[14]

Comparative Antimicrobial Activity of Structurally Related Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for various structurally related compounds against different microbial strains. Lower MIC values indicate higher potency.

Compound ClassModificationsTest OrganismMIC (µg/mL)Reference
Pyrazoline derivative2-hydroxy-5-chloro substitutionE. faecalis32[17]
Pyrazoline derivative2-hydroxy-5-chloro substitutionS. aureus64[17]
2-Chloro-5-nitrobenzoic acid derivativeMethylethanolammonium saltS. aureus>100 µM (c1)[9]
2-Chloro-5-nitrobenzoic acid derivativeMethylethanolammonium saltE. coli>100 µM (c1)[9]
Thioureide derivativeN'-(2,6-dichlorophenyl)S. aureus32[18]
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[8][18][19][20][21]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.[19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[19]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[19][20]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20][21]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Workflow for Antimicrobial Susceptibility Testing

G A Prepare Serial Dilutions of This compound Analogues in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Growth and Determine MIC D->E F Optional: Plate onto Agar to Determine MBC E->F

Caption: Broth microdilution workflow for MIC determination.

Section 3: Herbicidal Activity

Benzonitrile derivatives have a history of use as herbicides. The this compound scaffold presents an interesting starting point for the design of new herbicidal agents.

Inferred Structure-Activity Relationship for Herbicidal Activity

Quantitative Structure-Activity Relationship (QSAR) studies on herbicidal benzonitriles suggest the following:[22][23]

  • Hydrophobicity: Similar to other biological activities, hydrophobicity plays a significant role in the herbicidal activity of benzonitriles, influencing their uptake and transport within the plant.[22]

  • Electronic Properties: The electronic nature of the substituents on the benzonitrile ring is a key determinant of activity. Electron-withdrawing groups can enhance herbicidal effects.

  • Steric Factors: The size and shape of the substituents can influence the binding of the molecule to its target site within the plant. For some related herbicides, bulky and electronegative groups at the para-position are favorable for activity.[2]

Comparative Herbicidal Activity of Structurally Related Analogues

The following table provides a qualitative comparison of the herbicidal activity of related benzonitrile derivatives.

Compound ClassModificationsTarget WeedsActivity LevelReference
1,2,4-Triazolo[4,3-a]pyridine8-chloro-3-(4-propylphenyl)Broadleaf and grass weedsHigh[24]
2-CyanoacrylatesAromatic methylamine moietiesVarious weedsModerate to High[2]
Experimental Protocol for Assessing Antiproliferative Activity (e.g., against cancer cell lines)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][25][26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25][26]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).[26]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][25]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17][25]

General QSAR Workflow

G A Dataset of This compound Analogues and their Biological Activity B Calculation of Molecular Descriptors (e.g., logP, electronic, steric) A->B C Data Splitting into Training and Test Sets B->C D Model Development using Statistical Methods (e.g., MLR, PLS) C->D E Model Validation (Internal and External) D->E F Interpretation of the Model and Prediction of New Analogues E->F

Caption: A generalized workflow for a QSAR study.

Conclusion

This guide has provided a comparative overview of the structure-activity relationships of this compound analogues across three key biological activities: anticancer (STAT3 inhibition), antimicrobial, and herbicidal. While direct and comprehensive SAR studies on this specific scaffold are limited, by drawing parallels with structurally related compounds, we have inferred key structural features that likely govern their efficacy. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to synthesize and evaluate novel derivatives. The versatility of the this compound scaffold, coupled with the insights from this guide, underscores its potential as a fruitful starting point for the development of new therapeutic and agrochemical agents. Further systematic studies are warranted to fully elucidate the SAR of this promising class of compounds.

References

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A Comparative Guide to Verifying the Structure of 2-Chloro-4-hydroxybenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 2-Chloro-4-hydroxybenzonitrile

This compound is a valuable scaffold in medicinal chemistry and materials science due to its multiple reactive sites. The phenolic hydroxyl group and the activated aromatic ring allow for a variety of transformations, including O-alkylation, C-alkylation, and electrophilic aromatic substitution. However, this reactivity also presents a challenge: the potential for multiple products with closely related structures. Accurate structural verification is therefore paramount to ensure the desired synthetic outcome and to understand the underlying reaction mechanisms.

This guide will compare and contrast the primary analytical techniques used for the structural elucidation of this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will explore the strengths and limitations of each technique and provide detailed protocols for their application.

Potential Reaction Pathways and Isomeric Products

The primary reactions of this compound involve the nucleophilic hydroxyl group and the electron-rich aromatic ring. Understanding the directing effects of the substituents is key to predicting the likely products.

  • Hydroxyl Group (-OH): A strong activating, ortho-, para- directing group.

  • Chloro Group (-Cl): A deactivating, ortho-, para- directing group.

  • Nitrile Group (-CN): A deactivating, meta- directing group.[1]

The interplay of these groups governs the regioselectivity of electrophilic aromatic substitution.[2][3] For reactions involving the hydroxyl group, the key consideration is the competition between O-alkylation and C-alkylation of the resulting phenoxide.

O-Alkylation vs. C-Alkylation

The reaction of this compound with an alkylating agent in the presence of a base can lead to either O-alkylation, C-alkylation, or a mixture of both. The outcome is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.[4][5][6]

  • O-Alkylation Product: The alkyl group is attached to the oxygen atom of the hydroxyl group.

  • C-Alkylation Products: The alkyl group is attached to one of the carbon atoms of the aromatic ring, typically at the positions ortho to the hydroxyl group.

G cluster_start Reactants cluster_products Potential Products This compound This compound Phenoxide Intermediate Phenoxide Intermediate This compound->Phenoxide Intermediate Deprotonation Alkylating Agent (R-X) Alkylating Agent (R-X) O-Alkylated Product O-Alkylated Product Alkylating Agent (R-X)->O-Alkylated Product C-Alkylated Product (ortho) C-Alkylated Product (ortho) Alkylating Agent (R-X)->C-Alkylated Product (ortho) Base Base Phenoxide Intermediate->O-Alkylated Product Nucleophilic Attack (O) Phenoxide Intermediate->C-Alkylated Product (ortho) Nucleophilic Attack (C)

Electrophilic Aromatic Substitution

In the presence of an electrophile, substitution can occur at the positions activated by the hydroxyl group and not sterically hindered. The primary positions for substitution are C3 and C5.

G cluster_products Potential Products This compound This compound Arenium Ion Intermediate (C3 attack) Arenium Ion Intermediate (C3 attack) This compound->Arenium Ion Intermediate (C3 attack) Arenium Ion Intermediate (C5 attack) Arenium Ion Intermediate (C5 attack) This compound->Arenium Ion Intermediate (C5 attack) Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Intermediate (C3 attack) Electrophile (E+)->Arenium Ion Intermediate (C5 attack) 3-Substituted Product 3-Substituted Product 5-Substituted Product 5-Substituted Product Arenium Ion Intermediate (C3 attack)->3-Substituted Product Arenium Ion Intermediate (C5 attack)->5-Substituted Product

Comparative Analysis of Verification Techniques

A multi-faceted approach combining NMR, FTIR, and MS is the most robust strategy for unambiguous structure determination.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.Provides detailed structural information, crucial for distinguishing isomers.[7]Requires pure sample, can be less sensitive for minor components.
FTIR Presence of functional groups.Quick and easy, good for initial screening and confirming the presence/absence of key groups (e.g., -OH, -C≡N).[8]Does not provide detailed connectivity, can be ambiguous for complex molecules.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula, fragmentation can provide structural clues.[9]Isomers often have identical molecular weights and similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the potential isomers.[10]

The chemical shifts and coupling patterns of the aromatic protons are highly informative.

  • This compound (Parent Compound): Expect three aromatic protons with distinct chemical shifts and coupling constants.

  • O-Alkylated Product: The phenolic proton signal will disappear, and new signals corresponding to the alkyl group will appear. The aromatic proton signals will experience a slight shift.

  • C-Alkylated Product: The number of aromatic protons will remain the same, but their chemical shifts and coupling patterns will change significantly due to the new substituent. A new set of signals for the alkyl group will also be present.

  • Electrophilic Substitution Products: The number of aromatic protons will decrease, and the remaining protons will show altered chemical shifts and coupling patterns.

Table 1: Expected ¹H NMR Aromatic Region Changes

Compound Expected Number of Aromatic Protons Key Differentiating Features
This compound3Characteristic pattern of a 1,2,4-trisubstituted benzene ring.
O-Alkylated Product3Absence of -OH proton, presence of alkyl group signals, similar aromatic pattern to parent.
C-Alkylated (at C3) Product3Significant change in aromatic proton shifts and coupling constants.
Electrophilic Substitution (at C5)2Two singlets or doublets depending on the substituent.

¹³C NMR provides complementary information, particularly regarding the carbon skeleton.

  • O-Alkylation: The carbon bearing the hydroxyl group (C4) will show a downfield shift.

  • C-Alkylation: A new signal for the alkyl group carbon will appear, and the shifts of the aromatic carbons will be altered.

  • Electrophilic Substitution: The number of signals in the aromatic region will change, and the chemical shifts will be indicative of the new substitution pattern. The chemical shifts of nitrile carbons are typically found in the range of 110-120 ppm.[11]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[13]

  • Data Analysis: Assign the peaks based on their chemical shifts, integration, and coupling patterns. Compare the spectra of the product with that of the starting material.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying the presence or absence of key functional groups.[14]

Table 2: Key FTIR Stretching Frequencies (cm⁻¹)

Functional Group Characteristic Absorption Range Significance in Product Verification
O-H (Phenolic)3200-3600 (broad)[15][16]Disappearance confirms O-alkylation or substitution of the hydroxyl group.
C≡N (Nitrile)2220-2260 (sharp)[15][17]Presence confirms the nitrile group is intact.
C-O (Aromatic Ether)1200-1300Appearance suggests O-alkylation.
C-H (Aromatic)3000-3100[18]Generally present in all products.
C-H (Aliphatic)2850-3000Appearance confirms the introduction of an alkyl group.

G cluster_analysis Spectral Analysis Purified Product Purified Product FTIR Spectrometer FTIR Spectrometer Purified Product->FTIR Spectrometer IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum Identify O-H peak Identify O-H peak IR Spectrum->Identify O-H peak Identify C≡N peak Identify C≡N peak IR Spectrum->Identify C≡N peak Identify C-O peak Identify C-O peak IR Spectrum->Identify C-O peak

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate, or use an ATR accessory.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of the starting material.

Mass Spectrometry (MS)

MS is crucial for determining the molecular weight and confirming the elemental composition of the product.[19]

  • Molecular Ion Peak (M⁺): The m/z of the molecular ion peak will confirm the addition of the new group. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[20][21]

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For example, in an O-alkylated product, the loss of the alkyl group is a common fragmentation pathway.[22][23][24][25][26] Aromatic halogenated compounds often show the loss of the halogen as a prominent fragmentation.[19][27]

Table 3: Expected Mass Spectrometry Data

Compound Expected Molecular Weight ( g/mol ) Key Fragmentation Ions (m/z)
This compound153.57[28]M⁺, [M-Cl]⁺, [M-CN]⁺
O-Methylated Product167.59M⁺, [M-CH₃]⁺, [M-OCH₃]⁺
C-Methylated Product167.59M⁺, [M-CH₃]⁺
Nitrated Product198.56M⁺, [M-NO₂]⁺
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion and Recommendations

For the unambiguous structural verification of this compound reaction products, a combined analytical approach is essential.

  • Initial Screening: Use FTIR to quickly confirm the success of the reaction by observing the disappearance of the -OH peak (for O-alkylation) or the appearance of new functional group peaks.

  • Molecular Formula Confirmation: Employ Mass Spectrometry to determine the molecular weight and confirm the elemental composition.

  • Definitive Isomer Identification: Utilize ¹H and ¹³C NMR to elucidate the precise connectivity of the atoms and definitively distinguish between potential isomers.

By systematically applying these techniques and carefully interpreting the resulting data, researchers can confidently verify the structures of their synthesized compounds, ensuring the integrity of their scientific findings and the success of their drug development programs.

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A Comparative Guide to the Assay of 2-Chloro-4-hydroxybenzonitrile: Quantitative NMR vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Quantification in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is not merely a procedural step but the bedrock of safety and efficacy. For a compound like 2-Chloro-4-hydroxybenzonitrile (C₇H₄ClNO, MW: 153.57 g/mol ), a key intermediate in various synthetic pathways, robust analytical methodologies are paramount.[1] This guide provides an in-depth, comparative analysis of two powerful analytical techniques for its assay: Quantitative Nuclear Magnetic Resonance (qNMR) and the more traditional High-Performance Liquid Chromatography (HPLC).

While HPLC has long been the industry's workhorse for purity and assay determination, qNMR has emerged as a primary analytical method offering distinct advantages in terms of accuracy, universality, and traceability.[2][3] Unlike chromatographic methods that rely on comparing the response of an analyte to a chemically identical certified reference standard, qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[4][5] This allows for direct, SI-traceable quantification against an internal standard that does not need to be structurally related to the analyte, a significant advantage when a certified reference material for the analyte is unavailable.[4][6]

This document will dissect the theoretical underpinnings, experimental protocols, and performance characteristics of both methods, providing researchers and drug development professionals with the critical data and insights needed to make informed decisions for their analytical workflows.

The qNMR Approach: A Primary Ratio Method for Absolute Quantification

Quantitative NMR is a metrological technique that provides a direct measure of the molar concentration of an analyte in solution.[5][6] Its power lies in the direct proportionality between the integrated NMR signal and the number of protons (in ¹H qNMR) responsible for the signal.[7] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard in a deuterated solvent, the purity of the analyte can be calculated using a single, straightforward equation without the need for calibration curves.[8]

Causality in Experimental Design: Why Every Parameter Matters

The trustworthiness of a qNMR result is contingent upon a meticulously planned and executed experiment. Each parameter is chosen to mitigate potential sources of systematic error and ensure the data is a true representation of the sample's composition.

qNMR_Workflow cluster_prep 1. Sample & Standard Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d6) in a volumetric flask weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Insert sample into NMR Spectrometer (>400 MHz) transfer->instrument setup Optimize Parameters (Shim, Gain, Pulse Width) instrument->setup acquire Acquire Spectrum (zg30 pulse program, d1 > 7*T1) setup->acquire processing Apply Fourier Transform, Zero-filling, and Line Broadening acquire->processing correction Perform Manual Phase and Baseline Correction processing->correction integration Integrate selected Analyte and Internal Standard peaks correction->integration equation Apply qNMR Equation integration->equation result Assay Result (% w/w) equation->result

Sources

A Comparative Guide to the Synthetic Routes of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and yield is of paramount importance. 2-Chloro-4-hydroxybenzonitrile, a versatile building block, is no exception. Its unique substitution pattern makes it a valuable precursor for a range of complex molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining this compound, offering a critical analysis of each route's advantages and drawbacks, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions for their synthetic strategies.

Introduction to this compound

This compound, also known as 2-chloro-4-cyanophenol, is an organic compound with the chemical formula C₇H₄ClNO.[1] Its structure features a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group, making it a trifunctional molecule with diverse reactivity. This strategic arrangement of functional groups allows for sequential and regioselective modifications, rendering it a crucial intermediate in the synthesis of various biologically active compounds.

This guide will explore three principal synthetic pathways to this important molecule:

  • The Sandmeyer Reaction of 2-Chloro-4-aminobenzonitrile: A classic and reliable method involving the diazotization of an aromatic amine followed by nucleophilic substitution.

  • Two-Step Synthesis from 2-Chloro-4-hydroxybenzaldehyde: A common route that proceeds via an oxime intermediate, which is subsequently dehydrated.

  • Direct Chlorination of 4-Hydroxybenzonitrile: An approach that explores the regioselective introduction of a chlorine atom onto the 4-hydroxybenzonitrile scaffold.

Each of these routes will be evaluated based on yield, purity of the final product, availability and cost of starting materials, reaction conditions, and scalability.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3] In the context of this compound synthesis, this route commences with the diazotization of 2-chloro-4-aminobenzonitrile.

Reaction Pathway

The synthesis begins with the diazotization of 2-chloro-4-aminobenzonitrile in an acidic medium at low temperatures to form the corresponding diazonium salt. This intermediate is then subjected to hydrolysis to yield the desired this compound.

Sandmeyer Reaction start 2-Chloro-4-aminobenzonitrile diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, H₂SO₄, 0-6 °C product This compound diazonium->product H₂O, Δ

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol

Step 1: Diazotization of 2-Chloro-4-aminobenzonitrile [4]

  • A suspension of 2-chloro-4-aminobenzonitrile (0.187 mol) is prepared in a mixture of concentrated sulfuric acid (58 g) and water (570 mL).

  • The mixture is heated to between 49 °C and 61 °C for approximately 30 minutes.

  • The resulting suspension is cooled to 0 °C in an ice bath.

  • A cold solution of sodium nitrite (0.187 mol) in water (125 mL) is added dropwise, maintaining the temperature between 0 °C and 6 °C. The formation of the diazonium salt is typically monitored by the disappearance of the starting amine.

Step 2: Hydrolysis of the Diazonium Salt [4]

  • The cold diazonium salt solution is then slowly added to a boiling aqueous solution, leading to the evolution of nitrogen gas and the formation of the desired phenol.

  • After the addition is complete, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization or column chromatography.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodThe synthesis of the starting material, 2-chloro-4-aminobenzonitrile, from 2-chloro-4-nitrobenzonitrile can be achieved with a yield of 78%.[5][6] The subsequent Sandmeyer reaction and hydrolysis steps generally proceed with moderate to good yields, although specific yield data for this exact transformation is not readily available in the provided search results.
Purity Good to ExcellentThe product can typically be purified to a high degree using standard techniques like recrystallization, yielding a product with a melting point of 160 °C (dec.).[7]
Starting Materials Readily Available2-Chloro-4-aminobenzonitrile can be synthesized from commercially available precursors.
Reaction Conditions Requires Low TemperaturesThe diazotization step necessitates careful temperature control (0-6 °C) to prevent the decomposition of the unstable diazonium salt.
Scalability FeasibleThe Sandmeyer reaction is a well-established industrial process and can be scaled up with appropriate engineering controls.

Route 2: Synthesis from 2-Chloro-4-hydroxybenzaldehyde

This two-step approach is a widely used method for the synthesis of aromatic nitriles from their corresponding aldehydes.[8] The process involves the initial formation of an aldoxime, which is then dehydrated to the nitrile.

Reaction Pathway

The synthesis commences with the reaction of 2-chloro-4-hydroxybenzaldehyde with hydroxylamine or one of its salts to form 2-chloro-4-hydroxybenzaldoxime. The subsequent dehydration of this oxime yields this compound. A variety of dehydrating agents can be employed for this second step, including phosgene or methylsulfonyl chloride.[9][10]

Aldehyde to Nitrile aldehyde 2-Chloro-4-hydroxybenzaldehyde oxime 2-Chloro-4-hydroxybenzaldoxime aldehyde->oxime NH₂OH·HCl nitrile This compound oxime->nitrile Dehydrating Agent (e.g., Phosgene)

Caption: Two-step synthesis of this compound from the corresponding aldehyde.

Experimental Protocol

Step 1: Formation of 2-Chloro-4-hydroxybenzaldoxime [9]

  • 2-Chloro-4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as 95% ethanol.

  • An aqueous solution of hydroxylamine hydrochloride is added to the aldehyde solution.

  • The pH of the mixture is adjusted to approximately 9.5 with an aqueous ammonia solution to facilitate the reaction.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a sufficient period to ensure complete conversion to the oxime.

  • The product is then extracted into an organic solvent, and the organic phase is dried and concentrated to yield the crude oxime.

Step 2: Dehydration of 2-Chloro-4-hydroxybenzaldoxime [10]

  • The crude 2-chloro-4-hydroxybenzaldoxime is dissolved in an inert solvent like isopropyl ether.

  • A dehydrating agent, such as gaseous phosgene, is bubbled through the solution at room temperature.

  • After the reaction is complete, the mixture is worked up by washing with water and a mild base to remove any acidic byproducts.

  • The organic layer is dried, and the solvent is evaporated to afford the crude this compound.

  • The final product is purified by recrystallization.

Performance Analysis
ParameterAssessmentSupporting Data/Rationale
Yield GoodThe oximation step typically proceeds with high yields (e.g., 88% for a similar substrate).[9] The subsequent dehydration using phosgene has been reported to yield the final product in 80% yield.[10]
Purity GoodRecrystallization is generally sufficient to obtain a product of high purity.
Starting Materials Readily Available2-Chloro-4-hydroxybenzaldehyde is a commercially available starting material.
Reaction Conditions Use of Toxic ReagentsThe use of phosgene as a dehydrating agent is a significant drawback due to its extreme toxicity.[11] Alternative, less hazardous dehydrating agents can be explored.
Scalability ChallengingThe handling of highly toxic reagents like phosgene on a large scale requires specialized equipment and stringent safety protocols.

Route 3: Direct Chlorination of 4-Hydroxybenzonitrile

This approach aims to introduce the chlorine atom directly onto the 4-hydroxybenzonitrile ring through an electrophilic aromatic substitution reaction. The success of this route is highly dependent on the regioselectivity of the chlorination reaction.

Reaction Pathway

The synthesis involves the direct treatment of 4-hydroxybenzonitrile with a suitable chlorinating agent. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. Therefore, the chlorine atom is expected to substitute at the positions ortho to the hydroxyl group.

Direct Chlorination start 4-Hydroxybenzonitrile product This compound start->product Chlorinating Agent isomer 3-Chloro-4-hydroxybenzonitrile start->isomer Chlorinating Agent

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 12, 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities underpins product quality, safety, and efficacy. 2-Chloro-4-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds, necessitates robust and reliable analytical methods for its characterization and quantification. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Beyond a simple comparison, we will delve into the critical process of cross-validation, a cornerstone of analytical method lifecycle management that ensures consistency and reliability when multiple analytical techniques are employed.

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose. It ensures the accuracy, precision, specificity, and reproducibility of test results. This guide will not only outline the "how" but, more importantly, the "why" behind the experimental choices, reflecting a Senior Application Scientist's perspective on building self-validating and trustworthy analytical systems. Every claim and protocol herein is grounded in established scientific principles and authoritative guidelines, such as those from the International Council for Harmonisation (ICH).[1]

Pillar 1: Expertise & Experience in Method Selection

The choice between HPLC-UV and GC-MS for the analysis of this compound is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful technique for separating, identifying, and quantifying non-volatile and thermally unstable compounds.[2] Given that this compound is a solid at room temperature with a relatively high melting point, HPLC is an excellent candidate for its analysis. The presence of a chromophore in its structure makes it readily detectable by UV spectroscopy.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS is renowned for its high sensitivity and specificity in analyzing volatile and semi-volatile compounds. While this compound is not highly volatile, it can be analyzed by GC-MS, often requiring derivatization to improve its volatility and chromatographic performance.[4] The mass spectrometer provides highly specific molecular information, allowing for precise compound identification.

Pillar 2: Trustworthiness Through Self-Validating Systems

A robust analytical method is a self-validating one. This means that the principles of method validation are woven into the fabric of the experimental design. We will explore this through detailed experimental protocols for both HPLC-UV and GC-MS, followed by a comprehensive guide to their cross-validation.

Experimental Protocol 1: HPLC-UV Method for the Quantification of this compound

This protocol is designed to be a robust starting point for the development and validation of an HPLC-UV method.

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (0.1 - 100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known concentration, targeting the mid-range of the calibration curve.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.[5]

2. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Experimental Protocol 2: GC-MS Method for the Quantification of this compound

This protocol outlines a GC-MS method, including a derivatization step to enhance analyte volatility.

1. Sample Preparation (with Derivatization):

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like acetonitrile.

  • Working Standard Solutions (0.05 - 50 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution.

  • Derivatization: In a vial, combine 100 µL of each standard or sample solution with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization reaction. Cool to room temperature before injection.[4]

2. GC-MS Conditions:

ParameterCondition
Column HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-400
Quantification Ion To be determined from the mass spectrum of the derivatized analyte (likely the molecular ion or a major fragment ion).

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the derivatized standards.

  • Calculate the concentration of this compound in the samples based on this calibration curve.

Pillar 3: Authoritative Grounding & Comprehensive Cross-Validation

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent results.[6] This is a critical step when transferring a method between laboratories or when using different techniques to analyze the same sample.[6] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for the validation of analytical procedures.[7]

Cross-Validation Protocol: HPLC-UV vs. GC-MS

The objective of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods for the analysis of this compound produce comparable and reliable results.

1. Selection of Samples:

  • Prepare a minimum of three batches of samples containing this compound at different concentration levels (low, medium, and high) within the validated range of both methods.

2. Analysis:

  • Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

3. Data Evaluation and Acceptance Criteria:

  • Comparison of Mean Values: The mean result obtained from the HPLC-UV method should be compared to the mean result from the GC-MS method for each sample. The difference between the means should be statistically evaluated (e.g., using a Student's t-test) and should not be statistically significant.

  • Percentage Difference: The percentage difference between the results from the two methods for each sample should be calculated. The acceptance criterion is typically that the percentage difference should be within ±10.0%.

  • Precision Comparison: The precision (e.g., expressed as Relative Standard Deviation, %RSD) of the results from both methods should be comparable.

Data Presentation: A Comparative Summary

The following tables present hypothetical yet realistic performance data for the two analytical methods, illustrating a typical outcome of a validation and cross-validation study.

Table 1: Summary of Validation Parameters for HPLC-UV and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodICH Q2(R2) Guideline
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.99
Range (µg/mL) 0.1 - 1000.05 - 50Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.0Typically 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0≤ 1.5Typically ≤ 2.0%
- Intermediate Precision≤ 1.5≤ 2.0Typically ≤ 2.0%
LOD (µg/mL) 0.030.01Signal-to-Noise ratio of 3:1
LOQ (µg/mL) 0.10.05Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placeboNo interference from blank and placeboMethod should be specific for the analyte

Table 2: Hypothetical Cross-Validation Results

Sample IDConcentration by HPLC-UV (µg/mL)Concentration by GC-MS (µg/mL)% DifferencePass/Fail
Low Conc.1.051.022.9%Pass
Mid Conc.50.249.51.4%Pass
High Conc.98.9100.1-1.2%Pass

Mandatory Visualization: Workflows and Logical Relationships

Visualizing the workflow and the interplay of validation parameters is crucial for a comprehensive understanding.

CrossValidationWorkflow cluster_hplc HPLC-UV Method Validation cluster_gcms GC-MS Method Validation cluster_crossval Cross-Validation hplc_dev Method Development hplc_val Validation (ICH Q2) hplc_dev->hplc_val cross_val Comparative Analysis of Samples hplc_val->cross_val Validated HPLC Method gcms_dev Method Development gcms_val Validation (ICH Q2) gcms_dev->gcms_val gcms_val->cross_val Validated GC-MS Method data_eval Data Evaluation (% Difference, t-test) cross_val->data_eval final_report Final Report: Methods are Interchangeable data_eval->final_report Acceptance Criteria Met

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

ValidationParameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Range Range Validation->Range LOQ Limit of Quantitation Validation->LOQ Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD Robustness Robustness Validation->Robustness Accuracy->Range Precision->Range Linearity->Range LOQ->Range

Caption: Interrelationship of analytical method validation parameters as per ICH Q2(R2).

Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle

The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the consistency and reliability of data throughout the lifecycle of a pharmaceutical product. This guide has provided a comprehensive framework for comparing and cross-validating HPLC-UV and GC-MS methods for the analysis of this compound. By grounding our protocols in the principles of scientific integrity and authoritative guidelines, we build confidence in our analytical results, ultimately safeguarding patient health. The choice between HPLC and GC-MS will depend on specific laboratory capabilities and the intended application, but with proper validation and cross-validation, both methods can serve as reliable tools in the pharmaceutical scientist's arsenal.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved January 12, 2026, from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved January 12, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved January 12, 2026, from [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved January 12, 2026, from [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. Retrieved January 12, 2026, from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved January 12, 2026, from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved January 12, 2026, from [Link]

  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved January 12, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved January 12, 2026, from [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved January 12, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 12, 2026, from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved January 12, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved January 12, 2026, from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved January 12, 2026, from [Link]

  • YouTube. (2023, June 18). Analytical Method Validation - HPLC System Suitability. Retrieved January 12, 2026, from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved January 12, 2026, from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 12, 2026, from [Link]

  • American Chemical Society. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 12, 2026, from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved January 12, 2026, from [Link]

  • Agilent. (n.d.). GC and GC/MS Applications. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-hydroxybenzonitrile is a pivotal intermediate in the synthesis of a multitude of high-value organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique trifunctional molecular architecture—comprising nitrile, hydroxyl, and chloro moieties—offers versatile reactivity for constructing complex molecular frameworks. The efficiency of its synthesis is therefore a critical factor in the economic viability and sustainable production of these downstream products. This guide provides a comprehensive comparison of two distinct synthetic protocols for this compound, offering an in-depth analysis of their respective yields, mechanistic underpinnings, and practical considerations for researchers, scientists, and drug development professionals.

Protocol 1: The Sandmeyer-Type Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of aryl amines into a wide array of functional groups via a diazonium salt intermediate.[1] This protocol leverages this classical transformation for the synthesis of this compound, starting from 2-chloro-4-aminobenzonitrile.

Causality Behind Experimental Choices

The choice of the Sandmeyer reaction is predicated on its reliability and well-established mechanism for the introduction of a hydroxyl group onto an aromatic ring. The starting material, 2-chloro-4-aminobenzonitrile, is a readily available precursor. The reaction proceeds in two key stages: diazotization of the aromatic amine followed by the copper-catalyzed decomposition of the diazonium salt in the presence of water.

Experimental Protocol

The following protocol is based on a well-documented industrial synthesis method[2]:

  • Diazotization: 2-Chloro-4-aminobenzonitrile (25 g, 0.187 mol) is added to a stirred mixture of concentrated sulfuric acid (58 g) and water (570 mL). The mixture is heated to between 49°C and 61°C for approximately 30 minutes to ensure complete dissolution and salt formation. The resulting suspension is then cooled to 0-6°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (13.2 g, 0.187 mol in 125 mL of water) is added dropwise, maintaining the low temperature to ensure the stability of the diazonium salt.

  • Quenching and Filtration: After the addition of sodium nitrite is complete, the reaction is stirred for an additional 3 hours at 0-6°C. Urea (1.5 g) is then added to quench any excess nitrous acid, preventing unwanted side reactions. Any insoluble impurities are removed by filtration.

  • Hydrolysis: A 50% aqueous sulfuric acid solution (600 mL) is added to the filtrate, and the mixture is heated to between 74°C and 81°C. The heating is continued with constant stirring until the evolution of nitrogen gas ceases, indicating the complete decomposition of the diazonium salt.

  • Isolation and Purification: Upon completion of the reaction, the product precipitates out of the solution. The solid is collected by filtration and purified by recrystallization from water to yield this compound.

Reported Yield

This protocol reports a yield of 62.5% with a melting point of 160°C for the final product.[2]

Mechanistic Pathway

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The key steps are illustrated below:

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis Ar-NH2 2-Chloro-4-aminobenzonitrile Ar-N2+ Diazonium Salt Ar-NH2->Ar-N2+ NaNO2, H2SO4, 0-6°C Ar• Aryl Radical Ar-N2+->Ar• Cu(I) catalyst (electron transfer) N2_gas N2 (gas) Ar-N2+->N2_gas Decomposition Ar-OH This compound Ar•->Ar-OH + H2O - H+

Caption: Mechanism of the Sandmeyer-type synthesis.

Protocol 2: A Two-Step Approach via Ortho-Chlorination and Nitrile Formation

This alternative protocol circumvents the use of a diazonium salt by employing a two-step sequence starting from the readily available 4-hydroxybenzaldehyde. The key transformations are the regioselective ortho-chlorination of the aromatic ring, followed by the conversion of the aldehyde functionality to a nitrile.

Causality Behind Experimental Choices

This approach is designed to leverage modern, high-yield transformations. The ortho-chlorination of phenols can be achieved with high selectivity using specific chlorinating agents. The subsequent conversion of an aldehyde to a nitrile is a well-established transformation with numerous efficient methods available. This protocol avoids the potentially hazardous accumulation of diazonium salts.

Step 1: Ortho-Chlorination of 4-Hydroxybenzaldehyde

The hydroxyl group of 4-hydroxybenzaldehyde is a strong ortho-, para-directing group. Since the para position is already occupied by the aldehyde group, chlorination is expected to occur at the ortho position. N-Chlorosuccinimide (NCS) in the presence of an acid catalyst is an effective and mild reagent for the chlorination of activated aromatic rings.[3]

Experimental Protocol (Proposed)
  • Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (10 mmol) in water (20 mL), add N-Chlorosuccinimide (12 mmol). A catalytic amount of hydrochloric acid (0.5-1.0 mL) is then added.

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-chloro-4-hydroxybenzaldehyde.

Estimated Yield

While a specific yield for this exact transformation is not explicitly reported in the primary literature found, similar chlorinations of activated aromatic compounds using this method achieve yields in the range of 75-96% .[3] For the purpose of this comparison, we will use a conservative estimate of 85% .

Step 2: Conversion of 2-Chloro-4-hydroxybenzaldehyde to this compound

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. A highly efficient and mild method involves the use of O-phenylhydroxylamine hydrochloride.[4]

Experimental Protocol
  • Reaction Setup: 2-Chloro-4-hydroxybenzaldehyde (1 equiv) and O-phenylhydroxylamine hydrochloride (1.2 equiv) are dissolved in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.

  • Reaction Execution: The reaction mixture is stirred at 60°C and monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by silica gel column chromatography.

Reported Yield

This method has been shown to convert a similarly substituted hydroxybenzaldehyde to its corresponding nitrile in 99% yield.[4]

Overall Estimated Yield for Protocol 2

The overall estimated yield for this two-step protocol is the product of the yields of the individual steps: 0.85 (for chlorination) * 0.99 (for nitrile formation) = 84.2% .

Reaction Pathway

The two-step synthesis pathway is illustrated below:

Two_Step_Protocol Start 4-Hydroxybenzaldehyde Intermediate 2-Chloro-4-hydroxybenzaldehyde Start->Intermediate NCS, aq. HCl (ortho-Chlorination) Product This compound Intermediate->Product H2NOPh·HCl, MeOH/Buffer (Nitrile Formation)

Caption: Two-step synthesis of this compound.

Performance Benchmark: A Comparative Analysis

ParameterProtocol 1: Sandmeyer-Type ReactionProtocol 2: Ortho-Chlorination & Nitrile Formation
Starting Material 2-Chloro-4-aminobenzonitrile4-Hydroxybenzaldehyde
Number of Steps 1 (from the amine)2
Overall Yield 62.5% (reported)[2]~84.2% (estimated)
Key Reagents NaNO₂, H₂SO₄, Cu(I) catalystN-Chlorosuccinimide, O-phenylhydroxylamine·HCl
Reaction Conditions Low to elevated temperatures (0-81°C)Mild (room temperature to 60°C)
Safety Considerations Formation of potentially unstable diazonium saltsUse of NCS requires care; generally milder conditions
Scalability Well-established for industrial scalePotentially scalable with process optimization

Expert Insights and Recommendations

Both protocols offer viable routes to this compound, each with distinct advantages and disadvantages.

Protocol 1 (Sandmeyer-Type Reaction): This is a well-established and reliable method with a known yield. Its primary advantage lies in its single-step conversion from a readily available, advanced intermediate. However, the 62.5% yield is moderate, and the use of nitrous acid and the formation of diazonium salts necessitate careful temperature control and pose potential safety hazards, especially on a large scale.

Protocol 2 (Ortho-Chlorination & Nitrile Formation): This two-step approach offers a potentially higher overall yield (~84.2%). The reaction conditions are generally milder and avoid the use of diazonium intermediates, which can be a significant advantage in terms of safety and operational simplicity. The reagents, NCS and O-phenylhydroxylamine hydrochloride, are common and relatively easy to handle. The main challenge for this protocol lies in ensuring the high regioselectivity of the initial chlorination step, as even small amounts of the isomeric product could complicate purification.

Further optimization of the ortho-chlorination step in Protocol 2, particularly in confirming the high regioselectivity on 4-hydroxybenzaldehyde, would be a valuable area of investigation to solidify its position as a superior synthetic route.

References

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC - NIH. Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. International Science Community Association. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

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In-Silico vs. Experimental Data: A Comparative Guide to the Properties of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical research, the ability to accurately predict the physicochemical and toxicological properties of novel compounds is paramount. This guide provides a detailed comparison between in-silico predictions and available experimental data for 2-Chloro-4-hydroxybenzonitrile (CAS No. 3336-16-1), a substituted benzonitrile with potential applications in medicinal chemistry and materials science.[1] By juxtaposing computational models with laboratory-derived values, we aim to offer researchers and drug development professionals a clear perspective on the utility and limitations of predictive technologies in the early stages of research.

The Imperative of Early-Stage Compound Profiling

The journey of a candidate molecule from initial synthesis to a viable product is often long and fraught with challenges. Early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to de-risk projects and focus resources on the most promising candidates. In-silico tools have emerged as a cost-effective and rapid means to generate these initial profiles, offering a valuable complement to traditional, resource-intensive experimental methods. This guide will delve into the practical application of these predictive tools for this compound and critically evaluate their performance against established experimental data.

Methodologies: A Dual Approach to Property Analysis

To provide a comprehensive comparison, we have collated experimental data from various chemical suppliers and databases. For the in-silico predictions, we have utilized the ADMETlab 2.0 web server, a robust platform that employs a multi-task graph attention framework for the prediction of a wide range of physicochemical and ADMET properties.[2][3][4][5]

Experimental Data Acquisition

Experimental data for this compound was aggregated from reputable chemical industry sources and public databases such as PubChem.[6] The collected parameters include fundamental physicochemical properties and available toxicological classifications. It is important to note that while some properties are well-documented, others, such as aqueous solubility, may have limited quantitative experimental data available.

In-Silico Prediction Workflow

The in-silico prediction of properties for this compound was conducted using the following streamlined workflow:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (Oc1ccc(C#N)c(Cl)c1) was obtained from the PubChem database.[6]

  • Platform: The SMILES string was submitted to the ADMETlab 2.0 online platform for comprehensive ADMET property prediction.[2]

  • Analysis: The platform generated a detailed report encompassing physicochemical properties, medicinal chemistry friendliness, ADME profile, and toxicological endpoints.

In_Silico_Prediction_Workflow cluster_input Input Acquisition cluster_prediction In-Silico Prediction cluster_output Output Analysis Compound_ID Identify Compound: This compound Get_SMILES Obtain SMILES String (from PubChem) 'Oc1ccc(C#N)c(Cl)c1' Compound_ID->Get_SMILES ADMET_Platform Submit to ADMETlab 2.0 Get_SMILES->ADMET_Platform Prediction_Engine Multi-Task Graph Attention Framework ADMET_Platform->Prediction_Engine Physicochemical Physicochemical Properties Prediction_Engine->Physicochemical ADME ADME Profile Prediction_Engine->ADME Toxicity Toxicological Endpoints Prediction_Engine->Toxicity

Caption: Workflow for in-silico property prediction of this compound.

Head-to-Head Comparison: In-Silico vs. Experimental Data

The following tables present a direct comparison of the predicted and experimental values for key physicochemical and toxicological properties of this compound.

Physicochemical Properties
PropertyIn-Silico Prediction (ADMETlab 2.0)Experimental Data
Molecular Weight 153.57 g/mol 153.57 g/mol [1]
Melting Point Not Predicted160 °C (decomposes)[7]
Boiling Point 323.2 °C (Predicted)Not Available
logP (Octanol/Water) 2.182.4 (XLogP3)[6]
Aqueous Solubility (logS) -2.76 log(mol/L)"Low solubility" (qualitative)
pKa (acidic) 7.156.88 (Predicted)[7]
Toxicological Profile
EndpointIn-Silico Prediction (ADMETlab 2.0)Experimental Data (GHS Classification)
Acute Oral Toxicity Category IVHarmful if swallowed (H302)[6][8]
Acute Dermal Toxicity Category IVHarmful in contact with skin (H312)[6]
Acute Inhalation Toxicity Category IVHarmful if inhaled (H332)[6]
Skin Irritation IrritantCauses skin irritation (H315)[6]
Eye Irritation IrritantCauses serious eye irritation (H319)[6]
AMES Mutagenicity Non-mutagenicNot Available
hERG Blockage Non-blockerNot Available

Analysis and Discussion: Bridging the Gap Between Prediction and Reality

The comparison reveals a commendable alignment between the in-silico predictions and the available experimental data, particularly for fundamental physicochemical properties and toxicological classifications.

The predicted molecular weight is in exact agreement with the experimental value, which is expected as this is a direct calculation from the molecular formula. The predicted logP of 2.18 is in close proximity to the computationally derived experimental value (XLogP3) of 2.4, indicating a good prediction of the compound's lipophilicity.

For aqueous solubility , the in-silico prediction of -2.76 log(mol/L) provides a quantitative estimate where experimental data is only qualitative ("Low solubility"). This highlights a key advantage of in-silico tools in providing actionable numerical data in the absence of experimental values.

The predicted acidic pKa of 7.15 is reasonably close to the other predicted value of 6.88 found in the literature. This parameter is crucial for understanding the ionization state of the molecule at physiological pH, which in turn influences its absorption and distribution.

In terms of the toxicological profile , the in-silico predictions for acute toxicity (oral, dermal, and inhalation) and irritation (skin and eye) are in excellent agreement with the GHS classifications derived from experimental data.[6] This demonstrates the potential of in-silico models to provide reliable early warnings for potential safety liabilities. The predictions of non-mutagenicity (AMES test) and no hERG blockage are valuable insights that would require significant experimental resources to confirm.

Conclusion: The Symbiotic Relationship of In-Silico and Experimental Approaches

This comparative guide underscores the significant value of in-silico prediction tools in modern chemical research and drug discovery. For this compound, the predictions generated by ADMETlab 2.0 demonstrated a high degree of correlation with available experimental data for a range of critical properties. While experimental validation remains the gold standard, in-silico tools serve as an indispensable partner, enabling rapid, cost-effective, and comprehensive early-stage assessment of novel compounds. By judiciously integrating both approaches, researchers can accelerate the discovery and development of new chemical entities with enhanced efficacy and safety profiles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592797, this compound. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • pkCSM. (n.d.). Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Explanation Information. Retrieved from [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. Retrieved from [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5–W14. Retrieved from [Link]

  • Hong Kong Baptist University. (2021). ADMETlab 2.0: An integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3442789, 4-Chloro-2-hydroxybenzonitrile. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Biosig Lab. (n.d.). pkCSM. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11907, 2-Hydroxybenzonitrile. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13019, 4-Cyanophenol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Hydroxybenzonitriles: A Comparative Analysis of HPLC, GC, and Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of hydroxybenzonitriles (HBNs), also known as cyanophenols, is a critical quality attribute. These compounds serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The position of the hydroxyl group on the benzonitrile scaffold dictates the molecule's reactivity, physicochemical properties, and ultimately, the biological activity and safety profile of the final product. Consequently, the rigorous and accurate quantification of isomeric impurities (2-, 3-, and 4-hydroxybenzonitrile) is not merely a procedural step but a fundamental requirement for ensuring product quality and regulatory compliance.

This guide provides an in-depth, objective comparison of the three principal analytical techniques for assessing the isomeric purity of hydroxybenzonitriles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the most appropriate method for your analytical challenges.

The Analytical Challenge: Resolving Structural Twins

The three positional isomers of hydroxybenzonitrile (Figure 1) possess the same molecular weight and elemental composition, presenting a significant analytical challenge. Their subtle differences in polarity and volatility, arising from the varied positions of the hydroxyl group, are the key to their separation. The choice of analytical technique hinges on effectively exploiting these minor distinctions.

Figure 1. Chemical structures of 2-, 3-, and 4-hydroxybenzonitrile isomers.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method is a balance of performance, sample compatibility, and available instrumentation. Here, we compare HPLC, GC, and CE for the isomeric purity analysis of hydroxybenzonitriles.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Causality of Method Design:

The key to resolving the hydroxybenzonitrile isomers lies in the selection of the stationary phase. While a standard C18 column can provide a baseline separation, more specialized phases can offer superior selectivity.

  • C18 (Octadecylsilane) Columns: These are the most common reversed-phase columns and separate based primarily on hydrophobicity. While effective, achieving baseline resolution of all three isomers might require careful optimization of the mobile phase composition and pH.

  • Phenyl Columns: These columns possess phenyl groups bonded to the silica support, which can induce π-π interactions with the aromatic ring of the hydroxybenzonitriles.[2][3] This additional interaction mechanism can significantly alter the selectivity and improve the resolution of positional isomers.[4][5]

  • Cyano (Nitrile) Columns: Cyano-bonded phases offer a different polarity and can engage in dipole-dipole interactions, providing an alternative selectivity profile compared to C18 and Phenyl phases.[4]

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column (e.g., Phenyl Column) Inject->Separate Detect UV Detection (e.g., 230 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomeric Purity (% Area Normalization) Integrate->Quantify

Caption: A typical workflow for the isomeric purity analysis of hydroxybenzonitriles by HPLC.

Gas Chromatography (GC): High Resolution for Volatile Analytes

GC is a powerful technique renowned for its high separation efficiency, particularly for volatile and thermally stable compounds.[6][7] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column.[7]

Causality of Method Design:

A critical consideration for the GC analysis of hydroxybenzonitriles is their polarity and potential for hydrogen bonding due to the phenolic hydroxyl group. This can lead to poor peak shape (tailing) and reduced volatility. To overcome this, derivatization is often a necessary prerequisite.[8] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[9][10] This process increases the volatility and thermal stability of the analytes, making them more amenable to GC analysis.[11]

The choice of the GC column is also crucial for achieving optimal separation. A mid-polarity column, such as one containing a phenyl or cyanopropyl stationary phase, can provide the necessary selectivity to resolve the derivatized isomers.[12]

Workflow for GC Analysis (with Derivatization):

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize with Silylating Agent (e.g., BSTFA) Dissolve->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column (e.g., DB-5) Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomeric Purity (% Area Normalization) Integrate->Quantify

Caption: A typical workflow for the isomeric purity analysis of hydroxybenzonitriles by GC, including the essential derivatization step.

Capillary Electrophoresis (CE): High Efficiency and Minimal Sample Consumption

CE is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio.[13] For neutral molecules like the hydroxybenzonitrile isomers, a specific mode of CE called Micellar Electrokinetic Chromatography (MEKC) is employed.[14]

Causality of Method Design:

In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration, forming micelles. These micelles act as a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles.[15] The separation is then based on the differential partitioning of the isomers into the micelles.

The pH of the running buffer is a critical parameter that can influence the charge of the analytes and the electroosmotic flow (EOF), thereby affecting the separation.[16][17] For phenolic compounds, a slightly alkaline pH is often used to ensure they are in their anionic form, which enhances their interaction with the micelles and improves resolution.

Workflow for CE (MEKC) Analysis:

CE_Workflow cluster_prep Sample & Standard Preparation cluster_analysis CE (MEKC) Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Running Buffer Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into Capillary Filter->Inject Separate Separation in Electric Field (with Micelles) Inject->Separate Detect UV Detection (e.g., 214 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomeric Purity (% Area Normalization) Integrate->Quantify

Caption: A typical workflow for the isomeric purity analysis of hydroxybenzonitriles by Capillary Electrophoresis (MEKC).

Performance Data Summary

The following table summarizes the typical performance characteristics of HPLC, GC, and CE for the isomeric purity analysis of hydroxybenzonitriles. These values are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between liquid mobile phase and solid stationary phase.Partitioning of volatile compounds between a gaseous mobile phase and a liquid/solid stationary phase.[7]Separation based on differential partitioning into micelles in an electric field (MEKC).[14]
Applicability Broadly applicable, including non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds (requires derivatization for HBNs).Applicable to a wide range of charged and neutral molecules.[15]
Typical Column/Phase Reversed-phase (C18, Phenyl, Cyano).[2][3][4]Capillary columns (e.g., DB-5, DB-17).[12]Fused-silica capillary.
Resolution Good to excellent, highly dependent on column chemistry and mobile phase.[4]Excellent, capable of resolving closely related isomers.[18]Excellent, often superior to HPLC in terms of theoretical plates.[13]
Analysis Time 10 - 30 minutes.15 - 40 minutes (including derivatization).5 - 20 minutes.
Sensitivity (LOD/LOQ) Good (ng range).[19]Very good (pg range with FID).Good (ng range).
Sample Preparation Simple dissolution and filtration.More complex, requires derivatization.[8]Simple dissolution and filtration.
Method Validation Well-established protocols (ICH guidelines).[19][20][21]Well-established protocols.Well-established protocols.
Advantages Versatile, robust, wide applicability.High resolution, high sensitivity.High efficiency, fast analysis, low sample and solvent consumption.
Disadvantages Moderate resolution compared to GC and CE.Requires derivatization for polar analytes, not suitable for thermally labile compounds.Lower sample loading capacity, can be less robust than HPLC.

Experimental Protocols

The following are detailed, step-by-step methodologies for each technique, designed to serve as a starting point for method development and validation in your laboratory.

Protocol 1: HPLC-UV Method for Isomeric Purity of Hydroxybenzonitriles

This protocol utilizes a phenyl stationary phase for enhanced selectivity.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Phenyl analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

  • 2-, 3-, and 4-hydroxybenzonitrile reference standards.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 40% B

    • 15-18 min: 40% B

    • 18-20 min: 40% to 20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution containing all three hydroxybenzonitrile isomers at a concentration of approximately 100 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation: Accurately weigh approximately 10 mg of the hydroxybenzonitrile sample and dissolve it in 10 mL of the 50:50 mobile phase mixture to obtain a 1 mg/mL solution.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes. Inject a blank (mobile phase), followed by the standard solution, and then the sample solution.

  • Quantification: Identify the peaks based on the retention times of the standards. Calculate the isomeric purity by area normalization, where the area of each isomer is expressed as a percentage of the total area of all three isomer peaks.

Protocol 2: GC-FID Method for Isomeric Purity of Hydroxybenzonitriles (with Silylation)

This protocol employs derivatization to enhance the volatility of the isomers for GC analysis.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • 2-, 3-, and 4-hydroxybenzonitrile reference standards.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the standard mixture or sample into a vial.

    • Add 500 µL of anhydrous pyridine.

    • Add 500 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject the derivatized standard and sample solutions into the GC.

  • Quantification: Identify the derivatized isomer peaks based on the retention times of the standards. Calculate the isomeric purity using area normalization.

Protocol 3: CE-MEKC Method for Isomeric Purity of Hydroxybenzonitriles

This protocol uses micellar electrokinetic chromatography for the separation of the neutral isomers.

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Sodium dodecyl sulfate (SDS).

  • Sodium tetraborate (Borax).

  • Boric acid.

  • 2-, 3-, and 4-hydroxybenzonitrile reference standards.

Electrophoretic Conditions:

  • Running Buffer: 25 mM Borate buffer (pH 9.2) containing 50 mM SDS.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

Procedure:

  • Capillary Conditioning: Before first use, rinse the capillary with 1 M NaOH, followed by water, and then the running buffer.

  • Standard and Sample Preparation: Prepare stock solutions of the standards and sample at approximately 1 mg/mL in the running buffer. Dilute as necessary for analysis.

  • Analysis: Equilibrate the capillary with the running buffer. Inject the standard and sample solutions.

  • Quantification: Identify the peaks based on their migration times. Calculate the isomeric purity using area normalization.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC, GC, and CE for the isomeric purity analysis of hydroxybenzonitriles is contingent upon the specific requirements of the analysis and the resources available.

  • HPLC stands out as a robust and versatile method, particularly with the use of a phenyl column for enhanced selectivity. It is often the first choice in a quality control environment due to its reliability and ease of use.

  • GC , while requiring a derivatization step, offers unparalleled resolution and sensitivity, making it an excellent choice for detecting trace-level isomeric impurities.

  • Capillary Electrophoresis (MEKC) provides a high-efficiency, rapid, and low-solvent consumption alternative, which is particularly advantageous in research and development settings where sample amounts may be limited.

By understanding the principles behind each technique and the rationale for specific experimental choices, researchers can confidently select and implement the most appropriate method to ensure the isomeric purity, and thus the quality and safety, of their hydroxybenzonitrile-derived products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.
  • Blau, K., & Halket, J. M. (Eds.).
  • Poole, C. F.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Terabe, S. Micellar Electrokinetic Chromatography. Analytical Chemistry, 2009, 81(1), 32-42.
  • Agilent Technologies. Column Selectivity in Reversed-Phase HPLC.
  • Restek Corporation.
  • Waters Corpor
  • Phenomenex. A Guide to HPLC and LC-MS Method Development.
  • Thermo Fisher Scientific.
  • Shimadzu Corporation.
  • Sciex. A Guide to Capillary Electrophoresis.
  • Sigma-Aldrich.
  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph. Eur.). 2.2.46.
  • Food and Drug Administration (FDA).
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  • Analytical Chemistry.
  • Electrophoresis.
  • LCGC North America.
  • Journal of Pharmaceutical and Biomedical Analysis.
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  • Trends in Analytical Chemistry.

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A Guide to the Unambiguous Identification of 2-Chloro-4-hydroxybenzonitrile Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Identity in Pharmaceutical Research

In the landscape of drug discovery and development, the absolute certainty of a molecule's identity is the bedrock upon which all subsequent data rests. An error in identification can compromise biological data, invalidate structure-activity relationships (SAR), and lead to significant financial and temporal losses. This guide provides a comprehensive, multi-faceted strategy for confirming the identity of a test article (TA) of 2-Chloro-4-hydroxybenzonitrile (CAS No. 3336-16-1) by comparing it against a certified reference standard (RS).[1][2]

This molecule, a substituted benzonitrile, serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] Its chemical structure comprises a phenyl ring substituted with a chloro group, a hydroxyl group, and a nitrile group, providing multiple functional handles for spectroscopic and chromatographic analysis.

Our approach is grounded in the principle of orthogonality, where multiple, independent analytical techniques are employed to build a self-validating and irrefutable case for identity. This aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize the need for robust characterization of materials used in pharmaceutical development.[4][5][6][7]

The Reference Standard: The Source of Truth

The entire process of identity confirmation hinges on the quality of the Reference Standard. An RS is a highly characterized substance intended for use in specified analytical procedures.[6] It is crucial to obtain an RS from a reputable supplier, accompanied by a comprehensive Certificate of Analysis (CoA).[8]

Key Information on a CoA:

  • Identity Confirmation: Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry confirming the structure.

  • Purity: Typically determined by HPLC, often >98%.[1][9]

  • Lot Number, Retest Date, and Storage Conditions: Essential for ensuring the integrity of the standard over time.[1][8]

There are two main types of reference standards:

  • Primary Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity.[6] These are often obtained from pharmacopeial bodies like USP.[10]

  • Secondary Standard: A substance whose identity and purity are established by comparison to a primary reference standard.[4]

For this guide, we will assume the use of a well-characterized primary or secondary reference standard.

Compound Properties This compound
CAS Number 3336-16-1[11][12]
Molecular Formula C₇H₄ClNO[11][12]
Molecular Weight 153.57 g/mol [11]
IUPAC Name This compound[11]
SMILES C1=CC(=C(C=C1O)Cl)C#N[11]

Workflow for Identity Confirmation

A robust identity confirmation process is sequential and comparative. The Test Article's analytical data must align with the Reference Standard's data across multiple orthogonal techniques.

G cluster_0 Preparation cluster_1 Orthogonal Analysis cluster_2 Confirmation TA Test Article (TA) HPLC HPLC-UV (Retention Time, UV Spectrum) TA->HPLC MS LC-MS (Molecular Weight, Isotope Pattern) TA->MS IR FT-IR (Functional Groups) TA->IR NMR NMR (¹H, ¹³C) (Chemical Structure) TA->NMR RS Reference Standard (RS) with CoA RS->HPLC RS->MS RS->IR RS->NMR Compare Compare TA vs. RS Data HPLC->Compare MS->Compare IR->Compare NMR->Compare Confirm Identity Confirmed Compare->Confirm Data Matches within Acceptance Criteria

Caption: Overall workflow for identity confirmation.

Part 1: Chromatographic Comparison (Purity and Retention)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. While its primary use is for purity assessment, a matching retention time (RT) between the TA and RS is a strong indicator of identity. Co-injection, where a mixed sample of the TA and RS is analyzed, is the most definitive chromatographic test; a single, sharp peak confirms that the two substances are indistinguishable under the specified chromatographic conditions.

Experimental Protocol: HPLC-UV Analysis
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV or Diode Array Detector (DAD).[13]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: Water with 0.1% Formic Acid (HPLC grade).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC grade).

    • Column Temperature: 30 °C.[14]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: Monitor at 254 nm and 280 nm. If using a DAD, acquire spectra from 200-400 nm.

  • Sample Preparation:

    • Solvent (Diluent): 50:50 Acetonitrile/Water.

    • RS Stock Solution: Accurately weigh ~5 mg of the RS into a 10 mL volumetric flask and dissolve in the diluent to make a 0.5 mg/mL solution.

    • TA Stock Solution: Prepare the TA in the same manner as the RS.

    • Working Solutions (for injection): Dilute both stock solutions to a final concentration of ~0.05 mg/mL.

    • Co-injection Sample: Mix equal volumes of the TA and RS working solutions.

  • Injection Sequence:

    • Inject diluent (blank).

    • Inject RS working solution.

    • Inject TA working solution.

    • Inject Co-injection sample.

  • Acceptance Criteria:

    • The retention time of the principal peak in the TA chromatogram must match that of the RS within ±2%.

    • The co-injection must result in a single, symmetrical peak.

    • If using a DAD, the UV spectrum of the TA peak must match the RS peak.

Part 2: Spectroscopic Confirmation (Structure and Mass)

Spectroscopic methods provide direct information about the molecule's structure, functional groups, and mass. This orthogonal data is essential for unambiguous confirmation.

G cluster_methods Orthogonal Spectroscopic Evidence Identity This compound Identity IR_Node FT-IR -OH stretch -C≡N stretch Aromatic C-H/C=C C-Cl stretch MS_Node Mass Spec Molecular Ion (M⁺) ~153 Isotopic Peak (M+2) at ~3:1 ratio for ³⁷Cl NMR_Node NMR Aromatic Protons (¹H) Hydroxyl Proton (¹H) 7 Unique Carbons (¹³C)

Caption: Orthogonal spectroscopic techniques for identity confirmation.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups. The comparison here is a direct overlay of the TA and RS spectra.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder (TA or RS) directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The spectrum of the TA must be superimposable on the spectrum of the RS, particularly in the fingerprint region (1500-600 cm⁻¹). Key expected peaks include:

    • ~3300-3400 cm⁻¹ (broad): O-H stretch from the phenol.

    • ~2220-2240 cm⁻¹ (sharp): C≡N stretch from the nitrile.[15][16]

    • ~1500-1600 cm⁻¹: C=C stretches from the aromatic ring.

    • ~700-800 cm⁻¹: C-Cl stretch.

B. Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, which is one of its most definitive properties. For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.[17]

  • LC Method: The HPLC method described above can be used. The formic acid in the mobile phase makes it MS-compatible.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI- (the phenolic proton is acidic and easily lost).

    • Scan Range: m/z 50-500.

    • Expected Ion: [M-H]⁻ at m/z 152.0.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 152.0 for both the TA and RS injections. The retention times should match the HPLC-UV analysis.

    • Examine the mass spectrum of the peak. Confirm the presence of the [M-H]⁻ ion.

    • Zoom in on the molecular ion region to confirm the isotopic pattern: a peak at m/z 152.0 ([C₇H₃³⁵ClNO]⁻) and a peak at m/z 154.0 ([C₇H₃³⁷ClNO]⁻) with a relative intensity of approximately 33%.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed. The chemical environment of each proton and carbon atom in the molecule is mapped, providing a unique structural signature.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve ~10 mg of the TA or RS in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. (DMSO-d₆ is a good choice as it will allow for the observation of the exchangeable hydroxyl proton).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra for both the TA and RS.

  • Acceptance Criteria: The ¹H and ¹³C NMR spectra of the TA must be identical to those of the RS. This includes:

    • Chemical Shifts (δ): Corresponding signals must be within ±0.02 ppm for ¹H and ±0.2 ppm for ¹³C.

    • Splitting Patterns: The multiplicity of each signal (e.g., singlet, doublet) must be the same.

    • Integration: The relative integrals of the ¹H signals must match the number of protons in that environment.

Summary of Expected Data and Acceptance Criteria

Technique Parameter Expected Result for this compound Acceptance Criterion (TA vs. RS)
HPLC Retention Time (RT)Dependent on specific methodRT(TA) = RT(RS) ± 2%; Single peak on co-injection
UV Spec λmaxDependent on mobile phase pHMatching spectra
FT-IR Key Peaks (cm⁻¹)~3350 (O-H), ~2230 (C≡N), ~1590 (C=C), ~750 (C-Cl)Superimposable spectra
LC-MS [M-H]⁻m/z 152.0Matching mass ± 5 ppm (high-res MS)
LC-MS Isotope Patternm/z 154.0 at ~33% intensity of m/z 152.0Matching pattern ± 5%
¹H NMR Chemical Shifts (δ)3 distinct aromatic proton signals, 1 hydroxyl proton signalMatching shifts (±0.02 ppm), splitting, and integration
¹³C NMR Chemical Shifts (δ)7 distinct carbon signalsMatching shifts (±0.2 ppm)

Conclusion

References

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592797, this compound. PubChem. [Link]

  • Biosynth. (n.d.). This compound | 3336-16-1. Biosynth.
  • Borer, M. (2019).
  • Diehl, B., & Langer, T. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. European Pharmaceutical Review.
  • USP. (2022).
  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. [Link]

  • Islam, R., et al. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

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  • Wiley. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Shanghai Minstar Chemical Co., Ltd. (n.d.). This compound cas no.3336-16-1. LookChem. [Link]

  • USP-NF. (2018). USP–NF Online: <191> Identification Tests—General, Chloride. USP-NF. [Link]

  • Research Scientific. (n.d.). This compound, 98%. Research Scientific. [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13391, 2-Chlorobenzonitrile. PubChem. [Link]

  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. Handling and disposing of specialized reagents like 2-Chloro-4-hydroxybenzonitrile requires not just adherence to protocols but a deep understanding of the chemical's properties and the regulatory framework that governs its waste stream. This guide provides a comprehensive, step-by-step methodology for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.

Part 1: Hazard Identification & Immediate Safety Precautions

Before any disposal procedure, a thorough understanding of the hazards is paramount. This compound (CAS No: 3336-16-1) is a compound that demands careful handling due to its toxicological profile.[1][2][3]

GHS Hazard Profile: According to aggregated data from suppliers and chemical safety databases, this compound is classified with the following hazards:

Hazard Statement GHS Code Description Citations
Acute Toxicity (Oral) H302 Harmful if swallowed [1][2][4]
Acute Toxicity (Dermal) H312 Harmful in contact with skin [1][2]
Skin Irritation H315 Causes skin irritation [1][4]
Eye Irritation H319 Causes serious eye irritation [1][4]
Acute Toxicity (Inhalation) H332 Harmful if inhaled [1][2]
Respiratory Irritation H335 May cause respiratory irritation [4]

| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life | |

Causality Behind PPE Selection: The identified hazards directly inform the required Personal Protective Equipment (PPE). The goal is to create a complete barrier against the primary routes of exposure: inhalation, skin contact, and eye contact.[5][6]

  • N95 Dust Mask: Since the compound is a powder[3], it poses a significant inhalation risk. An N95-rated dust mask is essential to prevent respiratory irritation and systemic toxicity.

  • Chemical Safety Goggles: The severe eye irritation hazard (H319) necessitates the use of chemical safety goggles for full splash and particle protection.

  • Nitrile Gloves: To prevent skin irritation and dermal absorption (H312, H315), chemically resistant gloves such as nitrile are mandatory.[4] Always check for tears or punctures before use.

  • Laboratory Coat: A standard lab coat should be worn to protect against incidental contact and contamination of personal clothing.

Part 2: Waste Characterization & Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. The molecular structure of this compound contains a chlorine atom bonded to the benzene ring, which definitively classifies it as a halogenated organic compound .[7][8]

This classification is the most critical factor in its disposal plan. Mixing halogenated waste with non-halogenated waste streams is a costly and non-compliant error. The entire mixed volume must then be treated as halogenated waste, typically through high-temperature incineration, which significantly increases disposal costs.[9]

The Logic of Segregation:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[8][10] Improper segregation can lead to regulatory fines.

  • Disposal Technology: Halogenated wastes require specific disposal technologies, such as rotary kiln or liquid injection incineration, to ensure the complete destruction of the molecule and to scrub acidic gases (like HCl) formed during combustion.[11] Non-halogenated organic solvents may be eligible for fuel blending, a different and often less expensive disposal route.[12]

  • Safety: Never mix incompatible wastes.[12][13] While this compound has no specific listed incompatibilities beyond strong oxidizing agents[14], it is a best practice to never mix different chemical wastes without consulting safety data sheets or your institution's Environmental Health & Safety (EHS) office.

Part 3: Step-by-Step Disposal Protocol

Follow this protocol for all waste streams containing this compound.

A. Preparing the Waste Container

  • Select the Correct Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste" .[7] The container must be made of a material compatible with the chemical and be in good condition with a secure, sealable lid.[13][15]

  • Labeling: Attach a hazardous waste label provided by your institution's EHS department. Fill it out completely and accurately as you add waste, not after it is full. The label must include:

    • The full chemical name: "this compound".[13] Do not use abbreviations.

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12][13]

B. Disposing of Solid this compound

  • Carefully transfer any unneeded or expired solid this compound into the designated "Halogenated Organic Waste" container.

  • Use a dedicated scoop or spatula.

  • Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

  • Seal the waste container immediately after adding the waste.[13]

C. Disposing of Contaminated Labware and PPE

  • Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a dedicated sharps container for chemical contamination.[15]

  • Consumables: Gloves, weigh boats, and paper towels contaminated with this compound are also considered hazardous waste.

  • Collect these items in a sealed, clearly labeled bag ("Solid Halogenated Waste" or similar) and place them in the solid halogenated organic waste container.[15] Do not dispose of them in the regular or biohazardous trash.

D. Managing Empty Containers An "empty" container that once held this compound is not considered regular trash. It must be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty chemical container is to triple-rinse it.[12][13]

  • Collect Rinsate: The first rinse (and for highly toxic chemicals, all three) must be collected and disposed of as hazardous waste.[13] For this compound, collect the first rinse with a suitable solvent (e.g., acetone or ethanol) and transfer it to the "Halogenated Organic Liquid Waste" container.

  • Container Disposal: Once triple-rinsed and fully air-dried in a fume hood, the original label must be completely removed or defaced.[12][13] The container can then be disposed of in a designated glass disposal box or according to your institution's specific policy.

Part 4: Emergency Spill Procedures

In the event of a spill, the cleanup materials will become hazardous waste.

  • Ensure Safety: Evacuate the immediate area if the spill is large. Ensure proper PPE is worn before attempting any cleanup.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16]

  • Labeling: Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic solid waste.

  • Decontamination: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

Part 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal cluster_3 Special Cases start Waste containing This compound char Characterize Waste: Is it a Halogenated Organic Compound? start->char ppe Contaminated PPE & Consumables start->ppe empty Empty Containers start->empty segregate YES: Segregate into dedicated HALOGENATED ORGANIC WASTE container. [Do NOT mix with non-halogenated waste] char->segregate Based on Cl atom in structure labeling Properly label container with full chemical name, concentration, and date. segregate->labeling containment Store in secondary containment in a designated Satellite Accumulation Area. labeling->containment ehs Arrange for pickup by Environmental Health & Safety (EHS) for final disposal. containment->ehs ppe->segregate empty->segregate Collect rinsate as halogenated liquid waste

Caption: Decision workflow for the disposal of this compound.

References

  • Occupational Safety and Health Administration. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Am J Hosp Pharm, 43(5), 1193-204. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2011). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

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Personal protective equipment for handling 2-Chloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Handling 2-Chloro-4-hydroxybenzonitrile in a laboratory setting demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel. By moving beyond a simple checklist and explaining the causality behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling information.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a compound that requires careful handling due to its toxicological profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as a hazardous material. It is crucial to internalize these hazards not as restrictions, but as the foundation for a safe and effective experimental workflow.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning

Source: PubChem CID 592797, Sigma-Aldrich SDS[1][2]

The primary routes of exposure are inhalation of the dust, skin contact, and ingestion.[3] The immediate health effects can range from irritation of the skin, eyes, and respiratory tract to more systemic toxic effects if absorbed. Therefore, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment and should be considered the minimum requirement.

Hand Protection: A Deeper Look into Glove Selection

Standard disposable nitrile gloves are the minimum requirement for hand protection.[4] However, it is crucial to understand that "nitrile" is a general term, and not all nitrile gloves offer the same level of protection. The breakthrough time—the time it takes for a chemical to permeate through the glove material—can vary significantly based on the glove's thickness and the specific chemical.

Actionable Protocol for Glove Selection:

  • For incidental contact (e.g., weighing small quantities): A single pair of standard nitrile examination gloves (minimum 4 mil thickness) is acceptable. However, it is critical to change gloves immediately upon any suspected contact.

  • For sustained contact or handling larger quantities: Double-gloving with two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Consult the Manufacturer: Always refer to the specific glove manufacturer's chemical resistance guide.[1][6][7][8][9] If data for this compound is not available, contact their technical support for guidance.

Eye and Face Protection: Shielding from Splashes and Dust

Given that this compound is a serious eye irritant, appropriate eye and face protection is mandatory.[1]

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards must be worn.

  • Chemical Goggles: When there is a potential for splashes, chemical goggles that provide a complete seal around the eyes are required.

  • Face Shield: For procedures with a significant risk of splashing (e.g., transferring large volumes of solutions), a face shield should be worn in addition to chemical goggles.

Body Protection: Preventing Skin Contact

A standard laboratory coat is required to protect street clothing and prevent skin exposure. For tasks with a higher risk of contamination, consider a disposable gown. Ensure your lab coat is fully buttoned.

Respiratory Protection: Mitigating Inhalation Risks

This compound is harmful if inhaled and can cause respiratory irritation.[1][2] Therefore, all handling of the solid material or solutions that could generate aerosols should be conducted in a certified chemical fume hood.

If a fume hood is not available, or for certain high-risk procedures, respiratory protection may be necessary. A NIOSH-approved N95 dust mask is the minimum requirement for handling the solid powder outside of a fume hood.[2] For higher-risk scenarios, a respirator with an organic vapor cartridge may be appropriate. Consult with your institution's Environmental Health and Safety (EHS) department for a formal respiratory protection assessment.

Operational Plan: Step-by-Step Handling Procedures

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat, inner nitrile gloves, outer nitrile gloves, and eye/face protection.

  • Weighing: When weighing the solid, use a balance inside the fume hood or a powder-containment balance. Use a spatula to transfer the solid and avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

Running Reactions
  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation: Ensure the reaction apparatus is set up in a well-ventilated fume hood.

  • Monitoring: Regularly check the reaction for any signs of leaks or unexpected changes.

Post-Experiment Decontamination
  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound. A common procedure is to rinse with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water.[3][10][11] The solvent rinsate must be collected as hazardous waste.

  • Work Surfaces: Clean the work area in the fume hood with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to protect both personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.[6][12]

Table 2: Waste Stream Management for this compound

Waste TypeContainerDisposal Procedure
Solid this compoundLabeled, sealed, and compatible waste containerCollect in a designated "Halogenated Organic Solid Waste" container.
Solutions of this compoundLabeled, sealed, and compatible waste containerCollect in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[6][12]
Contaminated Labware (gloves, pipette tips, etc.)Labeled, sealed plastic bag or containerCollect in a designated "Solid Chemical Waste" container.
Rinsate from DecontaminationLabeled, sealed, and compatible waste containerCollect in the "Halogenated Organic Liquid Waste" container.

Key Disposal Principles:

  • Segregation: Never mix halogenated waste with non-halogenated waste.[6][12] This is crucial for proper disposal and can impact disposal costs.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."[13]

  • Closed Containers: Keep all waste containers securely closed except when adding waste.[13]

  • Institutional Procedures: Always follow your institution's specific hazardous waste disposal procedures.[14] Contact your EHS department for guidance.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is vital.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.

  • Contain: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.

  • Large Spills: For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.

Logical Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process for safely handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_ops Operations & Disposal start Task: Handling This compound haz_assess Hazard Assessment: - Toxic (Oral, Dermal, Inhalation) - Skin & Eye Irritant start->haz_assess ppe_select Select Core PPE: - Lab Coat - Safety Glasses with Side Shields glove_decision Incidental or Sustained Contact? ppe_select->glove_decision single_glove Single Pair Nitrile Gloves (≥4 mil) glove_decision->single_glove Incidental double_glove Double Pair Nitrile Gloves glove_decision->double_glove Sustained resp_decision Handling Solid or Aerosol Generating? single_glove->resp_decision double_glove->resp_decision fume_hood Work in Chemical Fume Hood resp_decision->fume_hood Yes respirator N95 Respirator (Consult EHS) resp_decision->respirator No Fume Hood handling Proceed with Handling Protocol fume_hood->handling respirator->handling disposal Follow Segregated Disposal Plan handling->disposal decon Decontaminate Work Area & Equipment disposal->decon end Task Complete decon->end

Caption: Decision workflow for PPE selection and safe handling of this compound.

By adhering to these detailed protocols and understanding the rationale behind them, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592797, this compound. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. Retrieved from [Link]

  • Chem Service. (2015, August 28). Safety Data Sheet: 3,5-Diiodo-4-hydroxybenzonitrile Solution. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Cole-Parmer. (n.d.). How to Utilize this Chemical Resistance Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Stanford University. (n.d.). Biosafety Manual - Decontamination. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). NEW: Glove chemical resistance guide. Retrieved from [Link]

  • AIBON SAFETY. (2024, September 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

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